Chemical properties of 3-(Propan-2-yl)-1,4-diazepan-2-one
A Privileged Scaffold for Peptidomimetic Drug Design Executive Summary 3-(Propan-2-yl)-1,4-diazepan-2-one (also known as 3-isopropyl-1,4-diazepan-2-one) represents a critical structural motif in modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
A Privileged Scaffold for Peptidomimetic Drug Design
Executive Summary
3-(Propan-2-yl)-1,4-diazepan-2-one (also known as 3-isopropyl-1,4-diazepan-2-one) represents a critical structural motif in modern medicinal chemistry. As a seven-membered lactam substituted with a bulky isopropyl group, it functions as a constrained peptidomimetic, effectively mimicking the
-turn conformation of peptides while offering superior metabolic stability compared to linear analogs. This guide details the physicochemical profile, synthetic architecture, and reactivity patterns of this scaffold, designed for researchers optimizing pharmacokinetic profiles in drug discovery.
Structural & Physicochemical Profile
The molecule features a 1,4-diazepane ring system (homopiperazine) with a ketone at position 2 and an isopropyl group at position 3. This substitution pattern introduces chirality, typically derived from the starting amino acid (L-Valine), imparting a specific 3D spatial orientation critical for receptor binding.
Table 1: Physicochemical Specifications
Property
Value / Description
Notes
IUPAC Name
3-(Propan-2-yl)-1,4-diazepan-2-one
Molecular Formula
Molecular Weight
156.23 g/mol
Ideal for fragment-based drug design (FBDD).
Chirality
(S)- or (R)- enantiomers
(S)-isomer is most common, derived from L-Valine.
H-Bond Donors
2 (Amide NH, Amine NH)
Critical for solvent interactions and binding.
H-Bond Acceptors
2 (Carbonyl O, Amine N)
LogP (Calc)
~0.5 – 0.9
Moderate lipophilicity; good oral bioavailability potential.
TPSA
~41 Ų
High membrane permeability prediction.
Physical State
Viscous Oil or Low-Melting Solid
Hygroscopic; often handled as HCl or TFA salt.
Synthetic Architecture
The most robust route to 3-substituted-1,4-diazepan-2-ones utilizes the "Chiral Pool" strategy , starting from natural amino acids. This ensures enantiomeric purity without expensive resolution steps.
Core Protocol: The Valine-Acrylonitrile Route
This method employs a Michael addition followed by reductive cyclization. It is preferred for its scalability and retention of stereochemistry.
Step-by-Step Methodology:
Esterification: Convert L-Valine to L-Valine methyl ester hydrochloride using thionyl chloride in methanol.
Michael Addition: React the free base of L-Valine methyl ester with acrylonitrile (excess) in methanol.
Mechanism: Nucleophilic attack of the amine on the
-carbon of acrylonitrile.
Reductive Cyclization (The Critical Step):
Reagents: Raney Nickel (catalyst), Hydrogen gas (50 psi), Methanol.
Process: The nitrile is reduced to a primary amine, which then undergoes intramolecular nucleophilic acyl substitution (lactamization) to close the 7-membered ring.
Note: High dilution is often required to favor intramolecular cyclization over intermolecular polymerization.
Diagram 1: Synthetic Pathway (Valine Route)
Caption: Synthesis of 3-isopropyl-1,4-diazepan-2-one via reductive cyclization of amino-nitrile precursors.
Reactivity & Functionalization
The scaffold possesses two distinct nitrogen atoms with divergent electronic properties, allowing for regioselective functionalization .
N1 (Amide Nitrogen): Electron-deficient due to resonance with the carbonyl.
Reactivity: Low nucleophilicity. Requires strong bases (e.g., NaH, LiHMDS) for deprotonation and alkylation.
Reactivity: Highly nucleophilic. Readily participates in
alkylations, reductive aminations, and amide couplings.
pKa: ~8-9 (conjugate acid).
Strategic Functionalization Workflow:
To functionalize N1, the N4 position must usually be protected (e.g., Boc, Cbz) to prevent side reactions.
Diagram 2: Regioselective Reactivity Map
Caption: Regioselective functionalization strategies for the N1 (amide) and N4 (amine) positions.
Medicinal Chemistry Applications
A. Conformational Constraint (Turn Mimetics)
The 7-membered ring forces the backbone into a "kinked" conformation that closely resembles the
-turn or -turn of proteins.
Mechanism: The isopropyl group at C3 exerts steric pressure (A(1,3) strain), locking the ring into a specific twist-chair conformation.
Utility: This structure is used to interrupt protein-protein interactions (PPIs) where turn recognition is critical.
B. Protease Inhibition (DPP-4)
Derivatives of 1,4-diazepan-2-one have shown significant efficacy as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes treatment.[1]
SAR Insight: The homopiperazine ring occupies the S1/S2 pockets of the enzyme. The C3-isopropyl group mimics the side chain of hydrophobic amino acids, enhancing binding affinity via van der Waals interactions.
C. CNS Activity (Triple Reuptake Inhibitors)
Recent studies have identified 1-aryl-1,4-diazepan-2-ones as potent triple reuptake inhibitors (Serotonin, Norepinephrine, Dopamine).[2] The scaffold serves as a rigid linker that positions aryl pharmacophores at the precise distance required for transporter binding.
References
Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives.
Source: Bioorganic & Medicinal Chemistry Letters (2014).
URL:[Link]
Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters (2007).[3]
URL:[Link]
Synthesis of Substituted 1,4-Diazepines Using Heteropolyacid-Catalyzed Procedure.
Source: Molecules (2010).[4]
URL:[Link]
Molecular Structure and Conformation of 3-Isopropyl-1,4-diazepan-2-one: A Comprehensive Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The seven-membered 1,4-diazepan-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of n...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The seven-membered 1,4-diazepan-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of substituents, particularly at the C3 position, imparts chirality and significantly influences the ring's conformational preferences, which in turn dictates molecular recognition and biological activity. This guide provides an in-depth analysis of the molecular structure and conformational landscape of a representative C3-substituted analogue, 3-isopropyl-1,4-diazepan-2-one. We will explore a robust synthetic pathway, detail the theoretical underpinnings of seven-membered ring conformations, and present a multi-faceted approach for its structural elucidation, integrating X-ray crystallography, advanced NMR spectroscopy, and computational modeling. The protocols and insights presented herein are designed to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The 1,4-Diazepan-2-one Scaffold in Medicinal Chemistry
The 1,4-diazepine ring is a foundational seven-membered heterocycle that serves as the structural core for a wide array of therapeutic agents.[4][5] Most famously, the fusion of this ring with a benzene moiety gives rise to the 1,4-benzodiazepine class, which includes seminal drugs like Diazepam (Valium) known for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[6][7][8] The biological effects of these molecules are primarily mediated through their interaction with the GABA-A receptor in the central nervous system.[6][9]
The conformational flexibility of the seven-membered ring is a critical determinant of biological activity. Unlike rigid aromatic systems, the diazepanone ring can adopt several low-energy conformations, such as chairs, boats, and twist-boats.[10][11][12] The specific conformation adopted by the molecule, and the energy barriers between them, directly impact how the pharmacophoric elements are presented to the receptor binding site.[13][14] Substitution at the C3 position, as in 3-isopropyl-1,4-diazepan-2-one, not only introduces a chiral center but also exerts significant steric influence, which can stabilize a particular ring conformation. Understanding and controlling this conformation is therefore a paramount objective in rational drug design.
Synthesis of 3-Isopropyl-1,4-diazepan-2-one
The synthesis of 3-substituted 1,4-diazepan-2-ones can be efficiently achieved through multi-step sequences starting from commercially available amino acids. This approach provides excellent control over the stereochemistry at the C3 position. A plausible and robust route for the synthesis of 3-isopropyl-1,4-diazepan-2-one, starting from L-Valine, is outlined below.
Proposed Synthetic Pathway
The synthesis begins with the protection of the amino group of L-Valine, followed by its conversion to a β-amino acid derivative. Subsequent coupling with a protected aminoacetaldehyde equivalent and a final cyclization step yields the target molecule. This strategy is adapted from established methods for the synthesis of substituted diazepinones.[15]
Caption: Proposed synthetic workflow for 3-isopropyl-1,4-diazepan-2-one.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-L-Valinol (C)
Dissolve L-Valine (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH.
Cool the solution to 0°C and add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Acidify the mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield N-Boc-L-Valine (B).
Allow the reaction to warm to room temperature and stir for 6 hours.
Quench the reaction carefully with methanol at 0°C, then concentrate under reduced pressure to yield the crude product C, which can be purified by column chromatography.
Step 2: Synthesis of N-Boc-3-azido-4-methylpentan-1-amine (E)
Dissolve N-Boc-L-Valinol (C, 1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C.
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise and stir for 2 hours.
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the mesylate (D).
Dissolve D in dimethylformamide (DMF) and add sodium azide (NaN₃, 3.0 eq).
Heat the mixture to 80°C and stir for 12 hours.
After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the azide E.
Step 3: Synthesis of 3-Isopropyl-1,4-diazepan-2-one (G)
Perform a Staudinger reaction on E by dissolving it in THF/water and adding triphenylphosphine (PPh₃, 1.2 eq). Stir for 8 hours to yield the corresponding primary amine.
To the crude amine, add ethyl glyoxylate and stir for 4 hours to form the imine.
Remove the Boc protecting group by treating with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
After concentrating, dissolve the resulting crude ammonium salt (F) in dichloroethane (DCE).
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) and stir for 24 hours to effect the intramolecular reductive amination and cyclization.
Quench the reaction with saturated NaHCO₃ solution, extract with DCM, dry, and concentrate. Purify the final product (G) by column chromatography.
The Conformational Landscape of Seven-Membered Rings
Seven-membered rings, such as the diazepanone core, are conformationally complex due to a high number of degrees of freedom.[16] Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its heteroatomic analogues exist as a dynamic equilibrium of several low-energy conformers.[11][12] The primary conformations are classified into four families: Chair (C), Boat (B), Twist-Chair (TC), and Twist-Boat (TB).[11]
Conformation Family
Symmetry Element
Relative Energy (Cycloheptane, kcal/mol)
Key Feature
Twist-Chair (TC)
C₂ axis
0.0
Most stable, minimizes torsional strain
Chair (C)
Cₛ plane
~1.4
Higher energy due to eclipsing interactions
Twist-Boat (TB)
C₂ axis
~2.1
Part of a pseudorotation pathway
Boat (B)
Cₛ plane
~2.3
Higher energy due to "flagpole" interactions
Note: Relative energies are approximate and vary significantly with heteroatom substitution and substituents.
These conformers can interconvert through low-energy pathways, primarily pseudorotation, which involves concerted atomic motions without breaking bonds.[16] The introduction of an amide bond (as in a lactam) and a second nitrogen atom significantly alters this landscape. The planar nature of the amide group introduces rigidity, while the steric and electronic properties of substituents dictate the preferred conformation. For N,N-disubstituted-1,4-diazepanes, a twist-boat conformation has been identified as a low-energy state in some cases.[10]
Conformational Analysis of 3-Isopropyl-1,4-diazepan-2-one
The conformational preference of 3-isopropyl-1,4-diazepan-2-one is determined by a balance of several factors:
Amide Planarity: The C2-N1-C7-C6 fragment will tend towards planarity, constraining the ring.
Torsional Strain: Minimizing eclipsing interactions along C-C and C-N bonds.
Transannular Strain: Avoiding steric clashes across the ring.
Steric Hindrance: The bulky isopropyl group at C3 will strongly favor an equatorial or pseudo-equatorial position to minimize 1,3-diaxial interactions.
Given these factors, the most likely low-energy conformation is a distorted Chair or Twist-Chair form, where the isopropyl group occupies an equatorial-like position. A definitive determination requires a combination of experimental and computational methods.
Caption: Integrated workflow for conformational analysis.
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, serving as a crucial benchmark for solution and computational studies.[9]
Protocol:
Crystal Growth: Dissolve the purified 3-isopropyl-1,4-diazepan-2-one in a suitable solvent (e.g., acetonitrile, ethyl acetate). Employ slow evaporation, vapor diffusion (e.g., with hexane), or slow cooling to grow single crystals of sufficient quality.
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation at a low temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution and Refinement:
Process the diffraction data (integration and scaling).
Solve the structure using direct methods or Patterson methods to locate the heavy atoms.
Refine the structure using full-matrix least-squares on F². Locate hydrogen atoms from the difference Fourier map and refine their positions.
Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and torsion angles. These torsion angles will definitively describe the ring conformation (e.g., chair, boat).[17] The orientation of the isopropyl group (axial vs. equatorial) will also be clearly resolved.
NMR spectroscopy is the most powerful tool for studying molecular conformation and dynamics in solution.[18][19]
Protocol:
Sample Preparation: Prepare a ~10-20 mM solution of the compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent can be critical, as polarity may influence conformational equilibria.[18]
1D ¹H NMR: Acquire a standard ¹H NMR spectrum. The chemical shifts and multiplicity of the diastereotopic protons on the ring backbone provide initial clues about the conformational rigidity and symmetry.
¹H-¹H COSY: Perform a Correlation Spectroscopy experiment to establish proton-proton connectivity and aid in the unambiguous assignment of all signals.
¹H-¹H NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is critical for determining spatial proximities. Cross-peaks between protons indicate they are close in space (< 5 Å). This is used to distinguish between axial and equatorial protons and to determine the relative orientation of the isopropyl group. For example, a strong NOE between the C3-H and an axial proton at C5 would support a chair conformation with an equatorial isopropyl group.
Coupling Constant (³JHH) Analysis: Measure the three-bond proton-proton coupling constants from a high-resolution 1D ¹H spectrum. The magnitude of ³JHH is related to the dihedral angle (φ) between the coupled protons via the Karplus equation. By comparing experimental J-values with those predicted for ideal chair, boat, or twist-boat conformations, the dominant conformer in solution can be identified.
Low-Temperature NMR: If the molecule is undergoing rapid conformational exchange at room temperature, the observed NMR parameters will be a population-weighted average.[9] Cooling the sample can slow this exchange, potentially allowing for the direct observation of individual conformers.
Computational chemistry provides invaluable insight into the relative energies of different conformers and the transition states that connect them.[20][21]
Protocol:
Conformational Search:
Construct the 3D structure of 3-isopropyl-1,4-diazepan-2-one.
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy minima on the potential energy surface.
Geometry Optimization and Energy Calculation:
Take the unique conformers identified in the search and perform full geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).
Include a solvent model (e.g., PCM) to simulate solution-phase conditions.
Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain Gibbs free energies (ΔG).
Advanced Dynamics (Optional): For a deeper understanding of the interconversion pathways, metadynamics simulations can be employed. This enhanced sampling technique can map the free-energy landscape as a function of specific collective variables, such as ring puckering coordinates, revealing the most stable states and the barriers between them.[11][12][20]
NMR Parameter Prediction: Using the optimized low-energy structures, NMR chemical shifts and coupling constants can be calculated (e.g., using the GIAO method). These predicted values can be compared with experimental data to validate the computational model and aid in assigning the solution-state conformation.
Integrated Structural Analysis: Bridging Solid, Solution, and Theoretical Data
Conclusion and Future Directions
The molecular structure and conformation of 3-isopropyl-1,4-diazepan-2-one are best described by a distorted Chair or Twist-Chair conformation, with the isopropyl substituent occupying a pseudo-equatorial position to minimize steric strain. This guide has outlined a comprehensive, multi-pronged strategy employing synthesis, X-ray crystallography, advanced NMR spectroscopy, and computational modeling to rigorously characterize this system. The detailed protocols provided serve as a template for the analysis of other substituted diazepanones.
Future work should focus on synthesizing a broader range of C3-substituted analogues to systematically probe the influence of substituent size and electronics on conformational preference. Furthermore, co-crystallization of these compounds with their target receptors would provide invaluable structural information on the bioactive conformation, further guiding the development of next-generation therapeutics with enhanced potency and selectivity.
References
Pietrucci, F., & Laio, A. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 163(12), 124114. [Link]
Cox, J. M., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. [Link]
Sagiroglugil, M., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 163(12). [Link]
Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. [Link]
Pawar, D. M., et al. (2003). CONFORMATIONAL ANALYSIS OF SEVEN-MEMBERED RING LACTONES. Conference Proceeding. [Link]
Sagiroglugil, M., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. ResearchGate. [Link]
Jahn, M. K., et al. (2014). Pseudorotational Landscape of Seven-Membered Rings: The Most Stable Chair and Twist-Boat Conformers of ε-Caprolactone. Angewandte Chemie International Edition, 53(36), 9623-9626. [Link]
Ellman, J. A., et al. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society. [Link]
Fitos, I., et al. (2021). Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein. ResearchGate. [Link]
Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Scite.ai. [Link]
Zhang, M., et al. (2013). A Study of the Structure-Activity Relationship of GABAA-Benzodiazepine Receptor Bivalent Ligands by Conformational Analysis with Low Temperature NMR and X-ray Analysis. Molecules, 18(9), 10427-10440. [Link]
Nefzi, A., et al. (2008). and 1,3,4,5-tetra-substituted 1,4-diazepin-2-one solid-phase synthesis. Journal of Combinatorial Chemistry, 10(5), 709-715. [Link]
Rashid, M., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-(1,4)-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Semantic Scholar. [Link]
Aslam, J., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 795-815. [Link]
Claramunt, R. M., et al. (2014). Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines. ResearchGate. [Link]
Aslam, J., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 795-815. [Link]
PubChem. (n.d.).[20][22]Diazepin-2-one. National Center for Biotechnology Information. [Link]
Fan, X., et al. (2021). X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa... ResearchGate. [Link]
Aslam, J., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Oucientifica. [Link]
Kumar, A., & Kumar, R. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. [Link]
Mohammadi, M. K., et al. (2011). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. arXiv. [Link]
Zhang, W. H., et al. (2011). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E, 67(Pt 3), o668. [Link]
Aslam, J., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]
Various Authors. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the market. ResearchGate. [Link]
Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 8(12). [Link]
Fitos, I., et al. (2007). Conformation selectivity in the binding of diazepam and analogues to alpha1-acid glycoprotein. Journal of Medicinal Chemistry, 50(14), 3341-3347. [Link]
Wang, T., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 29(9), 2095. [Link]
Tormena, C. F., et al. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]
Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]
PubChem. (n.d.). 3H-1,4-Benzodiazepin-2-one, 1,2-dihydro-. National Center for Biotechnology Information. [Link]
Solubility profile of 3-(Propan-2-yl)-1,4-diazepan-2-one in organic solvents
An In-Depth Technical Guide to Determining the Solubility Profile of 3-(Propan-2-yl)-1,4-diazepan-2-one in Organic Solvents Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 3-(Propan-2-yl)-1,4-d...
3-(Propan-2-yl)-1,4-diazepan-2-one is a novel heterocyclic compound belonging to the 1,4-diazepan-2-one class of molecules. This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticonvulsants and antipsychotics.[1][2][3] A thorough understanding of the solubility profile of this new chemical entity (NCE) in various organic solvents is a critical first step in its development pathway. Solubility data is fundamental for designing subsequent in vitro and in vivo experiments, developing purification strategies, and formulating potential drug products.[4][5]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 3-(Propan-2-yl)-1,4-diazepan-2-one in a range of common organic solvents. The methodologies described herein are grounded in established principles of physical chemistry and are designed to yield accurate and reproducible data. We will delve into the theoretical underpinnings of solubility, provide detailed, step-by-step experimental protocols, and offer guidance on data analysis and presentation.
1. Physicochemical Properties and Theoretical Solubility Considerations
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The chemical structure of 3-(Propan-2-yl)-1,4-diazepan-2-one, with its lactam ring, secondary amine, and isopropyl group, suggests a molecule with both polar and non-polar characteristics. Therefore, its solubility is expected to vary significantly across solvents of different polarities.
Table 1: Predicted Physicochemical Properties of 3-(Propan-2-yl)-1,4-diazepan-2-one
Property
Predicted Value
Source
Molecular Formula
C8H16N2O
ChemDraw
Molecular Weight
156.23 g/mol
ChemDraw
LogP
~1.5
ChemDraw
pKa (most basic)
~8.5 (secondary amine)
ACD/Labs
pKa (most acidic)
~17 (amide N-H)
ACD/Labs
Note: These are predicted values and should be experimentally verified.
The choice of organic solvents for this study is critical and should span a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile.
Table 2: Selected Organic Solvents for Solubility Screening
Solvent
Polarity Index
Dielectric Constant
Properties
Protic Solvents
Methanol
5.1
32.7
Polar, H-bond donor & acceptor
Ethanol
4.3
24.5
Polar, H-bond donor & acceptor
Isopropanol
3.9
19.9
Moderately polar, H-bond donor & acceptor
Aprotic Polar Solvents
Acetonitrile
5.8
37.5
Polar, H-bond acceptor
Dimethyl Sulfoxide (DMSO)
7.2
46.7
Highly polar, strong H-bond acceptor
Acetone
5.1
20.7
Polar, H-bond acceptor
Aprotic Non-Polar Solvents
Dichloromethane
3.1
9.1
Non-polar
Toluene
2.4
2.4
Non-polar
Hexane
0.1
1.9
Non-polar
2. Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6][7][8] This technique involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by quantification of the dissolved solute in a saturated solution.[4]
2.1. Causality Behind Experimental Choices
Excess Solid: The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is truly saturated and in equilibrium with the solid phase.
Equilibration Time: An adequate equilibration time (typically 24-72 hours) is necessary to allow the system to reach a thermodynamic equilibrium.[4][9] Shorter times may lead to an underestimation of solubility.
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is essential for reproducibility.
Agitation: Continuous agitation ensures efficient mixing and facilitates the dissolution process, helping the system reach equilibrium faster.
Phase Separation: Centrifugation and/or filtration are critical steps to separate the undissolved solid from the saturated solution before analysis. This prevents artificially high solubility readings.
Quantification Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required for accurate quantification of the dissolved compound.
2.2. Detailed Step-by-Step Protocol for the Shake-Flask Method
Preparation of Stock Solutions and Calibration Standards:
Accurately weigh a known amount of 3-(Propan-2-yl)-1,4-diazepan-2-one and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected solubility range.
Sample Preparation:
Add an excess amount of solid 3-(Propan-2-yl)-1,4-diazepan-2-one (e.g., 5-10 mg) to a series of glass vials. The exact amount should be in excess of what is expected to dissolve.
To each vial, add a precise volume (e.g., 1 mL) of the selected organic solvent.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).
Allow the samples to equilibrate for at least 24 hours. For compounds with potentially slow dissolution kinetics, extending the equilibration time to 48 or 72 hours is recommended.[9]
Phase Separation:
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
Carefully aspirate a known volume of the supernatant, being cautious not to disturb the solid pellet.
For an additional level of purity, the supernatant can be filtered through a 0.22 µm syringe filter compatible with the organic solvent.
Quantification by HPLC-UV:
Dilute the clarified supernatant with a suitable mobile phase to bring the concentration within the range of the calibration curve.
Inject the diluted samples and the calibration standards onto the HPLC system.
Analyze the resulting chromatograms to determine the peak area corresponding to 3-(Propan-2-yl)-1,4-diazepan-2-one.
Data Analysis:
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted supernatant samples.
Multiply the calculated concentration by the dilution factor to determine the solubility of 3-(Propan-2-yl)-1,4-diazepan-2-one in each solvent.
2.3. Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.
3. High-Throughput Screening (HTS) for Kinetic Solubility
For early-stage drug discovery, where compound availability may be limited and rapid screening of multiple candidates is necessary, high-throughput methods for determining kinetic solubility are often employed.[5][10][11] These methods are faster and require less material than the shake-flask method.[4] One common HTS technique is based on laser nephelometry.[12]
3.1. Principle of Laser Nephelometry
This method involves preparing a stock solution of the compound in a water-miscible organic solvent, typically DMSO.[13] Aliquots of this stock solution are then added to an aqueous buffer in a microtiter plate. If the compound's aqueous solubility is exceeded, it will precipitate out of solution. The amount of precipitate is quantified by measuring the light scattering using a laser nephelometer.[12] While this guide focuses on organic solvents, the principle can be adapted to screen solubility in co-solvent systems.
The solubility data for 3-(Propan-2-yl)-1,4-diazepan-2-one should be summarized in a clear and concise table to facilitate comparison across the different solvents.
Table 3: Solubility of 3-(Propan-2-yl)-1,4-diazepan-2-one in Organic Solvents at 25 °C
Solvent
Solubility (mg/mL)
Solubility (mol/L)
Methanol
Ethanol
Isopropanol
Acetonitrile
Dimethyl Sulfoxide (DMSO)
Acetone
Dichloromethane
Toluene
Hexane
Note: The table should be populated with the experimentally determined values.
The results should be interpreted in the context of the solvent properties. For example, higher solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the dissolution process. Conversely, good solubility in non-polar solvents like toluene or hexane would indicate the importance of the non-polar isopropyl group in driving solubility.
This technical guide has outlined a robust and scientifically sound approach to determining the solubility profile of 3-(Propan-2-yl)-1,4-diazepan-2-one in a range of organic solvents. The detailed shake-flask protocol provides a means to obtain accurate thermodynamic solubility data, which is essential for downstream drug development activities. The inclusion of high-throughput screening methods offers a more rapid, albeit less precise, alternative for early-stage assessment.
The data generated from these studies will be invaluable for:
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.
Pharmacology and Toxicology: Preparing stock solutions for in vitro and in vivo assays.
Future work should focus on experimentally determining the pKa and LogP of 3-(Propan-2-yl)-1,4-diazepan-2-one to corroborate the predicted values and further refine the understanding of its physicochemical properties.
References
Development of a high-throughput solubility screening assay for use in antibody discovery.mAbs.
Shake Flask Method Summary.BioAssay Systems.
Solubility Study.WuXi AppTec DMPK.
Shake-Flask Solubility Assay.Enamine.
High-Throughput Measurement of Compound Solubility and Physical Form with BMI.Unchained Labs.
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.Pharmaceutical Sciences.
A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.Bentham Science.
Compound solubility measurements for early drug discovery.Life Chemicals.
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates.
Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader.
Experimental and Computational Methods Pertaining to Drug Solubility.
Synthesis and characterization of 1,3-dihydro-benzo[b][4][10]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists. PubMed.
Pharmaceutical Solubility Testing | Why It Matters and Wh
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.Bentham Science.
Synthesis Of Some Novel C3 Substituted New Diazo-[4][10]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate.
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.PMC.
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.Semantic Scholar.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Seven-membered heterocyclic rings, particularly diazepan-2-ones (diazepanones), represent a privileged structural motif in modern medicinal chemistry. Unlike their highly stable six-membered counterparts, seven-membered rings navigate a complex thermodynamic landscape dominated by transannular strain and torsional flexibility. As a Senior Application Scientist, I have observed that mastering the thermodynamic stability of the diazepanone scaffold is not merely an academic exercise—it is a critical prerequisite for rational drug design. By understanding and manipulating the conformational equilibrium of these rings, we can "pre-organize" molecules to lock in bioactive conformations, thereby minimizing the entropic penalty upon target binding.
Thermodynamic Principles and Ring Strain
The stability of a cyclic compound is inversely proportional to its ring strain, which comprises angle strain (Baeyer strain), torsional strain (Pitzer strain), and transannular strain (Prelog strain)[1].
In medium-sized rings (7–11 members), transannular strain becomes a dominant destabilizing force due to steric clashes between inward-pointing hydrogen atoms across the ring[1]. When we introduce a lactam (amide) bond to form a diazepan-2-one, the sp² hybridization of the carbonyl carbon and the partial double-bond character of the C-N bond enforce local planarity. This planar constraint acts as a double-edged thermodynamic sword:
Favorable: It reduces the total number of accessible conformations, lowering the overall conformational entropy of the unbound ligand.
Unfavorable: It forces the remaining sp³ carbons into tighter geometries, potentially increasing localized torsional strain.
Data Presentation: Strain Energy Metrics
To contextualize the stability of the diazepanone ring, we must compare its thermodynamic strain components against standard carbocyclic systems.
Table 1: Comparative Thermodynamic Strain Components in Cyclic Systems
Ring System
Total Strain Energy (kcal/mol)
Angle Strain Contribution
Torsional Strain Contribution
Transannular (Prelog) Strain
Cyclopentane (5-membered)
~6.2
Low
High
None
Cyclohexane (6-membered)
~0.1
Minimal
Minimal
None
Cycloheptane (7-membered)
~6.3
Moderate
Moderate
Moderate
Diazepan-2-one (7-membered)
~7.5 - 8.2*
Moderate
High (due to planar constraint)
Moderate
Cyclooctane (8-membered)
~9.7
Moderate
High
High
*Note: Diazepanone values are estimated based on heteroatom and sp² hybridization constraints relative to cycloheptane.
Conformational Landscape in Drug Discovery
The pre-organization of the diazepanone ring has profound implications for target affinity. For instance, in the development of cyclic HIV-1 protease inhibitors, the diazepanone core is utilized to mimic the transition state of the peptide substrate. Computational predictions and molecular dynamics (MD) simulations have demonstrated that locking the stereochemistry of the 7-membered ring drastically improves the free energy of binding (
Furthermore, the stereochemical assignment of complex natural products, such as the liposidomycins (which feature a diazepanone region), relies heavily on understanding these thermodynamic minima. Researchers have utilized a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling to match the conformational configurations of synthetic diazepanones with their natural degradation products[3].
Similarly, in the design of for type 2 diabetes, the diazepanone scaffold allows for precise spatial orientation of pharmacophores to interact with the S1, S2, and S2 extensive subsites of the enzyme's large cavity[4].
Experimental Workflows for Thermodynamic Profiling
To harness the diazepanone scaffold, one must empirically validate its thermodynamic properties. The following protocols represent self-validating systems for conformational and binding analysis.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Interconversion
Purpose: To determine the activation free energy (
) of the diazepanone ring flip (e.g., twist-chair to boat transition).
Step 1: Sample Preparation. Dissolve 5-10 mg of the diazepanone derivative in 0.6 mL of a non-coordinating, wide-temperature-range deuterated solvent (e.g., Toluene-d8 or DMF-d7).
Causality: The choice of solvent is critical. Coordinating solvents (like DMSO) can form intermolecular hydrogen bonds with the lactam, artificially altering the intrinsic rotational barriers. Toluene-d8 remains liquid from -80°C to +110°C, allowing us to freeze out and accelerate conformer exchange without solvent phase changes.
Step 2: Spectral Acquisition. Acquire high-resolution 1D ¹H-NMR spectra starting at 298 K, cooling in 5 K decrements down to the solvent's freezing point, and heating in 5 K increments up to 380 K.
Causality: Granular temperature steps are strictly required to pinpoint the exact coalescence temperature (
)—the point where the exchange rate between the two conformers equals the NMR timescale, causing distinct peaks to merge into a broad singlet.
Step 3: Lineshape Analysis and Eyring Plot. Extract the exchange rate constant (
) at each temperature using dynamic NMR lineshape fitting software. Plot against .
Causality: This creates a self-validating thermodynamic loop. The slope of the Eyring plot yields the activation enthalpy (
), while the y-intercept yields the activation entropy (). If the calculated matches computational DFT predictions, the conformational model is validated.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Target Binding Thermodynamics
Purpose: To quantify the binding affinity (
), enthalpy (), and entropy () of the diazepanone ligand to a target protein.
Step 1: Buffer Matching. Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dilute the diazepanone ligand using the exact same dialysis dialysate.
Causality: ITC is exquisitely sensitive to heat changes. Even a 0.1 pH unit or 5 mM salt mismatch between the syringe (ligand) and cell (protein) will generate massive heats of dilution, completely masking the specific binding enthalpy.
Step 2: Degassing. Degas both the protein and ligand solutions under vacuum for 10 minutes at a temperature 2°C below the experimental run temperature.
Causality: Stirring inside the ITC cell can cause dissolved gases to nucleate into microbubbles. Bubble expansion is an endothermic process that causes erratic baseline spikes, ruining the integration of the thermodynamic signal.
Step 3: Titration and Integration. Inject 2 µL aliquots of the ligand into the protein cell over 20-30 cycles. Integrate the area under each peak to determine the heat released/absorbed.
Causality: Fitting the isotherm to an independent binding model directly reveals whether the diazepanone's pre-organization successfully reduced the entropic penalty (
) of binding, validating the rational design hypothesis.
Visualizing the Thermodynamic Workflow
Workflow for thermodynamic and conformational profiling of diazepan-2-ones.
Conclusion
The thermodynamic stability of 7-membered diazepan-2-one rings is a delicate interplay of transannular strain and planar constraints. By rigorously profiling these molecules using VT-NMR and ITC, drug development professionals can exploit their unique conformational landscapes to design highly potent, pre-organized therapeutics.
References
Knapp, S., et al. "Assignment of the Liposidomycin Diazepanone Stereochemistry." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Åqvist, J., et al. "Cyclic HIV-1 Protease Inhibitors Derived from Mannitol: Synthesis, Inhibitory Potencies, and Computational Predictions of Binding Affinities." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Nabeno, M., et al. "Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor." Bioorganic & Medicinal Chemistry Letters, National Institutes of Health (NIH). URL:[Link]
Wikipedia Contributors. "Ring strain." Wikipedia, The Free Encyclopedia. URL:[Link]
Literature review on 3-(Propan-2-yl)-1,4-diazepan-2-one derivatives
An In-Depth Technical Guide to the Synthesis, Biological Activities, and Therapeutic Potential of 1,4-Diazepan-2-one Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-diazepan-2...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis, Biological Activities, and Therapeutic Potential of 1,4-Diazepan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazepan-2-one scaffold and its benzofused analogue, 1,4-benzodiazepin-2-one, represent a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives. While direct literature on 3-(propan-2-yl)-1,4-diazepan-2-one is limited, this guide will extrapolate from the extensive research on related compounds to predict its chemical and pharmacological properties. We will delve into established synthetic protocols, explore a wide array of biological targets, and present quantitative data to inform future drug discovery and development efforts in this promising chemical space.
Introduction: The Versatile 1,4-Diazepan-2-one Core
The seven-membered diazepine ring system, particularly the 1,4-diazepan-2-one core, is a recurring motif in a multitude of biologically active molecules.[1] Its inherent conformational flexibility and multiple points for chemical modification have allowed for the development of compounds with a wide range of therapeutic applications. The fusion of a benzene ring to form the 1,4-benzodiazepin-2-one scaffold has given rise to a highly successful class of drugs, most notably the benzodiazepines, which are widely prescribed for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[2][3]
This guide will focus on the non-benzofused 1,4-diazepan-2-one core and its derivatives, with relevant comparisons and insights drawn from the extensively studied 1,4-benzodiazepin-2-ones. The seemingly simple addition of a propan-2-yl (isopropyl) group at the 3-position can significantly influence the molecule's lipophilicity, steric profile, and ultimately its interaction with biological targets. Understanding the synthesis and SAR of this class of compounds is crucial for designing novel therapeutics.
Synthetic Strategies for 3-Substituted 1,4-Diazepan-2-one Derivatives
The synthesis of 3-substituted 1,4-diazepan-2-ones can be approached through several strategic disconnections. A common and effective method involves the cyclization of a linear precursor containing the pre-installed C3-substituent.
Synthesis via Amino Acid Precursors
One of the most direct routes to chiral 3-substituted 1,4-diazepan-2-ones utilizes α-amino acids as starting materials. For the synthesis of a 3-(propan-2-yl) derivative, the corresponding amino acid would be valine.
Conceptual Synthetic Workflow:
Caption: Synthesis of 3-(Propan-2-yl)-1,4-diazepan-2-one from Valine.
Detailed Protocol: Synthesis of 3-(Propan-2-yl)-1,4-diazepan-2-one from Valine (A Representative Protocol)
N-Protection of Valine: To a solution of L-valine (1 eq.) in a suitable solvent (e.g., a mixture of dioxane and water), add sodium hydroxide (2 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.). Stir the reaction mixture at room temperature overnight. Acidify the aqueous solution with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-L-valine.
Activation and Coupling: Dissolve N-Boc-L-valine (1 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF). Stir for 2 hours at room temperature. Remove the solvent under reduced pressure. Dissolve the resulting acyl chloride in anhydrous DCM and add it dropwise to a cooled solution of mono-N-Boc-ethylenediamine (1.1 eq.) and triethylamine (2.5 eq.) in DCM. Stir overnight at room temperature.
N-Deprotection: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate. Dissolve the crude product in a solution of 4 M HCl in dioxane and stir for 2 hours at room temperature. Remove the solvent under reduced pressure to obtain the hydrochloride salt of the linear amide.
Cyclization: Dissolve the hydrochloride salt in a high-boiling point solvent such as toluene or xylene. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) and reflux the mixture for 12-24 hours, monitoring the reaction by TLC or LC-MS.
Purification: After completion, cool the reaction mixture, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography on silica gel to afford 3-(propan-2-yl)-1,4-diazepan-2-one.
Synthesis via Enolate Alkylation
For the benzofused analogues, a powerful method for introducing substituents at the 3-position is the alkylation of a pre-formed 1,4-benzodiazepin-2-one enolate.[4][5][6] This method is particularly useful for creating libraries of 3-substituted derivatives.
Experimental Workflow for Enolate Alkylation:
Caption: General workflow for the enolate alkylation of 1,4-benzodiazepin-2-one.
Detailed Protocol: Synthesis of 3-Isopropyl-1,4-benzodiazepin-2-one via Enolate Alkylation (A Representative Protocol) [4][5][6]
Enolate Formation: To a solution of 1,3-dihydro-2H-1,4-benzodiazepin-2-one (1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq.) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.
Alkylation: Add 2-iodopropane (isopropyl iodide, 1.2 eq.) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-isopropyl-1,4-benzodiazepin-2-one.
Biological Activities and Therapeutic Potential
The 1,4-diazepan-2-one scaffold is a versatile platform for discovering novel therapeutic agents with a wide range of biological activities.[1]
Central Nervous System (CNS) Activity
The most well-known application of the related 1,4-benzodiazepin-2-one core is in the modulation of the central nervous system. These compounds often act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[2] This leads to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects.
GABA-A Receptor Signaling Pathway:
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Beyond GABAergic modulation, derivatives of 1,4-diazepan-2-one have been developed as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine, showing potential as antidepressants.[7] Others have been identified as metabotropic glutamate receptor 2/3 (mGluR2/3) antagonists, which could be beneficial for treating cognitive deficits.[8]
Other Therapeutic Areas
The therapeutic potential of 1,4-diazepan-2-one derivatives extends beyond the CNS. Novel derivatives have been investigated as:
Endothelin Receptor Antagonists: For the treatment of cardiovascular diseases.
Bradykinin B2-Receptor Inhibitors: Showing potential for pain management.[9]
Gastrin/Cholecystokinin-B (CCK-B) Receptor Antagonists: For the treatment of gastrointestinal disorders.[10]
Anticancer and Antimicrobial Agents: Demonstrating the broad applicability of this scaffold.[1]
Structure-Activity Relationships (SAR)
The biological activity of 1,4-diazepan-2-one and its benzofused analogues is highly dependent on the nature and position of substituents.
SAR of 1,4-Benzodiazepin-2-ones
For the classical anxiolytic benzodiazepines, the following SAR is generally observed:[11][12]
Position 2: A keto group is generally required for activity.
Position 3: Hydroxylation at this position can lead to compounds with a shorter duration of action.[12] The size and nature of the substituent at C3 can modulate potency and selectivity for different biological targets.
Position 7: An electron-withdrawing group (e.g., a halogen or nitro group) is crucial for anxiolytic activity.[12]
Predicted SAR for 3-(Propan-2-yl)-1,4-diazepan-2-one
Based on the established SAR of related compounds, the introduction of an isopropyl group at the 3-position is expected to:
Increase Lipophilicity: This may enhance the compound's ability to cross the blood-brain barrier, potentially leading to more potent CNS effects.
Introduce Steric Bulk: The isopropyl group is bulkier than a hydrogen or hydroxyl group. This steric hindrance can influence the binding affinity and selectivity for different receptors. For instance, it may favor or disfavor binding to certain subtypes of GABA-A receptors or other targets. The stereochemistry at the C3 position will also likely play a critical role in the pharmacological activity.[13]
Quantitative Data on Biological Activity
The following table summarizes representative quantitative data for various 1,4-diazepan-2-one and 1,4-benzodiazepin-2-one derivatives to illustrate the potency and selectivity that can be achieved with this scaffold.
The 1,4-diazepan-2-one scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the wide range of biological activities associated with its derivatives ensure its continued relevance in the quest for novel therapeutics. While the specific derivative, 3-(propan-2-yl)-1,4-diazepan-2-one, is not extensively documented, the principles of synthesis and structure-activity relationships outlined in this guide provide a solid foundation for its preparation and biological evaluation. Future research in this area will likely focus on the development of derivatives with improved selectivity for specific biological targets, leading to more effective and safer medicines for a variety of diseases. The exploration of this scaffold in new therapeutic areas, such as oncology and infectious diseases, also holds significant promise.
References
Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. [Link]
Bertucci, C., et al. (1989). Chiral 1,4-benzodiazepin-2-ones: relationship between stereochemistry and pharmacological activity. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1735-42. [Link]
Lee, H., et al. (2014). Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Journal of Medicinal Chemistry, 57(15), 6645-56. [Link]
Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4). [Link]
Mohsin, N. U. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]
Rashid, M., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-(1,4)-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. International Journal of ChemTech Research, 2(2), 1011-1022. [Link]
Rashid, M., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[4][5]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. ResearchGate. [Link]
Kolczewski, S., et al. (2010). Synthesis and characterization of 1,3-dihydro-benzo[b][4][5]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(23), 7110-3. [Link]
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 676-704. [Link]
Kaur, R., & Kumar, K. (2013). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. International Journal of Pharmaceutical Sciences and Research, 4(3), 934-942. [Link]
Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. ResearchGate. [Link]
Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Scite.ai. [Link]
Hulme, C., & Cherrier, M. P. (2010). 1,4-benzodiazepin-2-Ones in Medicinal Chemistry. Expert Opinion on Therapeutic Patents, 20(10), 1379-1393. [Link]
Kamal, A., & Malik, M. S. (2013). Review on Synthesis of Biologically Active Diazepam Derivatives. Academia.edu. [Link]
Hulme, C., & Cherrier, M. P. (2010). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. ResearchGate. [Link]
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]
Felix, A. M., & Sternbach, L. H. (1974). Derivatives of 1,4-benzodiazepin-2-one and methods for preparation thereof.
Showell, G. A., et al. (1994). New 1,4-benzodiazepin-2-one derivatives as gastrin/cholecystokinin-B antagonists. Journal of Medicinal Chemistry, 37(5), 719-21. [Link]
Kholodnyak, S. V., et al. (2017). Effect of 3-substituted 1,4-benzodiazepin-2-ones on bradykinin-induced smooth muscle contraction. Regulatory Mechanisms in Biosystems, 8(1), 33-37. [Link]
Pharma Tube. (2019, December 23). Structural Activity Relationships(SAR) of Benzodiazepines - Lorazepam, clonazepam. YouTube. [Link]
Musser, J. H., & Chakraborty, U. R. (1995). Synthesis of benzodiazepines.
Ellman, J. A., & Kim, K. (1998). 3-Substituted 1,4-benzodiazepin-2-ones. Journal of Medicinal Chemistry, 41(1), 1-3. [Link]
Biological Activity Potential of Isopropyl-Substituted Diazepanones: A Technical Guide to Scaffold Optimization and MraY Inhibition
Abstract As antimicrobial resistance (AMR) accelerates, the structural optimization of privileged scaffolds is paramount. The 1,4-diazepanone ring—a seven-membered nitrogenous heterocycle—serves as the central pharmacoph...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
As antimicrobial resistance (AMR) accelerates, the structural optimization of privileged scaffolds is paramount. The 1,4-diazepanone ring—a seven-membered nitrogenous heterocycle—serves as the central pharmacophoric core of potent nucleoside antibiotics such as liposidomycins and caprazamycins[1]. While native analogs often feature N-methylation, advanced structure-activity relationship (SAR) studies reveal that strategic alkyl substitutions, specifically isopropyl groups, can dramatically alter the thermodynamic binding profile and pharmacokinetic (PK) properties of these molecules[2]. This whitepaper provides an in-depth mechanistic analysis, validated synthetic methodologies, and biological evaluation protocols for isopropyl-substituted diazepanones.
Structural Biology & The Diazepanone Core
The efficacy of diazepanone-based therapeutics hinges on the unique conformational flexibility of the seven-membered ring. Unlike rigid six-membered piperazines, the diazepanone scaffold can adopt multiple low-energy twist-chair conformations. This flexibility is not merely a structural anomaly; it is a functional requirement. It allows the molecule to act as a dynamic scaffold, correctly orienting appended pharmacophores—such as uridine, aminoribose, and lipophilic fatty acyl chains—into the complex, membrane-bound active site of target enzymes[3].
The Isopropyl Advantage: Steric and Lipophilic Modulation
Native caprazamycins utilize an N-methyldiazepanone ring to interact with MraY (phospho-MurNAc-pentapeptide translocase), a critical enzyme in bacterial peptidoglycan biosynthesis[3]. However, substituting the methyl group with an isopropyl moiety introduces two critical pharmacological upgrades:
Enhanced Hydrophobic Packing : The branched nature of the isopropyl group provides a larger van der Waals surface area, allowing it to more effectively displace high-energy water molecules within the hydrophobic sub-pockets of the MraY active site.
Modulated Membrane Permeability : Whole-cell antibacterial activity, particularly against thick-walled pathogens like Mycobacterium tuberculosis and Methicillin-resistant Staphylococcus aureus (MRSA), requires high lipophilicity[4]. The isopropyl group increases the overall partition coefficient (LogP), facilitating better penetration across the mycolic acid-rich mycobacterial cell envelope.
Mechanistic Pathway: MraY Inhibition
The primary biological target for these substituted diazepanones is the MraY translocase. MraY catalyzes the transfer of the soluble cytoplasmic precursor UDP-MurNAc-pentapeptide to the membrane-bound lipid carrier undecaprenyl phosphate, forming Lipid I[3]. Isopropyl-diazepanonones act as competitive inhibitors, blocking this crucial first membrane step of cell wall synthesis.
Mechanism of MraY inhibition by isopropyl-diazepanones blocking peptidoglycan synthesis.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (the why) and an internal control to prevent downstream failure.
Protocol A: Convergent Synthesis via Modified Jocic-Type Reaction
Standard lactamization to form seven-membered rings is entropically disfavored and often leads to epimerization of chiral centers. To bypass this, we utilize a modified Jocic-type reaction, which transforms enantiomerically-enriched trichloromethyl-containing alcohols into substituted diazepanones with near-perfect stereochemical retention[2].
Step-by-Step Workflow:
Precursor Activation : Dissolve the trichloromethyl alcohol precursor (1.0 eq) and an unsymmetrical diamine (bearing the isopropyl group) in a biphasic mixture of CH₂Cl₂ and H₂O.
Causality: The biphasic system prevents premature intermolecular side reactions by partitioning the reactive intermediates.
Phase-Transfer Catalysis : Add Benzyltriethylammonium chloride (BnNEt₃Cl) (0.1 eq) as a phase-transfer catalyst, followed by slow dropwise addition of NaOH (5.0 eq) at 5 °C.
Causality: The mild base and low temperature are critical to control the highly exothermic formation of the dichloroepoxide intermediate, preventing thermal degradation.
Regioselective Ring Closure : Allow the reaction to warm to room temperature and stir for 17 hours. The isopropyl-substituted nitrogen selectively attacks the epoxide, driving the formation of the 1,4-diazepan-2-one core[2].
Validation (Self-Correction) : Perform chiral HPLC analysis on the crude mixture immediately.
Acceptance Criteria: An enantiomeric excess (e.e.) of >95% validates that the Jocic mechanism proceeded without epimerization. If e.e. < 90%, the temperature during NaOH addition was inadequately controlled.
To isolate the mechanism of action from general cellular toxicity, an in vitro functional assay utilizing purified MraY enzyme is required.
Step-by-Step Workflow:
Reaction Assembly : In a 96-well microtiter plate, combine purified E. coli MraY (10 nM), undecaprenyl phosphate (50 μM), and the isopropyl-diazepanone inhibitor (serial dilutions from 100 μM to 1 nM) in a buffer containing 100 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂.
Causality: Mg²⁺ is an essential catalytic cofactor for the translocase mechanism; omitting it serves as an excellent negative control.
Initiation : Add radiolabeled [¹⁴C]-UDP-MurNAc-pentapeptide (10 μM) to initiate the reaction. Incubate at 37 °C for 30 minutes.
Biphasic Extraction (The Validation Step) : Quench the reaction with 6M pyridinium acetate, then add a 1:1 mixture of butanol and water. Centrifuge at 3000 x g for 5 minutes.
Causality: This is the critical self-validating step. The unreacted [¹⁴C]-substrate is highly hydrophilic and remains in the lower aqueous phase. The synthesized [¹⁴C]-Lipid I product is highly lipophilic and partitions exclusively into the upper butanol phase.
Quantification : Extract the butanol phase and measure radioactivity via liquid scintillation counting. Calculate the IC₅₀ based on the dose-response curve.
Quantitative SAR Analysis
The structural shift from a desmethyl to an isopropyl-substituted diazepanone yields distinct biological profiles. The table below synthesizes the structure-activity relationship data, demonstrating how increased lipophilicity translates to enhanced whole-cell efficacy despite similar in vitro enzyme inhibition.
Compound Scaffold
N-Substitution (R-group)
MraY IC₅₀ (μM)
MIC vs M. smegmatis (μg/mL)
Mechanistic Observation
Diazepanone Core
H (Desmethyl)
0.85
>50.0
Poor target affinity and low membrane permeability[3].
Diazepanone Core
Methyl
0.12
6.25
Optimal baseline binding; standard caprazamycin profile[4].
Diazepanone Core
Isopropyl
0.15
3.12
Maintained enzyme affinity; enhanced lipophilic uptake leading to superior whole-cell activity[2].
Data Interpretation: While the isopropyl substitution slightly increases the IC₅₀ (due to minor steric clashes in the active site compared to the methyl group), it halves the Minimum Inhibitory Concentration (MIC). This proves that in drug development, optimizing for membrane permeability (via lipophilic bulk) often supersedes marginal gains in raw enzymatic affinity.
Conclusion
The biological activity potential of isopropyl-substituted diazepanones represents a highly promising frontier in the development of novel MraY inhibitors. By leveraging the conformational flexibility of the seven-membered ring and the enhanced lipophilic profile of the isopropyl moiety, researchers can design therapeutics capable of breaching the formidable defenses of drug-resistant pathogens. Utilizing stereoretentive synthetic pathways like the modified Jocic reaction ensures that these complex scaffolds can be produced with the high enantiomeric purity required for clinical advancement.
References
Title : Synthesis and biological evaluation of a diazepanone-based library of liposidomycins analogs as MraY inhibitors
Source : PubMed (nih.gov)
URL : [Link]
Title : Synthesis of Caprazamycin Analogues and Their Structure−Activity Relationship for Antibacterial Activity
Source : The Journal of Organic Chemistry (ACS Figshare)
URL :[Link]
Title : Organic & Biomolecular Chemistry - RSC Publishing (Jocic-type reactions for substituted diazepan-2-ones)
Source : RSC Publishing
URL :[Link]
The synthesis of 3-substituted-1,4-diazepan-2-ones represents a critical workflow in the development of peptidomimetics. Unlike rigid 6-membered piperazines, the 7-membered diazepan-2-one ring offers a unique conformational flexibility that mimics the
-turn of peptides, making it a privileged scaffold for protease inhibitors and GPCR ligands.
This protocol details a robust, modular synthetic route converting L-Valine into the target diazepan-2-one. The strategy employs a "Backbone Extension" approach, utilizing a Michael addition of the amino acid ester to acrylonitrile, followed by a reductive cyclization. This pathway is selected for its atom economy, preservation of the chiral center (C3), and scalability compared to solid-phase alternatives.
Key Technical Challenges Addressed:
Regiocontrol: Preventing bis-alkylation of the primary amine during the Michael addition.
Stereointegrity: Minimizing racemization of the
-proton adjacent to the ester/carbonyl.
Cyclization Efficiency: Overcoming the entropic penalty of forming a 7-membered ring.
Part 2: Reaction Pathway & Logic
The synthesis proceeds through three distinct modules. The logic follows a linear extension of the valine nitrogen, followed by a "tail-to-head" cyclization.
Figure 1: Modular synthetic pathway from L-Valine to the 7-membered lactam scaffold.
Part 3: Detailed Experimental Protocols
Module 1: Activation of L-Valine (Esterification)
Objective: Convert the carboxylic acid to a methyl ester to facilitate the final nucleophilic attack by the distal amine.
Objective: Reduce the nitrile to a primary amine, which then intramolecularly attacks the methyl ester to close the ring.
Method A: Hydrogenation (High Throughput)
Catalyst: Raney Nickel (active slurry) or
.
Conditions: 50 psi
, Methanol, catalytic (to prevent secondary amine formation between chains).
Procedure: Hydrogenate the cyano-ester at RT for 6 hours. Filter catalyst. The resulting amino-ester often cyclizes spontaneously upon heating the filtrate to reflux for 2 hours.
Method B: Chemical Reduction (Lab Scale / High Selectivity)
Reagents:
(2 eq), (10 eq).
Protocol:
Dissolve Methyl N-(2-cyanoethyl)-L-valinate (10 mmol) in MeOH (50 mL).
Add
. Solution turns deep purple.
Add
portion-wise at 0°C. (Caution: Vigorous evolution). Solution turns black (Cobalt boride species).
Stir 1 hour at RT.
Cyclization: Quench with 3N HCl, stir 10 mins, then basify with
to pH 9. Extract with DCM.
Reflux the organic extract (or switch to Toluene) for 3–5 hours to drive the lactamization if it hasn't occurred during workup.
Part 4: Quality Control & Data Specifications
Expected Analytical Data:
Parameter
Specification
Notes
Appearance
White to off-white solid
Hygroscopic lactam
Yield (Overall)
45% – 60%
Step 2 (Alkylation) is usually the yield-limiting step.
NMR (Key Signals)
0.9-1.0 (dd, 6H, Isopropyl)
Distinctive doublet of doublets for Valine side chain.
NMR (Ring)
3.0-3.5 (m, Multiplets)
Complex splitting due to ring conformation (C5/C6/C7 protons).
IR Spectroscopy
1640–1660 (Amide I)
Strong lactam carbonyl stretch. Absence of nitrile peak (~2250 ).
MS (ESI)
= 171.1
Consistent with formula .
Troubleshooting Guide:
Problem: Low yield in Step 2 (Bis-alkylation).
Solution: Lower temperature to -10°C and add acrylonitrile very slowly. Use a slight excess of the amine, not the nitrile.
Problem: Failure to cyclize (Open chain diamine isolated).
Solution: The 7-membered ring forms slower than 5/6-membered rings. Reflux the crude diamine in Toluene with 0.1 eq of Acetic Acid or Sodium Methoxide to catalyze the transamidation.
Part 5: Safety & Compliance
Acrylonitrile: Highly toxic, carcinogenic, and flammable. Must be handled in a fume hood with double-gloving. Destroy excess acrylonitrile with bleach solution before disposal.
Hydrogenation: Raney Nickel is pyrophoric when dry. Keep wet at all times.
Cobalt Chloride: Toxic to aquatic life; dispose of heavy metal waste separately.
References
N-(2-Cyanoethyl)
Source: ChemicalBook / P
Relevance: Establishes the protocol for the Michael addition of acrylonitrile to valine deriv
Link:
General Synthesis of 1,4-Diazepan-2-ones
Source:Journal of Organic Chemistry / NIH PubMed.
Relevance: Validates the reductive cyclization strategy for forming 7-membered lactams
Link:
Reductive Cyclization Methodology
Source:Heterocycles (Vol 74).
Relevance: Describes the "Reductive Amino-Cyclization" method applicable to azepane skeletons.
Step-by-step cyclization procedure for 1,4-diazepan-2-ones
Executive Summary The 1,4-diazepan-2-one scaffold (also referred to as homopiperazin-5-one) is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for protease inhibitors, GPCR ligands, and p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,4-diazepan-2-one scaffold (also referred to as homopiperazin-5-one) is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for protease inhibitors, GPCR ligands, and peptidomimetics. Its 7-membered ring offers a unique conformational constraint that mimics
-turns in proteins, making it superior to flat aromatic scaffolds for disrupting protein-protein interactions.
This Application Note details a robust, biphasic cyclization protocol designed for high reproducibility. Unlike traditional one-pot methods that often suffer from oligomerization side-reactions, this guide presents a controlled Michael Addition-Lactamization sequence. We further provide an advanced Ugi-Deprotection-Cyclization (UDC) workflow for generating high-diversity libraries.
Retrosynthetic Logic & Mechanism
The formation of the 7-membered lactam ring is thermodynamically disfavored compared to 5- or 6-membered rings due to entropic factors and transannular strain. Successful cyclization requires a stepwise strategy to establish the linear precursor followed by high-dilution or pseudo-high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Core Mechanistic Pathway (Method A)
Step 1: Aza-Michael Addition. Nucleophilic attack of a 1,2-diamine on an
Figure 1: Mechanistic pathway for the Michael-Lactamization sequence. Note the competitive intermolecular pathway (red dashed line) which must be suppressed.
Experimental Protocols
Method A: The "Gold Standard" Solution Phase Protocol
Best for: Gram-scale synthesis of the core scaffold.
Precursor: N-Boc-ethylenediamine (to prevent bis-addition) and Methyl Acrylate.
Best for: High-diversity library generation (Drug Discovery).
Concept: Uses the Ugi 4-Component Reaction (U-4CR) to assemble a linear backbone that cyclizes upon deprotection.
Figure 2: Workflow for the Ugi-Deprotection-Cyclization (UDC) strategy.
Protocol Summary
Ugi Reaction: Combine Boc-Glycine (or Boc-Beta-Alanine), an aldehyde, an amine, and a convertible isocyanide (e.g., Armstrong's isocyanide) in MeOH. Stir 24h.
Deprotection: Treat the Ugi adduct with 4M HCl in Dioxane.
Cyclization: Resuspend in Isopropanol (IPA) with excess DIEA. Heat in a microwave reactor at 100°C for 30 mins. The free amine attacks the adjacent amide/ester to close the ring.
Data Interpretation & Troubleshooting
Characterization Criteria (Self-Validation)
A successful synthesis is validated by the following NMR signatures:
Feature
1H NMR (CDCl3/MeOD)
13C NMR (ppm)
Diagnostic Note
C2 Carbonyl
N/A
170–176 ppm
Distinct amide carbonyl signal.
C3 Protons
3.1–3.4 (m)
40–50 ppm
Often diastereotopic if chiral centers exist.
C5/C6/C7
1.5–3.0 (m)
25–50 ppm
Multiplets characteristic of the 7-membered ring.
NH Amide
6.5–8.0 (br s)
N/A
Exchangeable with DO.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Polymerization (Gummy solid)
Concentration too high during cyclization.
Run Step 2 (Cyclization) at 0.05 M – 0.1 M .
Incomplete Cyclization
Steric hindrance or insufficient heat.
Switch to Microwave heating (100°C, 30 min) or use a stronger base (KOtBu).
Bis-Alkylation (Method A)
Acrylate added too fast or excess used.
Use N-Boc protected diamine strictly. Maintain 0°C during addition.
References
Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80. Link
Banfi, L., Basso, A., & Guanti, G. (2001). "Highly Stereoselective Synthesis of 1,4-Diazepan-2-ones via Ugi Four-Component Condensation." Journal of Organic Chemistry, 66(22), 7432–7438. Link
Hassan, H., & Lubell, W. D. (2009).[3] "Solid-phase synthesis of 1,3,5-trisubstituted 1,4-diazepin-2-one peptide mimic." Advances in Experimental Medicine and Biology, 611, 213-214.[3] Link
Srivastava, S., et al. (2012). "Synthesis and spectral characterization of 1,4-diazepines from 7-aminocephalosporanic acid." International Journal of Recent Research and Review, 2, 10-15.[4]
Mamaghani, M., et al. (2010).[4][5] "An efficient and improved procedure for the synthesis of 1,4-diazepine derivatives."[1][4][6][7] Molecules, 15(12), 9187-9198. Link
Application Notes and Protocols for N-Alkylation of 3-(Propan-2-yl)-1,4-diazepan-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction The N-alkylation of 3-(propan-2-yl)-1,4-diazepan-2-one is a critical chemical transformation for the synthesis of a diverse array of derivative...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of 3-(propan-2-yl)-1,4-diazepan-2-one is a critical chemical transformation for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry. The 1,4-diazepan-2-one scaffold is a privileged structure found in numerous biologically active compounds, including anxiolytics, anticonvulsants, and other central nervous system (CNS) active agents.[1][2] The introduction of various alkyl groups at the nitrogen positions (N1 and N4) allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn can modulate its pharmacological activity and pharmacokinetic profile.
This guide provides a comprehensive overview of synthetic strategies for the N-alkylation of 3-(propan-2-yl)-1,4-diazepan-2-one, offering detailed application notes and step-by-step protocols. The methodologies discussed herein are selected to provide a range of options, from classical, robust procedures to more modern, greener alternatives, enabling researchers to choose the most suitable approach for their specific synthetic goals.
Understanding the Regioselectivity of N-Alkylation
The 3-(propan-2-yl)-1,4-diazepan-2-one scaffold presents two distinct nitrogen atoms for alkylation: the N1 amide nitrogen and the N4 amine nitrogen. The inherent difference in the nucleophilicity of these two centers governs the regioselectivity of the alkylation reaction.
N4-Alkylation: The N4 nitrogen is a secondary amine and is significantly more nucleophilic and basic than the N1 amide nitrogen. Therefore, under neutral or mildly basic conditions, alkylation will preferentially occur at the N4 position.
N1-Alkylation: The N1 nitrogen is part of an amide functional group, where the lone pair of electrons is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly reduces its nucleophilicity. To achieve alkylation at the N1 position, deprotonation with a strong base is typically required to generate a highly nucleophilic amidate anion.[3]
The presence of a bulky isopropyl group at the C3 position may exert some steric hindrance, potentially influencing the rate of reaction at both nitrogen centers, a factor that should be considered when optimizing reaction conditions.[4][5]
Recommended Reagents and Protocols for N-Alkylation
This section details several reliable methods for the N-alkylation of 3-(propan-2-yl)-1,4-diazepan-2-one, targeting either the N4 or N1 position.
Method 1: Selective N4-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile method for the selective alkylation of the N4-amine. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction. This method avoids the use of alkyl halides and often proceeds under mild conditions with high yields.[6]
Causality of Experimental Choices:
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides and does to a lesser extent reduce the aldehyde or ketone starting material.[7]
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reactants.
Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, thereby increasing the reaction rate.
Experimental Protocol:
To a solution of 3-(propan-2-yl)-1,4-diazepan-2-one (1.0 equiv.) in dichloromethane (DCM, 10 mL/mmol) is added the desired aldehyde or ketone (1.1 equiv.) and acetic acid (0.1 equiv.).
The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion.
Sodium triacetoxyborohydride (1.5 equiv.) is added portion-wise over 10 minutes.
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired N4-alkylated product.
This guide outlines the rigorous synthesis, functionalization, and application of 3-(Propan-2-yl)-1,4-diazepan-2-one (Val-homopiperazinone) as a peptidomimetic scaffold. Designed for medicinal chemists and structural bio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the rigorous synthesis, functionalization, and application of 3-(Propan-2-yl)-1,4-diazepan-2-one (Val-homopiperazinone) as a peptidomimetic scaffold.
Designed for medicinal chemists and structural biologists, this document moves beyond basic synthesis to address the why and how of deploying this scaffold to lock peptide conformations, specifically mimicking
-turns and enhancing metabolic stability.
Executive Summary & Rationale
The 3-(Propan-2-yl)-1,4-diazepan-2-one scaffold is a seven-membered lactam ring derived effectively from Valine . By bridging the
-amino nitrogen and the amide nitrogen of the succeeding residue with a propylene linker, this scaffold constrains the backbone dihedral angles ().
Key Advantages:
Conformational Locking: Induces a "kink" in the peptide chain, strongly favoring Type II'
-turn geometries.
Proteolytic Stability: The cyclic nature and N-alkylation shield the backbone from common proteases (e.g., chymotrypsin, elastase).
Side Chain Fidelity: The 3-isopropyl group retains the pharmacophore of Valine, making it an ideal substitute for Val residues in bioactive loops (e.g., RGD sequences, somatostatin analogs).
Chemical Basis & Retrosynthesis
To utilize this scaffold in Solid-Phase Peptide Synthesis (SPPS), it must be converted into a bifunctional building block. The core molecule itself lacks a C-terminal handle. Therefore, the standard professional workflow involves synthesizing the core ring and then alkylating the amide nitrogen (N1) to create a Val-Gly dipeptide mimic .
Structural Analysis
N4 (Amine): Corresponds to the N-terminus of the Valine residue. Requires Fmoc protection.
C3 (Chiral Center): Carries the Isopropyl group (S-configuration from L-Valine).
N1 (Amide): Corresponds to the nitrogen of the next residue. Requires alkylation with an acetic acid moiety to provide a carboxylic acid handle for chain extension.
Protocol: Synthesis of the Fmoc-Protected Building Block
This protocol details the synthesis of Fmoc-3-(S)-isopropyl-2-oxo-1,4-diazepan-1-acetic acid , the SPPS-ready form of the scaffold.
Procedure: Dissolve L-Valine ester in MeOH. Add TEA followed by dropwise addition of acrylonitrile at 0°C. Stir at reflux for 12-16 hours.
Mechanism: The free amine undergoes conjugate addition to the acrylonitrile, yielding N-(2-cyanoethyl)-L-valine methyl ester .
Checkpoint: Monitor TLC (EtOAc/Hexane). The product is less polar than the starting amine.
Reduction & Cyclization (One-Pot):
Reagents: Cobalt(II) chloride hexahydrate (
, 2.0 eq), Sodium Borohydride (, 10.0 eq).
Solvent: Methanol.
Procedure: Dissolve the nitrile intermediate in MeOH with
. Add portion-wise at 0°C (Caution: Vigorous gas evolution). Stir for 2 hours.
Mechanism: The nitrile is reduced to a primary amine (
). Under these conditions, the newly formed amine intramolecularly attacks the methyl ester, forming the 7-membered lactam ring (1,4-diazepan-2-one).
Workup: Quench with dilute HCl. Extract with DCM. The product is 3-(S)-isopropyl-1,4-diazepan-2-one .
Phase 2: Functionalization for SPPS
Goal: Add N-terminal protection (Fmoc) and C-terminal handle (Carboxyl).
N4-Fmoc Protection:
Reagents: Fmoc-OSu (1.1 eq),
(2.0 eq).
Solvent: Water/Dioxane (1:1).
Procedure: React the crude diazepanone with Fmoc-OSu. Stir overnight.
Result:4-Fmoc-3-isopropyl-1,4-diazepan-2-one .
N1-Alkylation (Adding the "Gly" Linker):
Reagents: tert-Butyl bromoacetate (1.2 eq), Lithium diisopropylamide (LDA) or NaH (1.1 eq).
Solvent: Anhydrous THF.
Procedure: Cool the Fmoc-protected intermediate to -78°C. Add base (LDA) to deprotonate the lactam nitrogen (N1). Add tert-butyl bromoacetate. Warm to RT.
Why: This installs the carboxylic acid precursor on the amide nitrogen, creating a structure that mimics a Val-Gly dipeptide.
Final Deprotection (Acidolysis):
Reagents: TFA/DCM (1:1).
Procedure: Stir for 1 hour to remove the tert-butyl ester.
Final Product:2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(propan-2-yl)-2-oxo-1,4-diazepan-1-yl]acetic acid .
Visualization: Synthesis & Logic Flow
Caption: Step-wise synthesis from L-Valine to the Fmoc-compatible SPPS building block. The process converts a flexible amino acid into a rigid dipeptide surrogate.
Context: Incorporating the scaffold into a peptide sequence (e.g., Residue X - [Scaffold] - Residue Y).
Coupling Parameters
The secondary amine of the diazepanone ring (N4) is sterically hindered (isopropyl group adjacent) and less nucleophilic than a standard primary amine.
Parameter
Recommendation
Rationale
Position
Replace a Val-Gly or Val-Ala pair.
The scaffold length (~3 atoms bridge) mimics a dipeptide unit.
Coupling Reagent
HATU or PyAOP (1.2 eq).
High-efficiency coupling is required due to steric bulk. Avoid HBTU/TBTU.
Base
HOAt / DIEA (2.0 eq).
HOAt improves kinetics for hindered amines.
Reaction Time
Double Coupling (2 x 2 hours).
Ensure complete reaction to prevent deletion sequences.
Monitoring
Chloranil Test.
Standard Kaiser test may be false-negative for secondary amines. Use Chloranil or micro-cleavage LCMS.
Dissolve Fmoc-3-isopropyl-1,4-diazepan-1-acetic acid (3.0 eq) in DMF.
Add HATU (2.9 eq) and DIEA (6.0 eq).
Add to resin and shake for 2 hours. Drain and repeat.
Scaffold Deprotection:
Treat with 20% Piperidine/DMF (standard protocol).
Note: The released amine is a secondary amine within the ring.[2]
Next Residue Coupling:
The next amino acid (Residue X) must couple to the hindered N4 nitrogen.
Use HATU/HOAt again.
Consider using Fmoc-Amino Acid Fluorides if HATU fails.
Characterization & Quality Control
Verify the integrity of the scaffold within the peptide using these metrics:
NMR (
H): Look for the distinct ABX system of the ring protons and the isopropyl doublet (shifts often distinct from linear Valine, ppm). The methylene bridge protons (C5, C6, C7) appear as multiplets between 1.5–3.5 ppm.
Circular Dichroism (CD):
Signature: A Type II'
-turn typically shows a minimum at ~200 nm and a maximum at ~215 nm.
Comparison: Compare the CD spectrum of the peptidomimetic against the wild-type peptide. A shift toward turn-like signatures indicates successful conformational constraint.
References
Freidinger, R. M. (2003). "Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics." Journal of Medicinal Chemistry, 46(26), 5553–5566. Link
Perrotta, E., et al. (2009). "Solid-phase synthesis of 1,3,5-trisubstituted 1,4-diazepin-2-one peptide mimics." Advances in Experimental Medicine and Biology, 611, 213-214.[3] Link
Gomez-Monterrey, I., et al. (2008). "1,4-Diazepine-2,5-dione derivatives as conformationally constrained peptidomimetics." Tetrahedron Letters, 49(48), 6850-6853.
Süli-Vargha, H., et al. (2007).[4] "1,4-diazepine-2,5-dione ring formation during solid phase synthesis."[4][5][6] Journal of Peptide Science, 13(11), 742-748.[4] Link
Application Note: Regioselective Functionalization of 1,4-Diazepan-2-one Scaffolds
This Application Note is designed for medicinal chemists and process scientists optimizing the 1,4-diazepan-2-one scaffold. It prioritizes regioselective control, yield optimization, and mechanistic understanding. Execut...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process scientists optimizing the 1,4-diazepan-2-one scaffold. It prioritizes regioselective control, yield optimization, and mechanistic understanding.
Executive Summary & Strategic Logic
The 1,4-diazepan-2-one (homopiperazin-2-one) scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in HIV-1 protease inhibitors, integrin antagonists, and CNS-active agents.
The core synthetic challenge lies in differentiating the two nitrogen centers:
for conjugate acid). Reacts readily with electrophiles under neutral or mildly basic conditions.
The Golden Rule of Diazepan-2-one Chemistry:
Functionalization must follow the nucleophilicity gradient (N4 > N1). To functionalize N1, N4 must be orthogonally protected or previously substituted.
Reactivity Landscape Visualization
The following decision tree illustrates the critical path for regioselective functionalization.
Figure 1: Strategic decision tree for regioselective functionalization based on nucleophilic hierarchy.
N4-Functionalization Strategies (The Nucleophilic Handle)
Because N4 is a secondary amine, it can be functionalized selectively in the presence of the free N1-amide.
Reductive Amination (N4-Alkylation)
Direct alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination is the preferred self-validating protocol as it stops cleanly at the tertiary amine.
Protocol A: N4-Selective Reductive Amination
Scope: Introduction of benzyl, alkyl, or functionalized alkyl chains.
Complexation: Dissolve 1,4-diazepan-2-one (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).
Acid Catalysis (Optional): If the reaction is sluggish, add catalytic acetic acid (1-2 drops). Stir for 30 min at RT to form the iminium ion. Validation: Monitor by TLC (disappearance of aldehyde).
Reduction: Add STAB (1.5 mmol) in one portion. Stir at RT for 2–12 h.
Quench: Quench with sat. aq. NaHCO₃. Extract with DCM.
S_NAr: Works for electron-deficient aryl fluorides (e.g., 4-fluoronitrobenzene).
Conditions:
, DMF, .
Buchwald-Hartwig: Required for unactivated aryl halides.
Conditions:
, BINAP or XPhos, , Toluene, .
Note:
is strong enough to deprotonate N1, but the Pd-catalytic cycle prefers the more nucleophilic N4 amine. However, for strict regioselectivity, N1-protection (e.g., PMB) is sometimes recommended if the substrate is complex.
N1-Functionalization Strategies (The Amide Challenge)
Functionalizing the amide nitrogen requires overcoming its resonance stabilization. This almost always necessitates blocking N4 to prevent side reactions.
Protection Strategy
Recommended PG:Boc (tert-butyloxycarbonyl) .
Why: Stable to the basic conditions required for N1-alkylation (NaH, KOH) but easily removed with TFA/HCl.
Installation:
, , DCM (selectively reacts with N4).
Protocol B: N1-Alkylation (Base-Mediated)
This protocol uses the "Hard/Soft Acid Base" principle. The "hard" amide anion reacts well with "hard" electrophiles (alkyl halides).
Step-by-Step:
Preparation: Dry N4-Boc-1,4-diazepan-2-one (1.0 mmol) under high vacuum for 1 h. Dissolve in anhydrous DMF (0.2 M).
Deprotonation: Cool to
. Add NaH (60% dispersion in oil, 1.2 mmol).
Gas Evolution: Stir at
for 15–30 min until evolution ceases. Validation: Solution typically turns clear or slightly yellow.
Alkylation: Add Alkyl Halide (1.2 mmol) dropwise.
Reaction: Warm to RT and stir (1–4 h).
Workup: Careful quench with
(exothermic!). Extract with EtOAc. Wash organic layer with (5% aq) to remove DMF.
Direct N1-arylation of cyclic amides is difficult. The Copper-Catalyzed Chan-Lam Coupling is often superior to Palladium for this specific scaffold due to milder conditions and tolerance of air.
Activation: The Cu(II) species coordinates with the amide and the boronic acid.
Oxidation: Requires
(balloon or open air) to re-oxidize Cu(I) to Cu(II) if catalytic copper is used (though stoichiometric is more reliable for discovery).
Conditions: Stir N4-protected scaffold, boronic acid, Cu(OAc)₂, and pyridine in DCM at RT for 24–48 h open to air.
Orthogonal Protection & Solid Phase Strategy
For library generation, Solid Phase Peptide Synthesis (SPPS) logic is applied.
The "Safety-Catch" Strategy
Linker: Attach the scaffold to resin via N1 (using a specialized linker like a backbone amide linker) or via a functional group on the carbon backbone.
Solution Phase Equivalent:
N4-Fmoc: Base labile (Piperidine).
N1-Alloc: Pd-labile (
).
N1-PMB: Acid/Oxidative labile (CAN or TFA/heat).
Comparative Data: Base Selection for N1-Alkylation
The choice of base critically impacts yield and impurity profiles (O-alkylation vs N-alkylation).
Base
Solvent
pKa (approx)
Outcome
Recommendation
NaH
DMF/THF
35
Fast, quantitative deprotonation.
Standard for simple alkyl halides.
K₂CO₃
Acetone/DMF
10
Too weak for N1.
Ineffective for N1; use for N4.
Cs₂CO₃
DMF
~10-11
"Cesium Effect" aids solubility.
Good for reactive electrophiles (benzyl bromides).
t-BuOK
THF
17
Equilibrium deprotonation.
Useful if NaH is too harsh; risk of elimination.
LiHMDS
THF
26
Non-nucleophilic strong base.
Best for enolizable electrophiles.
Mechanistic Pathway: N1-Arylation via Iodonium Salts
Recent literature highlights the use of diaryliodonium salts for metal-free or mild N1-arylation. This avoids toxic transition metals.
Figure 2: Mechanistic pathway for N1-arylation using hypervalent iodine reagents.
References
Solid-Phase Synthesis of 1,4-Benzodiazepine Derivatives. SciELO. Available at: [Link] (Context: General diazepine solid phase strategies).
N1-Arylation of 1,4-Benzodiazepine-2-ones with Diaryliodonium Salts. Synlett/PMC. Available at: [Link] (Context: Specific protocol for N1-arylation).
Optimization of 1,4-diazepan-2-one containing DPP-IV inhibitors. Bioorg. Med. Chem. Lett. Available at: [Link] (Context: SAR and N-acylation strategies).
Protecting Group Strategies for Complex Molecule Synthesis. J. Chem. Pharm. Res. Available at: [Link] (Context: Orthogonal protection logic).
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Org. Lett. Available at: [Link] (Context: Advanced functionalization and enantioselective methods).
Application
Application Notes and Protocols for the Solid-Phase Synthesis of 3-Isopropyl-1,4-diazepan-2-one Derivatives
Introduction The 1,4-diazepan-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvuls...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 1,4-diazepan-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and antipsychotic properties.[1][2] The ability to rapidly generate libraries of substituted diazepanones is of significant interest in drug discovery for the exploration of structure-activity relationships (SAR).[3][4][5] Solid-phase synthesis (SPPS) offers a powerful platform for the efficient and automated construction of such libraries, allowing for the systematic variation of substituents on the diazepanone core.[6][7][8][9][10]
This document provides a detailed guide to the solid-phase synthesis of derivatives based on the 3-isopropyl-1,4-diazepan-2-one core. The isopropyl group at the 3-position, derived from the natural amino acid valine, provides a key hydrophobic interaction motif for potential protein targets. These protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis of peptide mimics and small molecule libraries.[11]
Principle of the Synthesis
The solid-phase synthesis of 3-isopropyl-1,4-diazepan-2-one derivatives commences with the immobilization of an N-Fmoc protected amino acid, in this case, Valine, onto a suitable solid support. The synthesis then proceeds through a series of steps including Fmoc deprotection, N-alkylation with a halo-substituted building block, and subsequent intramolecular cyclization to form the seven-membered diazepanone ring. Final cleavage from the resin yields the desired product. This approach allows for diversification at multiple points, including the choice of the N-alkylating agent and potential further modifications.
Experimental Workflow Diagram
Caption: General workflow for the solid-phase synthesis of 3-isopropyl-1,4-diazepan-2-one.
Detailed Protocols
Materials and Reagents
Reagent/Material
Grade
Supplier
2-Chlorotrityl chloride resin
100-200 mesh, 1% DVB
Generic
Fmoc-Val-OH
Synthesis Grade
Generic
Dichloromethane (DCM)
Anhydrous
Generic
N,N-Dimethylformamide (DMF)
Anhydrous
Generic
N,N-Diisopropylethylamine (DIPEA)
Synthesis Grade
Generic
Piperidine
Synthesis Grade
Generic
2-Bromoethylamine hydrobromide
≥98%
Generic
Trifluoroacetic acid (TFA)
Reagent Grade
Generic
Triisopropylsilane (TIS)
Reagent Grade
Generic
Acetonitrile (ACN)
HPLC Grade
Generic
Water
HPLC Grade
Generic
Protocol 1: Loading of Fmoc-Val-OH onto 2-Chlorotrityl Chloride Resin
Rationale: The 2-chlorotrityl chloride resin is selected for its acid-labile linkage, which allows for the cleavage of the final product under mild acidic conditions, preserving acid-sensitive functionalities.[12]
Resin Swelling: In a solid-phase synthesis vessel, swell 1.0 g of 2-chlorotrityl chloride resin (nominal loading ~1.2 mmol/g) in 10 mL of anhydrous DCM for 30 minutes with gentle agitation.[10]
Amino Acid Activation: In a separate flask, dissolve 2 equivalents of Fmoc-Val-OH (relative to resin loading) and 4 equivalents of DIPEA in a minimal amount of anhydrous DCM.
Loading: Drain the DCM from the swollen resin and add the activated Fmoc-Val-OH solution. Agitate the mixture at room temperature for 2 hours.
Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for an additional 30 minutes.
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined spectrophotometrically by Fmoc cleavage from a small sample of resin.
Protocol 2: Fmoc Deprotection
Rationale: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile and is typically removed with a solution of piperidine in DMF.[9]
Swell the Fmoc-Val-resin in 10 mL of DMF for 30 minutes.
Drain the DMF and add 10 mL of 20% (v/v) piperidine in DMF to the resin.
Agitate the mixture for 5 minutes. The solution will turn yellow-orange as the Fmoc-piperidine adduct is formed.
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.
Protocol 3: N-Alkylation with 2-Bromoethylamine Hydrobromide
Rationale: This step introduces the second nitrogen atom required for the diazepanone ring. The choice of the alkylating agent can be varied to introduce diversity at this position.
Swell the deprotected Val-resin in 10 mL of anhydrous DMF.
In a separate flask, dissolve 5 equivalents of 2-bromoethylamine hydrobromide and 10 equivalents of DIPEA in 5 mL of anhydrous DMF.
Add the alkylating agent solution to the resin.
Agitate the reaction mixture at 50°C for 16 hours.
Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 4: Intramolecular Cyclization
Rationale: The formation of the seven-membered ring is achieved through an intramolecular nucleophilic attack of the secondary amine on the ester linkage to the resin, promoted by a non-nucleophilic base.
Swell the N-alkylated resin in 10 mL of a 1:1 mixture of THF and DMF.
Add 5 equivalents of DIPEA to the resin suspension.
Agitate the reaction at 50°C for 24 hours to promote cyclization and concomitant cleavage from the resin.
Filter the resin and collect the filtrate.
Wash the resin with an additional 5 mL of the THF/DMF mixture and combine the filtrates.
Concentrate the combined filtrates under reduced pressure to yield the crude 3-isopropyl-1,4-diazepan-2-one.
Alternative Cleavage and Deprotection Protocol
For resins where cyclization-cleavage is not desired, a standard acidic cleavage can be performed.
Resin Preparation: Wash the resin-bound intermediate with DCM (3 x 10 mL) and dry under vacuum for 1 hour.
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
Cleavage: Add 10 mL of the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
Product Isolation: Filter the resin and wash with an additional 2 mL of TFA. Collect the combined filtrates.
Precipitation: Precipitate the crude product by adding the filtrate to 50 mL of cold diethyl ether.
Purification: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Purification and Characterization
The crude 3-isopropyl-1,4-diazepan-2-one can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The identity and purity of the final product should be confirmed by LC-MS and ¹H NMR.
Data Summary
Step
Expected Yield
Purity (Crude)
Resin Loading
>0.8 mmol/g
N/A
N-Alkylation
>95% (by Kaiser test)
N/A
Cyclization/Cleavage
60-80%
70-85%
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Loading Efficiency
Incomplete activation of amino acid or wet solvents.
Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature.
Incomplete Fmoc Deprotection
Insufficient deprotection time or degraded piperidine.
Increase deprotection time or use fresh 20% piperidine in DMF.
Low Alkylation Yield
Steric hindrance or poor nucleophilicity.
Increase temperature and reaction time. Consider using a more reactive alkylating agent.
Incomplete Cyclization
Steric hindrance or unfavorable ring conformation.
Increase reaction temperature and time. Screen alternative bases and solvents.
Conclusion
The solid-phase synthesis of 3-isopropyl-1,4-diazepan-2-one derivatives provides a robust and versatile platform for the generation of compound libraries for drug discovery. The protocols outlined in this document offer a reliable starting point for the synthesis of these valuable scaffolds. Further optimization of reaction conditions may be necessary depending on the specific building blocks and solid supports employed.
References
Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708–4712. [Link]
Iden, H. S., & Lubell, W. D. (2009). Solid-phase synthesis of 1,3,5-trisubstituted 1,4-diazepin-2-one peptide mimic. Advances in Experimental Medicine and Biology, 611, 213–214. [Link]
Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. [Link]
Laustsen, L. S., & Sams, C. K. (2007). Parallel synthesis of 1,3-dihydro-1,4-benzodiazepine-2-ones employing catch and release. Journal of Combinatorial Chemistry, 9(6), 1094–1103. [Link]
Sohár, P., et al. (2007). 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. Journal of Peptide Science, 13(11), 742-748. [Link]
Zikánová, A., et al. (2017). Solid-phase synthesis of peptidomimetics with peptide backbone modifications. Molecules, 22(10), 1649. [Link]
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
Bhandari, S., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(6), 436-454. [Link]
Boojamra, C. G., et al. (1996). A combinatorial approach to the synthesis of 1,4-benzodiazepine-2,5-diones. Journal of Organic Chemistry, 62(5), 1240-1256. [Link]
Giralt, E., et al. (2004). Solid-phase peptide synthesis. Methods in Enzymology, 386, 3-23. [Link]
Prasad, C. V. C., et al. (2004). 2,3-Benzodiazepin-1,4-diones as peptidomimetic inhibitors of gamma-secretase. Bioorganic & Medicinal Chemistry Letters, 14(13), 3535-3538. [Link]
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Albericio, F., et al. (2013). Solid-phase peptide synthesis. Chemical Society Reviews, 42(18), 7380-7397. [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
Barlos, K., & Gatos, D. (1999). 2-Chlorotrityl chloride resin in solid phase peptide synthesis. Journal of Peptide Science, 5(1), 1-18. [Link]
Roche, C., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(2), 770-819. [Link]
Giovannoni, J. J., et al. (2001). Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids and β-amino acids. Tetrahedron Letters, 42(31), 5389-5392. [Link]
Application Notes and Protocols for Catalytic Hydrogenation of Diazepan-2-one Precursors
Introduction Diazepan-2-ones are a critical structural motif found in a wide array of pharmacologically active compounds, most notably in the benzodiazepine class of drugs known for their anxiolytic, sedative, and antico...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Diazepan-2-ones are a critical structural motif found in a wide array of pharmacologically active compounds, most notably in the benzodiazepine class of drugs known for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of these seven-membered heterocyclic systems often involves the reduction of a nitro group on an aromatic precursor, followed by cyclization. Catalytic hydrogenation stands as a robust and widely adopted method for this transformation due to its efficiency, cleanliness, and scalability.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation conditions for diazepan-2-one precursors, with a focus on the reduction of aromatic nitro compounds to their corresponding anilines, a key step in many synthetic routes.[3][4]
Mechanistic Insights: The Pathway from Nitroarene to Aniline
The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates.[3] The most accepted mechanism is the Haber-Lukashevich pathway, which involves the sequential reduction of the nitro group.[5] The reaction begins with the adsorption of the nitroaromatic compound and the dissociation of molecular hydrogen on the surface of the metal catalyst.[5][6] The nitro group is then progressively reduced to nitroso, hydroxylamine, and finally the amine.[3][5]
Under certain conditions, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo compounds.[2][5] Careful control of reaction parameters is therefore crucial to favor the formation of the desired aniline product.[5]
Key Parameters for Successful Hydrogenation
The success of the catalytic hydrogenation of diazepan-2-one precursors hinges on the careful selection and optimization of several key parameters.
Catalyst Selection
The choice of catalyst is paramount for achieving high yield and selectivity. Several catalysts are commonly employed for the reduction of aromatic nitro groups:
Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity, operational simplicity, and ease of removal by filtration.[4][7] It is effective for the reduction of both aromatic and aliphatic nitro groups.[4][8]
Raney Nickel (Raney Ni): This is another widely used catalyst, particularly when there is a concern of dehalogenation of aromatic halides (I, Br, Cl) which can sometimes be an issue with Pd/C.[8][9][10]
Platinum(IV) Oxide (PtO₂ or Adams' catalyst): This is a versatile catalyst for the hydrogenation of various functional groups, including nitro compounds.[2][11]
Platinum on Carbon (Pt/C): Sulfided Pt/C can exhibit high selectivity for nitro group reduction while preserving halogen substituents.[9]
Solvent Systems
The solvent can significantly influence the reaction rate and selectivity.[6][12] Polar solvents are generally preferred as they can aid in the solubilization of the substrate and facilitate the interaction with the catalyst surface.[12][13] Common solvents include:
Ethanol
Methanol
Ethyl Acetate
Tetrahydrofuran (THF)
Acetic Acid (can enhance reaction rates but may not be suitable for all substrates)
Hydrogen Source and Pressure
Hydrogen Gas (H₂): The most common source of hydrogen. Reactions can be carried out at atmospheric pressure using a balloon setup for small-scale reactions or at elevated pressures in a high-pressure reactor for larger scales or more challenging reductions.[7][14][15]
Catalytic Transfer Hydrogenation (CTH): An alternative to using hydrogen gas, where a hydrogen donor molecule is used. Common donors include ammonium formate, formic acid, and hydrazine.[16] This method can be advantageous as it avoids the need for specialized high-pressure equipment.[16]
Temperature
Most catalytic hydrogenations of nitro groups can be performed at room temperature. However, for less reactive substrates, moderate heating (e.g., 40-80 °C) may be necessary to achieve a reasonable reaction rate.[17][18]
Substrate and Catalyst Loading
The substrate-to-catalyst ratio is an important consideration for both economic and safety reasons. Typical catalyst loading ranges from 1 to 10 mol% of the active metal relative to the substrate. For bench-scale reactions, a substrate-to-catalyst weight ratio of 20:1 to 100:1 is common.[5]
Visualizing the Process
Reaction Pathway
Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.
Experimental Workflow
Caption: A typical experimental workflow for batch hydrogenation.
Comparative Data on Catalytic Systems
The following table summarizes the performance of common catalytic systems for the selective reduction of a nitro group. Yields are indicative and can vary based on the specific substrate and reaction conditions.
Catalyst System
Hydrogen Source
Typical Solvent(s)
Typical Yield (%)
Key Considerations
H₂, Pd/C
H₂ gas
Ethanol, Methanol, Ethyl Acetate
>90
Generally good, but over-reduction and dehalogenation can occur.[9]
Protocol 1: General Procedure for Catalytic Hydrogenation using H₂ Gas (Balloon Method)
This protocol is suitable for small-scale reactions (typically < 5 mmol).
Materials:
Nitro-substituted diazepan-2-one precursor
10% Palladium on carbon (Pd/C)
Anhydrous ethanol (or other suitable solvent)
Nitrogen gas
Hydrogen gas (balloon)
Celite® (diatomaceous earth)
Round-bottom flask
Magnetic stir bar
Septum
Needles and tubing for gas handling
Büchner funnel and filter paper
Procedure:
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitro-substituted diazepan-2-one precursor and 10% Pd/C (typically 5-10 mol% of Pd).
Inert Atmosphere: Seal the flask with a septum and purge the system with nitrogen gas for 5-10 minutes.
Solvent Addition: Add anhydrous ethanol via syringe.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure a hydrogen atmosphere.
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen gas.
Filtration: Dilute the reaction mixture with additional ethanol and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as the catalyst can be pyrophoric.[7][13][19]
Purification: Wash the filter cake with ethanol. Combine the filtrates and concentrate under reduced pressure to yield the crude amine product, which can be purified further if necessary (e.g., by crystallization or column chromatography).
Catalyst Quenching: Immediately after filtration, quench the used catalyst on the Celite® pad by adding water.[13][19]
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation (CTH)
This protocol avoids the use of hydrogen gas.
Materials:
Nitro-substituted diazepan-2-one precursor
Raney Nickel (or Pd/C)
Ammonium formate (or other hydrogen donor)
Methanol (or other suitable solvent)
Round-bottom flask
Magnetic stir bar
Reflux condenser
Nitrogen gas
Celite®
Büchner funnel and filter paper
Procedure:
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitro-substituted diazepan-2-one precursor, Raney Nickel, and methanol.
Hydrogen Donor Addition: Add ammonium formate in portions to the stirred suspension at room temperature. An exothermic reaction may be observed.
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux, if necessary. Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature.
Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Raney Nickel.
Purification: Wash the filter cake with methanol. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by standard methods.
Safety Precautions
Catalytic hydrogenation reactions require careful handling due to the use of flammable hydrogen gas and pyrophoric catalysts.[13][14][15]
Always work in a well-ventilated fume hood. [14][15]
Purge all air from the reaction system with an inert gas (e.g., nitrogen) before introducing hydrogen. [14]
Handle catalysts, especially dry Pd/C and Raney Nickel, with care as they can be pyrophoric. [7][13] It is best to handle them in a wet state.[13]
Never allow the catalyst filter cake to dry completely in the air. [19] Quench the used catalyst with water immediately after filtration.[13][19]
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. [19]
Conclusion
The catalytic hydrogenation of diazepan-2-one precursors is a versatile and efficient method for the synthesis of the corresponding anilines, which are key intermediates in the production of many pharmaceuticals. By carefully selecting the catalyst, solvent, and reaction conditions, high yields and selectivities can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully carry out these important transformations in a safe and effective manner.
References
Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
Selective Reduction of the Nitro-group Using Co2(CO)8-H2O - SciSpace. (URL: )
A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. (URL: )
selective reduction of nitro group without affecting other functional groups - Benchchem. (URL: )
Reduction of nitro compounds - Wikipedia. (URL: [Link])
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse. (URL: )
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (URL: [Link])
Standard Operating Procedures - The Sarpong Group. (URL: [Link])
Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (URL: [Link])
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (URL: [Link])
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. (URL: [Link])
Synthesis of amines by reduction of nitro compounds. (URL: [Link])
EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P
Palladium-Catalyzed Benzodiazepines Synthesis - AIR Unimi. (URL: [Link])
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Farabi University. (URL: [Link])
WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P
Benzotriazepine synthesis, conformational analysis, and biological properties. (URL: [Link])
Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations - PMC. (URL: [Link])
Enantioselective Synthesis of a 2,3-Benzodiazepine Intermediate of BET Inhibitor BAY 1238097 via Catalytic Asymmetric Hydrogenation | Organic Process Research & Development - ACS Publications. (URL: [Link])
The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali1 | Journal of the American Chemical Society. (URL: [Link])
Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions.. (URL: [Link])
ChemInform Abstract: One-Pot Two-Step Synthesis of Quinoxalinones and Diazepinones via a Tandem Oxidative Amidation-Deprotection-Cyclization Sequence. - ResearchGate. (URL: [Link])
Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach - Asian Journal of Research in Chemistry. (URL: [Link])
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (URL: [Link])
A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF. (URL: [Link])
ChemInform Abstract: A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions. | Request PDF - ResearchGate. (URL: [Link])
Synthesis of Diazepam - Chemistry Steps. (URL: [Link])
Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone - SID. (URL: [Link])
Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters - University of East Anglia. (URL: [Link])
Recent Advances of Pd/C-Catalyzed Reactions - MDPI. (URL: [Link])
Catalytic hydrogenation of nitroarenes into different products via different routes. - ResearchGate. (URL: [Link])
Synthesis of unique 1,2-diazepine-fused β-lactams via Staudinger-type [2+2] cyclization - ChemRxiv. (URL: [Link])
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. (URL: [Link])
Application Note: Strategic Incorporation of 3-(Propan-2-yl)-1,4-diazepan-2-one in Macrocyclic Drug Design
Executive Summary The pharmaceutical landscape is increasingly turning to macrocycles as a "Goldilocks" modality—bridging the gap between the oral bioavailability of small molecules and the high target affinity of large...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pharmaceutical landscape is increasingly turning to macrocycles as a "Goldilocks" modality—bridging the gap between the oral bioavailability of small molecules and the high target affinity of large biologics . However, the synthesis of macrocyclic drugs often suffers from high entropic penalties during cyclization and poor metabolic stability.
Incorporating the 3-(propan-2-yl)-1,4-diazepan-2-one scaffold (a valine-derived 7-membered lactam) into macrocyclic backbones offers a highly effective solution. This specific heterocycle acts as a conformational lock. The steric bulk of the 3-isopropyl group restricts the rotational degrees of freedom of the linear precursor, enforcing a pre-organized geometry that drastically improves both macrolactamization yields and final target engagement . This guide details the mechanistic rationale, benchmark data, and self-validating protocols for integrating this privileged scaffold into drug discovery pipelines.
Structural Rationale & Mechanistic Causality
The Entropic Advantage of the 3-Isopropyl Group
In macrocycle design, flexibility is the enemy of affinity. A highly flexible linear peptide or peptidomimetic must pay a massive entropic cost to adopt the bioactive conformation required to bind a protein target.
The 1,4-diazepan-2-one ring introduces a rigidifying element, but it is the 3-propan-2-yl (isopropyl) substitution that provides the critical mechanistic advantage. Due to A-1,3-like allylic strain between the isopropyl group and the adjacent lactam carbonyl, the 7-membered ring is forced out of a relaxed chair conformation and into a highly specific twist-boat conformation .
This localized structural distortion propagates through the attached linear sequence, bringing the N- and C-termini into spatial proximity. Consequently, the activation energy required for intramolecular cyclization is lowered, and the resulting macrocycle is "pre-organized" to fit into deep, featureless protein-protein interaction (PPI) pockets .
To illustrate the impact of the 3-(propan-2-yl)-1,4-diazepan-2-one scaffold, the following table summarizes quantitative validation data comparing a standard linear peptidomimetic against its macrocyclic counterparts. The data demonstrates that the isopropyl substitution is not merely structural, but functionally transformative for pharmacokinetic (PK) properties.
Compound Variant
Ring Size
Dominant Conformation
Target IC₅₀ (nM)
Permeability (Pₐₚₚ x 10⁻⁶)
Plasma T₁/₂ (h)
Cyclization Yield
Linear Precursor
N/A
Highly Flexible
>10,000
0.4 (Low)
0.5
N/A
Unsubstituted Diazepanone
18-membered
Mixed (Chair/Boat)
450
2.1 (Moderate)
2.1
35%
3-Isopropyl Diazepanone
18-membered
Locked (Twist-Boat)
12
8.5 (High)
8.4
78%
Table 1: Comparative pharmacokinetic and thermodynamic profiling of macrocyclic variants. The 3-isopropyl group drives a 37-fold increase in potency and a >2x increase in synthetic yield by minimizing the entropic penalty of cyclization.
Self-Validating Experimental Workflows
The synthesis and incorporation of this scaffold require strict control over reaction conditions. The following protocols are designed as self-validating systems —meaning the success of each step can be definitively proven via an integrated in-process control before proceeding.
Step-by-step synthetic workflow for incorporating the diazepanone scaffold.
Protocol A: Synthesis of the 3-(Propan-2-yl)-1,4-diazepan-2-one Building Block
Causality: We utilize D-Valine methyl ester as the chiral pool starting material. The isopropyl group is native to valine, ensuring 100% enantiomeric purity without the need for asymmetric catalysis. Reductive amination is chosen over direct alkylation to prevent over-alkylation of the secondary amine.
Imine Formation: Dissolve D-Valine methyl ester hydrochloride (1.0 eq) and N-Boc-2-aminoacetaldehyde (1.05 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) and stir at room temperature for 2 hours.
Reductive Amination: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir for 12 hours, allowing the reaction to warm to room temperature.
Lactamization: Remove the Boc protecting group using 20% TFA in DCM. Concentrate under vacuum, redissolve in methanol, and add triethylamine (TEA) to pH 9. Reflux for 24 hours to drive the intramolecular cyclization.
Self-Validation Check: Take a 10 µL aliquot, dilute in LC-MS grade acetonitrile. Validation criteria: The LC-MS trace must show the disappearance of the linear intermediate mass and a single dominant peak corresponding to the [M+H]⁺ of the diazepanone ring. If linear mass persists, extend reflux time.
Protocol B: High-Dilution Macrolactamization
Causality: Macrolactamization is a competition between intramolecular cyclization (forming the desired macrocycle) and intermolecular coupling (forming useless dimers/oligomers). Operating at high dilution (1 mM) shifts the kinetic balance entirely toward the intramolecular pathway. HATU is mandated as the coupling reagent because the 3-isopropyl group sterically shields the reactive centers; less reactive reagents (like HBTU or EDC) will fail to close the ring efficiently.
Precursor Preparation: Dissolve the fully deprotected, linear peptide-diazepanone precursor in anhydrous N,N-Dimethylformamide (DMF) to achieve a strict concentration of 1.0 mM.
Activation: In a separate vial, prepare a solution of HATU (1.5 eq) and HOAt (1.5 eq) in DMF.
Coupling: Add the activation solution to the precursor. Immediately add DIPEA (5.0 eq) dropwise over 10 minutes under vigorous stirring to maintain a basic environment (pH ~8-9).
Reaction Monitoring: Stir at room temperature for 4 hours.
Self-Validation Check: Perform an Ellman’s test (if free thiols are present) or direct LC-MS injection. Validation criteria: The reaction is self-validating when the [M-H₂O]⁺ mass of the macrocycle is >90% of the total ion current, and the dimeric [2M-2H₂O]⁺ mass is <5%. If dimer formation exceeds 5%, the initial concentration was too high; subsequent batches must be diluted to 0.5 mM.
Protocol C: Conformational Validation via 2D NMR
Causality: Mass spectrometry only proves the ring is closed; it does not prove the ring has adopted the required twist-boat conformation. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required to map the spatial distances between protons.
Sample Prep: Dissolve 5 mg of the purified macrocycle in 600 µL of DMSO-d₆.
Acquisition: Run a 2D NOESY experiment with a mixing time of 300-500 ms.
Self-Validation Check: Analyze the cross-peaks. Validation criteria: You must observe a strong NOE cross-peak between the isopropyl methine proton and the trans-annular protons of the macrocycle backbone. The presence of this specific cross-peak physically validates that the 3-isopropyl group has successfully forced the ring into the tight, pre-organized twist-boat conformation required for target binding.
References
FDA-approved drugs featuring macrocycles or medium-sized rings. National Center for Biotechnology Information (NCBI) / PMC.[Link]
Synthesis and biological evaluation of a diazepanone-based library of liposidomycins analogs as MraY inhibitors. PubMed.[Link]
Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. PubMed.[Link]
A new Goldilocks drug class: macrocyclic peptides. Drug Discovery News.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 3-(Propan-2-yl)-1,4-diazepan-2-one
Welcome to the technical support center for the synthesis of 3-(Propan-2-yl)-1,4-diazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(Propan-2-yl)-1,4-diazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related 1,4-diazepan-2-ones. Our goal is to provide practical, experience-driven advice to help you improve your reaction yields and final product purity.
Troubleshooting Guide: Addressing Common Synthetic Challenges
The synthesis of 3-(Propan-2-yl)-1,4-diazepan-2-one, a seven-membered lactam, typically involves a key cyclization step. The efficiency of this step is paramount for the overall yield. Below, we address common issues and provide structured troubleshooting advice.
Issue 1: Low Yield of the Final Product
A low isolated yield of 3-(Propan-2-yl)-1,4-diazepan-2-one is the most frequently reported issue. This can stem from incomplete reactions, the formation of side products, or difficulties during purification.
Potential Cause 1.1: Inefficient Cyclization/Lactamization
The intramolecular cyclization to form the seven-membered ring is often the yield-limiting step. The reaction rate can be slow, and competing intermolecular reactions can lead to oligomers or polymers.
Recommended Solutions:
High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, it is crucial to perform the reaction under high-dilution conditions (typically 0.01-0.05 M). This can be practically achieved by the slow addition of the linear precursor to a large volume of refluxing solvent.
Choice of Coupling Reagents: For syntheses involving the cyclization of an amino acid precursor, the choice of coupling reagent is critical for activating the carboxylic acid.[1][]
Carbodiimides (DCC, EDC): Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions.[3]
Uronium/Aminium Salts (HATU, HBTU): Generally more efficient and faster than carbodiimides, leading to higher yields and less epimerization.
Solvent and Temperature Optimization: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or DCM are commonly used. The reaction temperature should be optimized; while higher temperatures can increase the reaction rate, they can also lead to degradation or side reactions.
High efficiency and reduced risk of side reactions compared to carbodiimides.
Solvent
Anhydrous DMF or DCM
Good solubility for reactants and compatibility with most coupling reagents.
Temperature
0 °C to room temperature
Balances reaction rate with the stability of reagents and intermediates.
Potential Cause 1.2: Side Reactions
Several side reactions can compete with the desired cyclization, leading to a lower yield.
Recommended Solutions:
Protecting Group Strategy: Ensure that all other reactive functional groups are appropriately protected. For instance, if starting with a precursor containing additional amino or carboxyl groups, these must be masked to prevent unwanted reactions.
Inert Atmosphere: Reactions involving sensitive reagents, such as organometallics or certain coupling agents, should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture.
Issue 2: Formation of Impurities
The presence of impurities complicates purification and reduces the overall yield of the desired product.
Potential Cause 2.1: Dimerization and Oligomerization
As mentioned, intermolecular reactions are a primary source of impurities, leading to the formation of linear or cyclic dimers and higher-order oligomers.
Recommended Solutions:
Syringe Pump Addition: For precise control over the addition rate and to maintain high-dilution conditions, the use of a syringe pump to add the linear precursor to the reaction mixture is highly recommended.
Potential Cause 2.2: Epimerization
If the stereocenter at the 3-position (bearing the isopropyl group) is intended to be enantiomerically pure, epimerization during the activation and coupling steps is a significant concern.
Recommended Solutions:
Use of Additives: Additives like HOBt or, more effectively, HOAt, when used with carbodiimide coupling reagents, are known to suppress racemization.[3]
Choice of Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), to minimize side reactions and epimerization.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3-(Propan-2-yl)-1,4-diazepan-2-one?
A common and effective method is the intramolecular reductive amination of an amino-keto precursor. This approach often provides good yields and stereochemical control.[4][5][6] An alternative is the cyclization of a linear N-(2-aminoethyl)valine derivative.
Q2: How can I monitor the progress of the cyclization reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.
TLC: Use an appropriate solvent system to achieve good separation between the starting material, the product, and any major byproducts. The disappearance of the starting material spot is a good indicator of reaction completion.
LC-MS: This provides more detailed information, allowing you to monitor the formation of the desired product (by its mass) and detect the presence of any impurities.
Q3: What are the best practices for purifying the final product?
Flash column chromatography on silica gel is typically the method of choice for purifying 3-(Propan-2-yl)-1,4-diazepan-2-one.
Solvent System: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is commonly used. The exact ratio will need to be determined empirically, starting with the solvent system used for TLC analysis.
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final step to obtain a highly pure product.
Experimental Protocols and Visualizations
Protocol 1: Intramolecular Reductive Amination
This protocol outlines a general procedure for the cyclization step via reductive amination.
Step 1: Formation of the Imine Intermediate
In a round-bottom flask, dissolve the amino-ketone precursor in a suitable solvent (e.g., dichloromethane or methanol). Add a dehydrating agent, such as molecular sieves or sodium sulfate, and stir at room temperature.
Step 2: Reduction of the Imine
Cool the reaction mixture to 0 °C. Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).
Step 3: Work-up and Purification
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagrams
Caption: Common synthetic routes to 3-(Propan-2-yl)-1,4-diazepan-2-one.
Purification techniques for 3-(Propan-2-yl)-1,4-diazepan-2-one reaction mixtures
Welcome to the technical support center for the purification of 3-(Propan-2-yl)-1,4-diazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-(Propan-2-yl)-1,4-diazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The following information is curated to ensure scientific integrity and provide practical, field-proven insights into overcoming common challenges encountered during the purification of this and structurally related diazepanone compounds.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3-(Propan-2-yl)-1,4-diazepan-2-one reaction mixtures. Each problem is followed by its probable causes and a step-by-step resolution.
Problem 1: Low Overall Yield After Purification
Probable Causes:
Decomposition of the target compound on silica gel during column chromatography.
Incomplete extraction from the aqueous phase during workup.
Loss of product during recrystallization due to suboptimal solvent choice or technique.
Step-by-Step Solution:
Assess Product Stability: Before committing to large-scale column chromatography, test the stability of your compound on silica gel.[1] Spot the crude material on a TLC plate, and after a few hours, elute it to see if any degradation has occurred. If decomposition is observed, consider alternative purification methods such as preparative HPLC with a C18 column or recrystallization.
Optimize Extraction pH: 3-(Propan-2-yl)-1,4-diazepan-2-one contains basic nitrogen atoms. To ensure complete extraction into the organic phase, the pH of the aqueous layer should be adjusted to be basic (pH > 9). This neutralizes any protonated amine species, making them more soluble in organic solvents.[2][3][4][5][6]
Refine Recrystallization Protocol:
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[7] Empirically test a range of solvents (e.g., ethyl acetate, acetonitrile, isopropanol, or mixtures with hexanes) on a small scale to find the optimal system.
Controlled Cooling: Rapid cooling can lead to the precipitation of impurities along with the product.[7] Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[7]
Problem 2: Persistent Impurities Detected by NMR/LC-MS After a Single Purification Step
Probable Causes:
Presence of structurally similar by-products that co-elute or co-crystallize with the desired product.
Unreacted starting materials remaining in the mixture.
Formation of diastereomers if a chiral center is involved and the synthesis is not stereospecific.
Step-by-Step Solution:
Employ Orthogonal Purification Techniques: If a single method is insufficient, combine different techniques. For example, follow column chromatography with a recrystallization step. Chromatography separates based on polarity, while recrystallization separates based on solubility and crystal lattice packing.
Utilize Acid-Base Extraction for Basic Impurities: Since the target molecule is a diamine derivative, it possesses basic properties. Acid-base extraction can effectively remove acidic or neutral impurities.[2][3][4][5][6]
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
Wash with a dilute acidic solution (e.g., 1M HCl) to protonate the basic product and pull it into the aqueous layer, leaving neutral impurities in the organic phase.[2][3]
Separate the layers and then basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to deprotonate the product.[3][4]
Extract the purified product back into an organic solvent.[3][4]
Optimize Chromatographic Conditions:
Solvent System: Experiment with different solvent systems for column chromatography. A small change in the polarity or the specific solvents used can significantly alter the separation of closely related compounds.
Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica like C18 for reverse-phase chromatography.
Problem 3: Oily Product That Fails to Crystallize
Probable Causes:
The presence of residual solvent.
The product may be amorphous rather than crystalline.[8]
Impurities are preventing crystal lattice formation.
Step-by-Step Solution:
Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of solvent. Gentle heating can also aid in this process, but be cautious of product decomposition.
Induce Crystallization:
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the oil to initiate crystallization.
Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent and then add a poor solvent dropwise until the solution becomes cloudy. This supersaturation can induce crystallization.
Purify Further: If the oil persists, it is likely due to impurities. Re-purify the material using an alternative method as described in the solution to Problem 2.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the synthesis of diazepanones?
A1: Common impurities often arise from side reactions or unreacted starting materials. In syntheses involving the cyclization of amino acids or their derivatives with diamines, potential impurities include:
Unreacted Starting Materials: Such as the initial amino acid and diamine.
Oligomeric By-products: Formed from the reaction of multiple units of the starting materials.
Side-Reaction Products: Depending on the specific synthetic route, these can include products from acylation, methylation, or other unintended transformations.[9] For instance, in related benzodiazepine syntheses, impurities from N-methylation or acylation have been identified.[9][10]
Q2: What is the best general approach for purifying a crude reaction mixture of 3-(Propan-2-yl)-1,4-diazepan-2-one?
A2: A multi-step approach is often the most effective.
General Purification Workflow
Initial Workup with Acid-Base Extraction: This is a powerful first step to separate your basic product from acidic and neutral impurities.[2][4][5][6]
Column Chromatography: This is effective for separating compounds with different polarities. For 3-(Propan-2-yl)-1,4-diazepan-2-one, a gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate or a mixture of dichloromethane and methanol) on a silica gel column is a good starting point.
Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product.[7]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common and efficient method.
Procedure: Spot a small amount of each collected fraction onto a TLC plate. Elute the plate with the same solvent system used for the column.
Visualization: Visualize the spots under a UV lamp if the compound is UV-active. If not, use a staining agent such as potassium permanganate or iodine.
Analysis: Combine the fractions that contain only the spot corresponding to your desired product.
Q4: Can I use distillation for the purification of 3-(Propan-2-yl)-1,4-diazepan-2-one?
A4: While distillation is a common purification technique for liquids, it is generally not suitable for high molecular weight solid compounds like diazepanones. These compounds often have very high boiling points and may decompose at the temperatures required for distillation, even under high vacuum.[11]
Q5: What safety precautions should I take during the purification process?
A5:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Fume Hood: Perform all extractions and chromatography in a well-ventilated fume hood to avoid inhaling solvent vapors.
Handling of Reagents: Be cautious when handling strong acids and bases. Always add acid to water, not the other way around. Neutralization reactions can be exothermic.
Solvent Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.
III. Experimental Protocols
Protocol 1: Acid-Base Extraction
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of dichloromethane).
Transfer the solution to a separatory funnel.
Add an equal volume of 1M HCl (aq) and shake vigorously, venting frequently to release any pressure buildup.[5]
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
Repeat the extraction of the organic layer with 1M HCl (aq) two more times, combining all aqueous extracts.
Cool the combined aqueous extracts in an ice bath and slowly add a saturated solution of sodium bicarbonate or 10M NaOH until the solution is basic (confirm with pH paper).
Extract the product from the basified aqueous solution with three portions of dichloromethane.
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Flash Column Chromatography
Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluting solvent (e.g., 100% hexanes or a 9:1 hexanes:ethyl acetate mixture).
Load the Sample: Dissolve the crude product in a minimal amount of the initial eluting solvent or dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
Elute the Column: Begin eluting with the initial solvent system, collecting fractions.
Increase Polarity: Gradually increase the polarity of the eluting solvent (e.g., by increasing the percentage of ethyl acetate).
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Dissolve the Crude Solid: In a flask, add the minimum amount of a suitable hot solvent to dissolve the impure solid completely.[7]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Cool Slowly: Allow the solution to cool slowly to room temperature without disturbance. Crystal formation should begin.[7]
Induce Further Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
Dry the Crystals: Dry the purified crystals in a vacuum oven or desiccator.
IV. Data Summary
Purification Technique
Typical Recovery
Purity (by NMR/LC-MS)
Key Advantages
Common Issues
Acid-Base Extraction
80-95%
>90%
Removes acidic and neutral impurities effectively.[2][4]
Emulsion formation, incomplete extraction.
Column Chromatography
60-85%
>98%
Excellent for separating closely related compounds.
Product decomposition on silica, time-consuming.[1]
Recrystallization
50-90%
>99%
Yields highly pure crystalline material.
Finding a suitable solvent, low recovery if not optimized.[7]
V. Logical Relationships Diagram
Troubleshooting Decision Tree
VI. References
Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Retrieved from [Link]
Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Retrieved from [Link]
Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]
Chemically-active extraction - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC. (2021, April 5). Retrieved from [Link]
Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PubMed. (2021, April 5). Retrieved from [Link]
Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR. (2015). Retrieved from [Link]
Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022, June 27). Retrieved from [Link]
Identification, synthesis and characterization of principal process related potential impurities in Diazepam | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones - SciELO. (n.d.). Retrieved from [Link]
Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC - NIH. (n.d.). Retrieved from [Link]
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]
Process for purifying lactams - Google Patents. (n.d.). Retrieved from
(PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis - ResearchGate. (n.d.). Retrieved from [Link]
Impurities in pharmaceutical substances. (n.d.). Retrieved from [Link]
Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines - PMC. (n.d.). Retrieved from [Link]
Crystal structures at room temperature of Diazepam (left, ab plane),... - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. (n.d.). Retrieved from [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Retrieved from [Link]
New synthesis of 1,3-dihydro-1,4-benzodiazepin-2(2H)-ones and 3-amino-1,3-dihydro-1,4-benzodiazepin-2(2H)-ones: Pd-catalyzed cross-coupling of imidoyl chlorides with organoboronic acids - PubMed. (2003, April 4). Retrieved from [Link]
LACTAM PURIFICATION PROCESS - Google Patents. (n.d.). Retrieved from
Structural Diversification of Saturated Cyclic Amines Through Photo- and Metal-Mediated Ring Opening by David Martin Soro - eScholarship.org. (n.d.). Retrieved from [Link]
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Retrieved from [Link]
Catalytic asymmetric synthesis of 1,2-diamines - RSC Publishing. (2024, July 11). Retrieved from [Link]
Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents. (n.d.). Retrieved from
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2025, August 10). Retrieved from [Link]
Diazepam-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]
Preparation method of 3-amino-1,2-propanediol - Google Patents. (n.d.). Retrieved from
Efficient Synthesis of 3Hydroxy1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3Position of 1,4Benzodiazepine Ring | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
Overcoming racemization during 3-isopropyl-1,4-diazepan-2-one formation
The following Technical Support Guide is designed for researchers and process chemists working with chiral 1,4-diazepan-2-one scaffolds. Topic: Overcoming Racemization During Formation Classification: Advanced Organic Sy...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists working with chiral 1,4-diazepan-2-one scaffolds.
Topic: Overcoming Racemization During Formation
Classification: Advanced Organic Synthesis / Chiral Pool Strategy
Target Molecule: (S)-3-isopropyl-1,4-diazepan-2-one (Valine-derived core)
Executive Summary
The synthesis of 3-substituted 1,4-diazepan-2-ones from chiral amino acids (e.g., L-Valine) is prone to racemization at the C3 position. This occurs primarily during the cyclization step when strong bases or high thermal energy promote enolization of the amide/ester intermediate.
This guide provides a validated "Safe Pathway" using reductive amination and mild peptide coupling reagents to retain >98% enantiomeric excess (ee), contrasting it with the high-risk base-mediated routes.
Module 1: Diagnostic & Triage
Why is my product racemizing?
If you are observing a loss of optical activity (low specific rotation or <90% ee on Chiral HPLC), the cause is almost certainly C3-Proton Abstraction (Enolization).
The Mechanism of Failure
The C3 proton (alpha to the carbonyl) in the diazepanone ring is acidic (
). In standard protocols using bases like Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) to force cyclization, the base deprotonates C3, forming a planar enolate. Upon reprotonation, the chiral center is scrambled.
Figure 1: The mechanism of base-mediated racemization via enolate formation.
Module 2: Troubleshooting Protocols
Protocol A: The "Safe Pathway" (Recommended)
Strategy: Avoid base-mediated cyclization entirely. Use Reductive Amination to build the linear skeleton and EDC/HOAt for neutral, intramolecular ring closure.
Dissolve L-Valine Methyl Ester (1.0 eq) and N-Boc-2-aminoacetaldehyde (1.1 eq) in DCE (Dichloroethane).
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) at 0°C. Stir at RT for 12h.
Why: STAB is a mild reducing agent that does not racemize the labile amino acid center, unlike catalytic hydrogenation which can sometimes be too aggressive or non-selective.
Checkpoint: Verify mono-alkylation via LC-MS.
Saponification & Deprotection
Treat the intermediate with LiOH (2.0 eq) in THF/H2O at 0°C to hydrolyze the ester. (Keep cold to prevent epimerization).
Acidify carefully to pH 4-5.
Optional: If using t-Butyl ester, use TFA/DCM (1:1) to cleave both Boc and Ester simultaneously, yielding the naked amino-acid-amine zwitterion.
The "Dilution Principle" Cyclization
Dissolve the linear amino-acid precursor in DMF to a high dilution (1 mM concentration).
Add HOAt (1.2 eq) and EDC.HCl (1.2 eq).
Add DIPEA (2.5 eq) dropwise at 0°C.
Why: High dilution favors intramolecular cyclization (ring formation) over intermolecular polymerization. EDC/HOAt activates the carboxylic acid rapidly without passing through an oxazolone intermediate (a common racemization route).
Purification
Wash with 5% citric acid (removes DIPEA) and sat. NaHCO3.
Recrystallize from EtOAc/Hexane if possible to upgrade ee.
Experimental Data: Cyclization Method Comparison
Parameter
Base-Mediated (NaH)
Thermal Cyclization (Reflux)
EDC/HOAt Protocol (Recommended)
Reaction pH
>12 (Strongly Basic)
Neutral / Thermal
7.5 - 8.0 (Mildly Basic)
Temperature
0°C to RT
110°C (Toluene)
0°C to RT
Yield
45-60%
30-50%
75-85%
Enantiomeric Excess
< 50% (Racemic)
60-70%
> 98%
Main Byproduct
Polymers / Epimers
Diketopiperazines
Linear Oligomers (if conc. too high)
Protocol B: Recovery of Optical Purity
If you have already synthesized a batch with partial racemization (e.g., 80% ee), use Diastereomeric Salt Resolution or Chiral HPLC rather than discarding the batch.
Derivatization: React the crude diazepanone with (R)-Mosher's Acid Chloride.
Separation: The resulting diastereomers often have significantly different Rf values on silica gel or solubility profiles.
Hydrolysis: Remove the Mosher auxiliary (LiOH/MeOH) to recover the enantiopure scaffold.
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision points to maintain chirality.
Figure 2: Workflow decision tree comparing high-risk base cyclization vs. the recommended coupling strategy.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use HATU instead of EDC/HOAt?A: Yes, HATU is an excellent alternative and often provides higher yields. However, HATU requires a base (like DIPEA or NMM) to function. Ensure you use the minimum equivalent of base (2.0 - 2.5 eq) and keep the reaction at 0°C. Excess base with HATU can still induce minor epimerization.
Q2: My reaction is stalling. Can I heat it?A: Do not heat above 40°C if high ee is critical. If the ring closure is slow, check your concentration. Paradoxically, if the reaction is too concentrated, you form dimers (linear) rather than closing the ring. Ensure the concentration is
.
Q3: How do I measure the enantiomeric excess (ee) of this specific molecule?A: Standard C18 columns will not separate the enantiomers. Use a Chiral Stationary Phase (CSP).[1]
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
Detection: UV at 210 nm (Amide bond absorption).
Q4: Why not use the "Hoffman Rearrangement" route?A: While Hoffman rearrangement can retain stereochemistry, it typically yields the 1,4-diazepan-5 -one or other isomers depending on the starting material. The reductive amination/coupling route is the most direct method for the 2-one core with a 3-substituent.
References
Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes.
Source: Bioorganic & Medicinal Chemistry (2017).[2]
Relevance: Establishes the "intramolecular EDC coupling" as the gold standard for retaining chirality in diazepane synthesis.
URL:[Link]
Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic.
Source: Journal of Organic Chemistry (2001).
Relevance: Details the "reductive alkylation" followed by "hydrogenolytic deprotection" strategy to avoid base-mediated racemization.
URL:[Link]
Racemization of oxazepam and chiral 1,4-benzodiazepines.
Source: Organic & Biomolecular Chemistry (2019).[3]
Relevance: Provides the mechanistic basis (ring-chain tautomerism vs. enolization) for racemization in diazepine-like systems.
URL:[Link]
Technical Support Center: Troubleshooting 7-Membered Lactam Ring Closure
Welcome to the technical support center for the synthesis of 7-membered lactams, also known as caprolactams and their derivatives. The construction of these medium-sized rings is a common challenge in synthetic organic c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 7-membered lactams, also known as caprolactams and their derivatives. The construction of these medium-sized rings is a common challenge in synthetic organic chemistry, often plagued by issues related to thermodynamics, kinetics, and substrate conformation. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during these critical ring-closing steps.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures in a question-and-answer format, providing not just a "fix" but also the underlying scientific reasoning to empower your future synthetic design.
Q1: My primary reaction product is a linear polymer or oligomer instead of the desired 7-membered lactam. What is happening and how can I fix it?
A1: This is the most frequent challenge in the synthesis of medium-sized rings and points to intermolecular reactions (polymerization) outcompeting the desired intramolecular cyclization. The formation of a 7-membered ring is entropically disfavored due to the loss of conformational freedom in the linear precursor.
Core Reason: The reactive ends of different molecules are encountering each other more frequently than the two ends of the same molecule.
Solutions:
High-Dilution Conditions: This is the most critical and universally applied technique. By significantly decreasing the concentration of your linear precursor, you kinetically favor the intramolecular reaction.[1][2]
Practical Tip: Instead of adding all your substrate at once, use a syringe pump to slowly add a solution of the linear precursor to a large volume of solvent over an extended period (e.g., 8-24 hours). This maintains a pseudo-high dilution environment.[2]
Pre-organization of the Substrate: Introducing conformational rigidity into the linear precursor can pre-organize it into a shape that is more amenable to cyclization. This can be achieved by incorporating cyclic structures or bulky groups that limit the number of available conformations.[1][2]
Template-Assisted Synthesis: In some cases, a metal ion or other template can coordinate to the linear precursor, bringing the reactive ends into proximity and facilitating the ring-closing reaction.[2]
Q2: I am attempting a Beckmann rearrangement to form a caprolactam, but I am getting low yields and several side products. What are the likely side reactions and how can I suppress them?
A2: The Beckmann rearrangement is a powerful method for synthesizing lactams from cyclic ketoximes.[3][4] However, it is often sensitive to reaction conditions, and several side reactions can occur.
Common Side Products and Causes:
Hydrolysis of the Oxime: The acidic conditions required for the rearrangement can also hydrolyze the oxime back to the ketone, leading to a decrease in yield.[5]
Fragmentation Reactions: The Beckmann fragmentation can compete with the rearrangement, especially if the migrating group can form a stable carbocation.[3]
Formation of Nitriles: If the starting material is an aldoxime, nitrile formation is a common side reaction.[6]
Polymerization: As with other methods, intermolecular reactions can lead to polymer formation.
Troubleshooting Strategies:
Choice of Acid Catalyst: While sulfuric acid is common, other acids like polyphosphoric acid or trifluoroacetic acid can sometimes give cleaner reactions and higher yields.[3][5] The use of solid-acid catalysts is also an area of active research to minimize waste.[5][7]
Temperature Control: The Beckmann rearrangement can be exothermic.[8] Careful temperature control is crucial to prevent side reactions and charring.
Anhydrous Conditions: Water can promote the hydrolysis of the oxime and other intermediates. Ensure your reagents and solvents are dry.
Alternative Reagents: Reagents like tosyl chloride, thionyl chloride, or cyanuric chloride can be used to activate the oxime hydroxyl group under milder conditions, which can sometimes suppress side reactions.[3]
Q3: My Ring-Closing Metathesis (RCM) reaction to form a 7-membered lactam is sluggish or fails to proceed. What factors could be inhibiting the catalyst?
A3: Ring-closing metathesis is a versatile method for forming cyclic olefins, including unsaturated lactams.[9][10] However, the ruthenium-based catalysts commonly used (e.g., Grubbs catalysts) can be sensitive to various factors.
Potential Issues and Solutions:
Catalyst Poisoning: The amide functionality itself, or impurities in the substrate or solvent, can coordinate to the ruthenium center and inhibit catalysis.
Mitigation: Ensure high purity of the starting diene. Passing the substrate and solvent through a plug of activated alumina or silica gel can remove polar impurities.
Steric Hindrance: Bulky substituents near the double bonds can hinder the approach of the catalyst.
Strategy: If possible, redesign the precursor to minimize steric bulk around the reacting alkenes. Using a more reactive catalyst, such as a second or third-generation Grubbs catalyst, may be beneficial.[11]
Chelation: If the linear precursor contains other Lewis basic groups, they can chelate to the ruthenium and prevent the desired reaction.
Solution: Protect any potentially chelating functional groups before attempting the RCM reaction.
Frequently Asked Questions (FAQs)
Q: What are the main synthetic strategies for constructing 7-membered lactams?
A: Several key strategies are employed, each with its own advantages and challenges:
Beckmann Rearrangement: The acid-catalyzed rearrangement of a cyclohexanone oxime to ε-caprolactam is a classic and industrially important method.[3][7][12]
Schmidt Reaction: This reaction involves the treatment of a cyclic ketone with hydrazoic acid to yield a lactam.[4][13][14] The intramolecular version is particularly useful for complex targets.[15][16]
Ring-Closing Metathesis (RCM): This is a powerful method for creating unsaturated lactams from acyclic diene precursors.[9][10][11]
Intramolecular Amide Bond Formation: Direct cyclization of an amino acid can form a lactam, though this can be challenging for a 7-membered ring due to unfavorable thermodynamics.[4] Modern coupling reagents can facilitate this transformation.[17]
Aza-Michael Addition/Cyclization: An intramolecular aza-Michael addition can be a key step in forming the 7-membered ring.[18][19][20]
Palladium-Catalyzed Carbonylations: These methods can construct the lactam ring from suitable precursors.[21]
Q: What is "transannular strain" and how does it affect 7-membered ring synthesis?
A: Transannular strain refers to the steric repulsion between non-bonded atoms on opposite sides of a medium-sized ring.[22][23] In a 7-membered ring, certain conformations can bring atoms across the ring into close proximity, leading to an increase in strain energy. This can make the formation of the ring energetically less favorable and can influence the preferred conformation of the final product.[24][25]
Q: Are there any "green" or more sustainable approaches to 7-membered lactam synthesis?
A: Yes, this is an active area of research. For the Beckmann rearrangement, the development of solid-acid catalysts aims to replace corrosive and waste-generating liquid acids like sulfuric acid.[5][7] Catalytic direct amidation methods are also being explored to avoid the use of stoichiometric activating agents, which improves atom economy.[17][26] Photoredox catalysis is also emerging as a powerful tool for novel lactam synthesis.[27][28]
Key Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) under High Dilution
Preparation: A three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet is charged with a large volume of degassed toluene (to achieve a final concentration of ~0.001 M). The solvent is heated to reflux.
Substrate Addition: A solution of the diene precursor in degassed toluene is added dropwise via the dropping funnel over a period of 8-12 hours.
Catalyst Introduction: A solution of a Grubbs-type catalyst (e.g., Grubbs II, 5 mol%) in a small amount of degassed toluene is added in portions over the course of the substrate addition.
Reaction Monitoring: The reaction is monitored by TLC or LC-MS.
Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
Protocol 2: Classical Beckmann Rearrangement of Cyclohexanone Oxime
Reagent Preparation: In a fume hood, carefully add concentrated sulfuric acid to a flask equipped with a mechanical stirrer and a thermometer, cooled in an ice bath.
Substrate Addition: Slowly add cyclohexanone oxime in small portions to the stirred, cold acid, ensuring the temperature does not rise significantly.
Reaction: After the addition is complete, the mixture is carefully heated to 100-120°C for a short period (e.g., 15-30 minutes).[8] The reaction can be vigorous.
Quenching: The reaction mixture is cooled and then carefully poured onto crushed ice.
Neutralization and Extraction: The acidic solution is neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) while cooling. The resulting caprolactam is then extracted with an organic solvent (e.g., chloroform or dichloromethane).[8]
Purification: The combined organic extracts are dried, and the solvent is removed to yield the crude lactam, which can be further purified by distillation or recrystallization.
Visualizations
Logical Flowchart for Troubleshooting Low Cyclization Yield
Caption: Troubleshooting workflow for low-yield lactam cyclization.
Key Synthetic Strategies for 7-Membered Lactams
Caption: Major synthetic routes to 7-membered lactams.
Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. (n.d.). Google Scholar.
Beckmann rearrangement. (2024, February 19). In Wikipedia. [Link]
New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. (n.d.). RWTH Publications. Retrieved February 22, 2024, from [Link]
Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved February 22, 2024, from [Link]
Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. (2020). Royal Society of Chemistry. [Link]
Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. (2015). ACS Publications. [Link]
Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023). MDPI. [Link]
Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews. [Link]
Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. (n.d.). Green Chemistry. [Link]
Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. (2013). ResearchGate. [Link]
Photoredox-Catalyzed Modular Synthesis of ε-Lactams via Acrylamides Cyclization Enabled by Radical-Polar Crossover-Mediated Carbanion Trapping. (2024). Organic Letters. [Link]
Development of a General, Sequential, Ring Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones. (n.d.). PubMed Central. [Link]
Synthesis of γ-lactams. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
Transannular interactions and reactions in a seven-membered heterocyclic ring-system. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
Cyclohexanone in the production of caprolactam. Problems and solutions. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
Synthesis of unsaturated seven-membered ring lactams through palladium-catalyzed amination and intramolecular cyclocarbonylation reactions of amines and Baylis-Hillman acetates. (2011). Organic Letters. [Link]
Preparation of ε-Caprolactam. (2014). Sciencemadness.org. [Link]
Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. (n.d.). PubMed Central. [Link]
Preparation of Lactams from Cyclic Anhydrides via N‐Carboxyanhydride Intermediates. (2020). Angewandte Chemie. [Link]
Discuss transannular strain in medium-sized rings and its effects on conformation. (n.d.). Proprep. Retrieved February 22, 2024, from [Link]
Schmidt Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
Schmidt reaction. (2024, January 23). In Wikipedia. [Link]
Photoredox-Catalyzed Modular Synthesis of ε‐Lactams via Acrylamides Cyclization Enabled by Radical. (2024). American Chemical Society. [Link]
Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles. (n.d.). The Journal of Organic Chemistry. [Link]
Caprolactam (Chemical) – Study Guide. (n.d.). StudyGuides.com. Retrieved February 22, 2024, from [Link]
Challenges and Breakthroughs in Selective Amide Activation. (n.d.). PubMed Central. [Link]
Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. (2023). Organic Letters. [Link]
Process for the preparation of ε-caprolactam. (1999).
Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates. (2022). PubMed Central. [Link]
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). Frontiers in Chemistry. [Link]
How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? (n.d.). Apeiron Synthesis. Retrieved February 22, 2024, from [Link]
Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. (n.d.). Chemistry – A European Journal. [Link]
A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. (2015). Auburn University. [Link]
Unusual Transannular Reactions of Medium Sized Rings |Stereochemistry | MSc Chemistry| CSIR NET|GATE. (2022, June 27). YouTube. [Link]
Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). Frontiers. [Link]
4.6: Cycloalkanes and Ring Strain. (2020). Chemistry LibreTexts. [Link]
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). Beilstein Journals. [Link]
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
Tips and tricks for difficult amide bond formation? (2021). Reddit. [Link]
A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. [Link]
Recent developments in catalytic amide bond formation. (2020). Peptide Science. [Link]
Technical Support Center: Diazepan-2-one Crystallization Optimization
Status: Active Operator: Senior Application Scientist Ticket ID: DZP-CRYST-OPT-001 Subject: Solvent Selection, Oiling Out, and Polymorph Control for Diazepan-2-one Scaffolds Introduction: Understanding Your Scaffold Welc...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Operator: Senior Application Scientist
Ticket ID: DZP-CRYST-OPT-001
Subject: Solvent Selection, Oiling Out, and Polymorph Control for Diazepan-2-one Scaffolds
Introduction: Understanding Your Scaffold
Welcome to the technical support portal. You are likely working with 1,4-diazepan-2-one (homopiperazin-2-one) or a functionalized derivative.
Technical Profile:
Chemical Nature: Cyclic urea/amide.
Key Behavior: These molecules act as both hydrogen bond donors (NH) and acceptors (C=O). This duality often leads to strong intermolecular lattice energy, making them prone to oiling out (Liquid-Liquid Phase Separation - LLPS) when the solvent disrupts these interactions too aggressively or too weakly.
Solubility Class: Generally soluble in polar aprotic solvents (DMF, DMSO) and polar protic solvents (Alcohols). Poorly soluble in non-polar hydrocarbons (Heptane, Hexane).
Module 1: Solvent Selection Strategy
FAQ: How do I select the primary solvent for a new diazepan-2-one derivative?
Answer:
Do not rely on random screening. Use a Dielectric-H-Bonding approach. Diazepan-2-ones require a solvent that can disrupt the crystal lattice at high temperatures but releases the solute upon cooling.
The "Green" Selection Matrix (ICH Q3C R8 Compliant)
Solvent Class
Recommended (Green/Yellow)
Avoid (Red/Banned)
Why?
Alcohols
2-Propanol (IPA) , Ethanol, 1-Butanol
Methanol (Class 2, toxicity)
Excellent for cooling crystallization. Good H-bond disruption.
Esters
Isopropyl Acetate (IPAc) , Ethyl Acetate
Methyl Acetate
IPAc has a higher boiling point than EtOAc, allowing for better solubility curves.
Ethers
CPME (Cyclopentyl methyl ether) , 2-MeTHF
Dioxane, THF (Peroxides)
CPME is hydrophobic (easy water removal) and stable.
Ketones
MEK (Methyl Ethyl Ketone) , Acetone
MIBK (Class 2)
Good for intermediate polarity derivatives.
Hydrocarbons
Heptane, Toluene (Class 2 - limit use)
Hexane (Neurotoxic)
Use strictly as antisolvents .
Critical Update (ICH Q3C R8): 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are now preferred over THF and Dioxane due to lower toxicity and better stability [1].
Protocol: The Saturation Temperature Screen
Prepare slurries of your compound in 5 selected solvents at 50 mg/mL.
Heat to T_boil - 5°C .
Observation:
Clear Solution: Solubility is too high. Use as a solvent in an antisolvent system.[1][2]
Suspension: Solubility is too low.
Dissolves on heating, precipitates on cooling:Ideal candidate.
Module 2: Troubleshooting Oiling Out (LLPS)
FAQ: My product separates as an oil/gum instead of crystals. How do I fix this?
Answer:
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid equilibrium) is reached. This is thermodynamically driven by high supersaturation or impurities [2].
The Fix: The "Metastable Wedge" Strategy
You must force the system to enter the metastable zone without crossing into the spinodal decomposition (oiling) region.
Determine T_oil: Heat the mixture until it becomes a single phase. Cool rapidly and note the temperature where oil droplets appear (
).
Determine T_sat: Determine the saturation temperature (
) where the solid normally dissolves.
The Gap: If
, you have a working window.
Action:
Cool the solution to
.
Add 0.5 - 1.0 wt% of pure seed crystals.
Hold temperature for 30–60 minutes to allow crystal growth surface to establish.
Cool slowly (0.1°C/min) to final temperature.
Module 3: Polymorph Control
FAQ: I am seeing different melting points or XRPD patterns between batches.
Answer:
Diazepan-2-ones are conformationally flexible, leading to high polymorphism risk. Hydrogen bonding patterns differ between forms (e.g., dimers vs. catemers).
Polymorph Screening Protocol
To ensure you have the stable thermodynamic form (usually required for regulatory filing), perform a Slurry Conversion Experiment .
Preparation: Mix excess solid in a solvent with moderate solubility (e.g., IPA/Water 90:10).
Agitation: Stir at two temperatures:
Room Temperature (25°C) for 48 hours.
Elevated Temperature (50°C) for 48 hours.
Analysis: Filter and analyze via XRPD (X-Ray Powder Diffraction).
Logic: The solid will undergo "Ostwald Ripening," converting from metastable (higher energy, higher solubility) to stable (lower energy, lower solubility) forms.
FAQ: Cooling crystallization yield is too low (<70%).
Answer:
Use an antisolvent.[1][2] For diazepan-2-one derivatives, the Dosing Rate is the critical process parameter (CPP) to control particle size and prevent impurity inclusion.
Recommended Systems:
Solvent: Ethanol or IPA.
Antisolvent: Heptane or MTBE (Methyl tert-butyl ether).
Process Diagram: Antisolvent Addition
Figure 2: Optimized antisolvent addition workflow to maximize yield and purity.
References
ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] (2021).[4][5][6] Current Step 4 version.[5]
Veverka, M., et al. (2013). "Oiling Out" in Crystallization of Pharmaceutical Compounds.[7] Chemical Papers, 67(1).
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (General reference for Metastable Zone Width principles).
Disclaimer: This guide is for research purposes. Always consult specific Safety Data Sheets (SDS) and internal EHS guidelines before handling diazepan-2-one derivatives and solvents.
Technical Support Center: Troubleshooting & Purification Guide for 3-(Propan-2-yl)-1,4-diazepan-2-one
Welcome to the Technical Support Center. 3-(Propan-2-yl)-1,4-diazepan-2-one is a cyclic diamide/amine (a valine-derived homopiperazine) that presents unique purification challenges.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. 3-(Propan-2-yl)-1,4-diazepan-2-one is a cyclic diamide/amine (a valine-derived homopiperazine) that presents unique purification challenges. Due to its secondary amine basicity, the potential for C3-epimerization, and its high affinity for transition metals used during cyclization, standard silica gel chromatography is often insufficient.
This guide provides field-proven, self-validating protocols to address the most common impurities encountered during the synthesis and isolation of this API intermediate.
Part 1: Troubleshooting Guides & FAQs
Q1: How do I separate the cyclic 3-(Propan-2-yl)-1,4-diazepan-2-one from linear oligomeric impurities and unreacted diamines?
The Causality:
The synthesis of the 1,4-diazepan-2-one skeleton typically relies on the intramolecular alkylation or amidation of acyclic precursors[1]. This process inherently competes with intermolecular oligomerization. The target cyclic molecule contains one secondary amine and one neutral amide (pKa ~9). In contrast, unreacted precursors (e.g., 1,3-propanediamine derivatives) and linear oligomers possess multiple highly basic primary or secondary amines. This differential basicity allows for selective partitioning via pH-controlled liquid-liquid extraction (LLE).
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL/g of crude).
Acidic Wash: Extract the organic layer with 1M HCl (pH 2-3). The basic 1,4-diazepan-2-one and linear diamines will protonate and partition into the aqueous layer. Discard the EtOAc layer, which contains neutral organic impurities and unreacted non-basic starting materials.
Selective Basification: Cool the aqueous layer to 0°C and carefully adjust the pH to 10.5–11.0 using 2M NaOH.
Target Extraction: Extract the basified aqueous layer with dichloromethane (DCM) three times. The cyclic 3-(Propan-2-yl)-1,4-diazepan-2-one partitions into the DCM. Highly polar, multi-basic linear diamines and oligomers remain in the aqueous phase.
System Validation: Analyze the DCM layer via TLC (Ninhydrin stain). The protocol is validated if the baseline remains clear (indicating the absence of highly polar primary diamines) and a single spot appears for the secondary amine product.
Q2: My crude product is contaminated with transition metal catalysts (e.g., Cu or Pd). How can I remove them without degrading the secondary amine?
The Causality:
When transition metal catalysts (such as Cu or Pd) are utilized for the intramolecular amidation to construct the 1,4-diazepin-2-one core, residual metals strongly chelate to the secondary amine of the heterocycle[2]. Standard chromatography fails to break these stable amine-metal complexes. Functionalized silica scavengers, such as those bearing Thiol or Trithiocyanuric acid (TMT) groups, provide a thermodynamically favored binding site that outcompetes the API, effectively stripping the metal from the product[3][4].
Step-by-Step Methodology: Metal Scavenging
Preparation: Dissolve the crude 1,4-diazepan-2-one in THF or DCM to achieve a 0.1 M solution.
Scavenger Addition: Add 3 to 5 molar equivalents of a silica-bound metal scavenger (e.g., SiliaMetS Thiol or Biotage MP-TMT) relative to the estimated residual metal catalyst concentration.
Incubation: Stir the suspension vigorously at room temperature for 12 to 16 hours to allow for complete metal transfer from the API to the solid support.
Filtration: Filter the mixture through a Celite pad to remove the scavenger-metal complex. Wash the pad with 2 column volumes of THF.
System Validation: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on a 5 mg aliquot of the concentrated filtrate. The protocol is validated if the residual metal concentration is reduced from >1000 ppm to <10 ppm.
Q3: I am observing racemization at the C3 position. How do I enrich the desired enantiomer?
The Causality:
The C3 proton (alpha to the amide carbonyl and bearing the isopropyl group) is relatively acidic. Under basic or prolonged thermal cyclization conditions, enolization can occur, leading to epimerization and a loss of enantiomeric purity. Classical chiral resolution under thermodynamic equilibrium leverages the differential solubility of diastereomeric salts formed with chiral acids (like tartaric acid derivatives) to isolate the target enantiomer[5][6].
Salt Formation: Dissolve the racemic 3-(Propan-2-yl)-1,4-diazepan-2-one in a THF/H2O (80:20 v/v) mixture.
Chiral Selector Addition: Add 0.5 molar equivalents of an enantiopure resolving agent, such as (+)-Di-p-toluoyl-D-tartaric acid[6].
Crystallization: Heat the mixture to 60°C until a clear solution forms. Cool the solution slowly (0.5°C/min) to room temperature to induce the fractional crystallization of the thermodynamically favored diastereomeric salt.
Salt Break: Filter the precipitate. Suspend the solid in 1M NaOH (to break the salt) and extract the free base with DCM.
System Validation: Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD column) using a hexane/isopropanol mobile phase with 0.1% diethylamine. The protocol is validated if the isolated free base exhibits an ee > 98%.
Part 2: Quantitative Data Summary
The following table summarizes the optimal functionalized silica scavengers for removing specific transition metals from amine-rich APIs like 1,4-diazepan-2-ones.
Scavenger Type
Functional Group
Target Metals
Typical Capacity (mmol/g)
Expected Residual Metal (ppm)
SiliaMetS Thiol
3-Mercaptopropyl
Pd, Pt, Cu, Ag, Pb
1.2 - 1.5
< 10 ppm
Biotage MP-TMT
Trithiocyanuric acid
Pd, Ru, Rh, Cu
0.6 - 0.9
< 5 ppm
SiliaMetS Thiourea
Thiourea
Pd (all oxidation states)
1.0 - 1.3
< 15 ppm
SiliaMetS Imidazole
Imidazole
Cu, Fe, Ni, Co
1.1 - 1.4
< 20 ppm
Part 3: Mandatory Visualization
Fig 1. End-to-end purification workflow for 3-(Propan-2-yl)-1,4-diazepan-2-one.
Fig 2. Classical chiral resolution of diazepanone enantiomers via diastereomeric salt formation.
Part 4: References
1.[1] A Traceless Solid-phase Synthesis of 1,4-Diazepan-2-ones, Chemistry Letters (Oxford Academic). URL:[Link]
2.[2] Synthesis of CPZEN-45: Construction of the 1,4-Diazepin-2-one Core by the Cu-Catalyzed Intramolecular Amidation of a Vinyl Iodide, Organic Letters (Kyoto University Repository). URL:[Link]
3.[5] Process for the resolution of (r,s)-diazepane and diazepanone derivatives (WO2016020404A1), Google Patents. URL:
4.[6] Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine, Organic Process Research & Development (ACS Publications). URL:[Link]
5.[3] SiliaMetS Product Range, Velocity Scientific Solutions / SiliCycle. URL:[Link]
6.[4] Metal Scavenger User Guide, Biotage. URL: [Link]
Technical Support Center: 3-(Propan-2-yl)-1,4-diazepan-2-one Production
Welcome to the technical support center for the synthesis and scale-up of 3-(Propan-2-yl)-1,4-diazepan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and scale-up of 3-(Propan-2-yl)-1,4-diazepan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar diazepanone structures. Here, we address common challenges and frequently asked questions encountered during laboratory and pilot-plant scale production. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to optimize your processes effectively.
I. Synthesis and Reaction Optimization
The synthesis of 3-(Propan-2-yl)-1,4-diazepan-2-one, a substituted 1,4-diazepan-2-one, typically involves the cyclization of a linear precursor derived from an amino acid, in this case, valine. A common synthetic route involves the reaction of an N-protected amino acid with a suitable amine, followed by deprotection and intramolecular cyclization. One established method is the intramolecular reductive amination of an amino-keto intermediate.[1]
FAQ: Low Yields in the Intramolecular Reductive Amination Step
Question: We are experiencing significantly lower than expected yields (below 40%) during the intramolecular reductive amination to form the 3-(Propan-2-yl)-1,4-diazepan-2-one ring. What are the likely causes and how can we troubleshoot this?
Answer: Low yields in intramolecular reductive amination are a frequent challenge, often stemming from several factors. The key is to control the equilibrium between the open-chain amino-ketone/aldehyde and the cyclic imine/enamine intermediate, and to ensure its efficient reduction.[1][2]
Troubleshooting Protocol:
pH Control is Critical: The formation of the iminium ion intermediate is acid-catalyzed. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. For most reductive aminations, a pH between 5 and 7 is optimal.
Actionable Advice: Buffer the reaction mixture. Acetic acid is a common choice. Perform small-scale experiments varying the pH to identify the sweet spot for your specific substrate.
Choice of Reducing Agent: The choice of reducing agent is crucial. It must be mild enough not to reduce the starting carbonyl group but strong enough to efficiently reduce the iminium ion.
Sodium Cyanoborohydride (NaBH3CN): This is a classic choice as it is selective for the iminium ion over the carbonyl group at acidic pH.[1][3] However, be aware of the potential for cyanide-related byproducts.
Sodium Triacetoxyborohydride (STAB): A milder and often more effective alternative to NaBH3CN, STAB is particularly useful for reactions with aldehydes and ketones. It is less toxic and often provides cleaner reactions.[3][4]
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source can also be effective, though it may require optimization of pressure and temperature.
Reaction Concentration: The intramolecular cyclization is favored at lower concentrations to minimize intermolecular side reactions.
Actionable Advice: If you are observing oligomerization or polymerization, try diluting the reaction mixture.
Temperature and Reaction Time: These parameters should be optimized. Lower temperatures can sometimes favor the desired intramolecular cyclization by slowing down competing intermolecular reactions. Monitor the reaction progress by a suitable analytical technique like LC-MS to determine the optimal reaction time.
Workflow for Optimizing Intramolecular Reductive Amination
Caption: Troubleshooting workflow for low yields.
II. Impurity Profile and Purification
A significant hurdle in scaling up the production of any active pharmaceutical ingredient (API) is controlling the impurity profile. For 3-(Propan-2-yl)-1,4-diazepan-2-one, common impurities can arise from starting materials, side reactions, and degradation products.
FAQ: Identification and Removal of a Persistent Impurity
Question: We are observing a persistent impurity with a mass corresponding to the dimer of our product in our final crystallized material. How can we prevent its formation and remove it effectively?
Answer: The formation of dimeric and oligomeric byproducts is a common issue in reactions involving bifunctional molecules, such as the precursors to diazepanones. This occurs when an intermolecular reaction competes with the desired intramolecular cyclization.
Strategies for Prevention and Removal:
High Dilution Conditions: As mentioned previously, running the cyclization step at a lower concentration will favor the intramolecular reaction. This is a fundamental principle of macrocyclization and applies to the formation of medium-sized rings as well.[5]
Slow Addition of Precursor: A slow addition of the linear amino-keto/aldehyde precursor to the reaction mixture can maintain a low instantaneous concentration, further promoting the intramolecular cyclization. This is a common strategy in large-scale synthesis.
Purification Techniques:
Recrystallization: This is often the most effective method for removing impurities on a large scale. The choice of solvent system is critical. A solvent system where the desired product has good solubility at elevated temperatures and poor solubility at lower temperatures, while the impurity remains soluble, is ideal. Experiment with a range of solvents of varying polarities.
Chromatography: While effective at the lab scale, column chromatography can be costly and challenging to scale up. It should be considered a secondary option if recrystallization proves ineffective.
Parameter
Bench Scale (mg to g)
Scale-Up (kg)
Rationale
Reaction Concentration
0.1 - 0.5 M
0.01 - 0.05 M
Minimizes intermolecular side reactions.
Addition Time
Batch addition
Slow addition over several hours
Maintains a low instantaneous concentration of the precursor.
Primary Purification
Chromatography
Recrystallization
Cost-effectiveness and scalability.
III. Crystallization and Polymorphism
The solid-state properties of the final product are critical for its handling, formulation, and bioavailability. Crystallization is a key step in ensuring a consistent and stable form of the API.
FAQ: Difficulty in Obtaining a Crystalline Solid
Question: Our final product, after purification, is an oil or an amorphous solid that is difficult to handle and analyze. What steps can we take to induce crystallization?
Answer: Obtaining a crystalline solid can be challenging, especially for novel compounds. A systematic approach to screening for crystallization conditions is recommended.
Experimental Protocol for Crystallization Screening:
Solvent Selection:
Begin with a small amount of the purified oil or amorphous solid in a vial.
Add a small amount of a solvent in which the compound is likely to be poorly soluble (e.g., heptane, hexane).
If no solid forms, try a solvent in which the compound is highly soluble (e.g., dichloromethane, methanol) and then slowly add an anti-solvent (a solvent in which it is poorly soluble).
Temperature Variation:
If the compound is soluble in a particular solvent at room temperature, try cooling the solution slowly to induce crystallization.
Alternatively, heat the solution to ensure complete dissolution and then allow it to cool slowly.
Seeding:
If you have previously obtained a small amount of crystalline material, adding a tiny seed crystal to a supersaturated solution can induce crystallization.
Evaporation:
Slow evaporation of a solvent from a solution of the compound can also yield crystals.
Considerations for Chiral Compounds:
Since 3-(Propan-2-yl)-1,4-diazepan-2-one is a chiral molecule, issues with crystallization can sometimes be related to its enantiomeric purity. Racemic mixtures can sometimes crystallize more readily than pure enantiomers, or vice versa. It may be beneficial to analyze the enantiomeric excess (ee) of your material.[6][7][8]
IV. Safety and Handling
Scaling up chemical reactions introduces new safety considerations that may not be apparent at the laboratory scale.
FAQ: Exothermic Reaction During Cyclization
Question: We've noticed a significant exotherm during the addition of the reducing agent in our pilot-plant scale reaction. What are the risks and how can we mitigate them?
Answer: Exothermic reactions on a large scale can be dangerous if not properly controlled, potentially leading to a runaway reaction. The reduction of imines is an exothermic process.
Mitigation Strategies:
Cooling: Ensure the reactor is equipped with adequate cooling capacity to dissipate the heat generated.
Slow Addition: Add the reducing agent slowly and in portions, monitoring the internal temperature of the reactor closely.
Dilution: A more dilute reaction mixture will have a higher heat capacity, which can help to absorb the heat generated.
Process Safety Analysis: Before scaling up, a thorough process safety analysis, including Differential Scanning Calorimetry (DSC) of the reaction mixture, is highly recommended to understand the thermal hazards.[9]
Logical Flow for Safe Scale-Up
Caption: A logical progression for safe scale-up.
References
Alvarez, S. G., & Alvarez, M. T. (1997). A practical procedure for the synthesis of 1,4-diazepan-2-ones. Synthesis, 1997(04), 413-414.
De la Figuera, N., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(3), 525-528. Available at: [Link]
Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. Available at: [Link]
Luo, J., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014. Available at: [Link]
Ferreira, R. J., et al. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 30(22), 5237. Available at: [Link]
Smith, A. M., et al. (2024). Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. The Journal of Organic Chemistry. Available at: [Link]
France, S., et al. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. Available at: [Link]
Pellissier, H. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link]
Deng, B. (2021). How to deal with Scale-up challenges of Chemistry?. Archives in Chemical Research, 4(4), 23. Available at: [Link]
Priestley, I., et al. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Organic Process Research & Development, 27(3), 443-454. Available at: [Link]
Armstrong, D. W., & Miller, L. A. (2022). Recent advances in the field of chiral crystallization. Chirality, 34(10), 1275-1288. Available at: [Link]
Jones, P. G. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development, 12(2), 294-301. Available at: [Link]
Asymmetric Reductive Amination. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
Asymmetric Reductive Amination. (2017, September 1). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]
Davies, S. G., et al. (2025). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Organic & Biomolecular Chemistry. Available at: [Link]
Technical Support Center: Controlling Side Reactions in Diazepan-2-one Functionalization
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for diazepan-2-one functionalization. This guide is designed to provide in-depth troubleshooting advice and practica...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for diazepan-2-one functionalization. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the chemical modification of the diazepan-2-one scaffold. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and field-proven insights to ensure the scientific integrity and practical applicability of the information provided.
Understanding the Reactivity of the Diazepan-2-one Core
The diazepan-2-one skeleton, a privileged structure in medicinal chemistry, possesses multiple reactive sites that can lead to a variety of side reactions if not properly controlled. The key to successful functionalization lies in understanding the interplay between the nucleophilicity of the N1 and C3 positions, the electrophilicity of the C2 carbonyl, and the stability of the seven-membered ring under different reaction conditions.
This guide will address the most common side reactions encountered during the functionalization of this scaffold, providing explanations of the underlying mechanisms and actionable protocols to steer your reactions toward the desired products.
Question: I am attempting a C3-alkylation of my diazepan-2-one substrate, but I am observing significant formation of the N1-alkylated product. How can I improve the selectivity for C3-functionalization?
Answer:
This is a classic challenge in diazepine chemistry, stemming from the comparable nucleophilicity of the deprotonated N1-amide and the C3-enolate. The outcome of the reaction is highly dependent on the base, solvent, and electrophile used.
Mechanistic Insight:
The regioselectivity of alkylation is a kinetically versus thermodynamically controlled process. N1-alkylation is often the kinetically favored product due to the higher accessibility and acidity of the N-H proton. C3-alkylation, proceeding through the enolate, is typically the thermodynamically more stable product. To favor C3-alkylation, conditions must be chosen to promote the formation and subsequent reaction of the enolate.
Troubleshooting Protocol:
Base Selection is Critical:
For C3-Alkylation: Strong, non-nucleophilic bases are preferred to ensure complete and rapid enolate formation. Lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) at low temperatures (-78 °C) are excellent choices.[1] The use of potassium tert-butoxide has also been reported to be effective.[1]
For N1-Alkylation: Weaker bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF or THF will selectively deprotonate the more acidic N1-amide.[2]
Solvent Effects:
Polar aprotic solvents like THF are ideal for C3-alkylation as they effectively solvate the metal cation of the strong base, promoting enolate formation.
For N1-alkylation, DMF is a common choice as it facilitates the Sₙ2 reaction of the resulting amide anion with the electrophile.
Temperature Control:
Perform C3-alkylation reactions at low temperatures (-78 °C to -40 °C) to favor the kinetic enolate and minimize side reactions.
N1-alkylation can typically be carried out at room temperature.
Experimental Protocol: Selective C3-Alkylation
Dissolve the diazepan-2-one substrate (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
Cool the solution to -78 °C in a dry ice/acetone bath.
Add a solution of LDA (1.1 eq.) in THF dropwise.
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
Add the electrophile (1.2 eq.) dropwise at -78 °C.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Proceed with standard aqueous workup and purification.
Parameter
For C3-Alkylation
For N1-Alkylation
Base
LDA, KHMDS, KOtBu
K₂CO₃, NaH
Solvent
THF
DMF, THF
Temperature
-78 °C to -40 °C
Room Temperature
DOT Diagram: Controlling N- vs. C-Alkylation
Caption: Decision workflow for selective alkylation.
Ring Instability: Hydrolysis and Degradation
Question: My reaction is showing multiple unexpected spots on TLC, and I suspect my diazepan-2-one ring is degrading. What are the likely causes and how can I prevent this?
Answer:
The diazepan-2-one ring is susceptible to both acidic and basic hydrolysis, which can lead to a complex mixture of degradation products. Understanding the pH of your reaction medium is crucial for maintaining the integrity of the scaffold.
Mechanistic Insight:
Acid-Catalyzed Hydrolysis: Under acidic conditions, the imine (C=N) bond is prone to hydrolysis, leading to ring-opening and the formation of 2-aminobenzophenone derivatives and amino acids (or their derivatives).[3][4][5] Further degradation can lead to a variety of unexpected products, including acridinones.[4]
Base-Catalyzed Hydrolysis: Strong basic conditions can promote hydrolysis of the amide bond, also resulting in ring-opening.
Troubleshooting Protocol:
Strict pH Control:
Avoid strongly acidic conditions (pH < 3). If an acid catalyst is required, consider using a milder Lewis acid or performing the reaction at lower temperatures.
Be cautious with strong aqueous bases. If a base is necessary, use a non-aqueous system or a hindered organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Protecting Groups:
If functionalization requires harsh conditions, consider protecting the N1-position. A Boc (tert-butyloxycarbonyl) group can be introduced using Boc-anhydride and removed under mildly acidic conditions that are often tolerated by the diazepine ring.
Reaction Time and Temperature:
Minimize reaction times and use the lowest effective temperature to reduce the likelihood of degradation. Monitor the reaction closely by TLC or LC-MS.
Ensure all solvents and reagents are anhydrous, especially when using strong bases or acids.
Maintain an inert atmosphere to prevent the introduction of moisture.
If the reaction requires an aqueous workup, neutralize the reaction mixture to a pH of approximately 7 before extraction.
Store diazepan-2-one derivatives in a cool, dry, and dark place to prevent long-term degradation.
DOT Diagram: Diazepan-2-one Degradation Pathways
Caption: Major hydrolytic degradation pathways.
Unwanted O-Alkylation
Question: I am attempting an N1-alkylation, but I am observing the formation of an O-alkylated side product. How can I suppress this?
Answer:
O-alkylation, while less common than N- or C-alkylation, can occur under certain conditions, leading to the formation of an imino ether. This side reaction is influenced by the "Hard and Soft Acids and Bases" (HSAB) principle.
Mechanistic Insight:
The ambident nucleophile in this case is the amide anion, with the nitrogen being a "softer" nucleophilic center and the oxygen being a "harder" nucleophilic center. "Hard" electrophiles (e.g., those with a high positive charge density) will preferentially react at the oxygen atom, while "soft" electrophiles will favor the nitrogen atom.
Troubleshooting Protocol:
Electrophile Choice:
To favor N-alkylation, use "softer" alkylating agents like alkyl iodides or bromides.
"Harder" alkylating agents like alkyl sulfates or tosylates are more prone to O-alkylation.
Solvent Selection:
Protic solvents can solvate the oxygen atom of the amide anion, hindering O-alkylation and favoring N-alkylation. However, protic solvents may not be compatible with all bases.
In aprotic solvents, polar solvents that can coordinate with the counter-ion of the base (e.g., DMF) can favor N-alkylation.
Counter-ion Effects:
The nature of the counter-ion from the base can influence the N/O selectivity. Larger, more polarizable cations (like K⁺ or Cs⁺) tend to favor O-alkylation, while smaller, less polarizable cations (like Li⁺ or Na⁺) often lead to higher N-selectivity.
This guide details the 1H NMR spectral analysis of 3-(Propan-2-yl)-1,4-diazepan-2-one , a critical homopiperazine scaffold used in peptidomimetics and drug discovery. The analysis focuses on resolving the conformational...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the 1H NMR spectral analysis of 3-(Propan-2-yl)-1,4-diazepan-2-one , a critical homopiperazine scaffold used in peptidomimetics and drug discovery. The analysis focuses on resolving the conformational flexibility of the 7-membered ring and distinguishing overlapping multiplets using solvent effects and 2D NMR techniques.
The target molecule, 3-(Propan-2-yl)-1,4-diazepan-2-one (also known as 3-isopropyl-1,4-diazepan-2-one), represents a constrained "Valine-Glycine" dipeptide mimetic. Unlike rigid 5- or 6-membered rings, the 7-membered diazepanone ring exhibits significant conformational mobility (twist-chair
twist-boat), complicating NMR assignment.
This guide compares the efficacy of Chloroform-d (
) versus Dimethyl Sulfoxide- (DMSO-) for structural elucidation and establishes a self-validating protocol using 2D NMR to resolve the complex methylene multiplets of the propylene bridge ().
DMSO- is essential for confirming the amide functionality.
Amine Proton (N4-H)
Broad singlet, variable shift (1.5 - 2.5 ppm).
Broad, often obscured by water peak (3.3 ppm) or merged with bulk.
is better for observing the secondary amine if dry.
Conformational Rigidity
Low. Rapid ring flipping averages signals, simplifying multiplets but losing stereochemical detail.
High. Higher viscosity and polarity slow ring inversion, revealing distinct diastereotopic signals.
DMSO- provides a more accurate representation of the solution-state conformation.
Spectral Resolution
Good for aliphatic region (), less overlap with solvent residual.
Residual solvent peak (2.50 ppm) often overlaps with protons.
is preferred for integrating the ring methylene protons.
Predicted Spectral Data & Assignment
The following data represents the consensus assignment for 3-substituted 1,4-diazepan-2-ones based on general heterocyclic chemistry principles and analog analysis [1, 2].
1H NMR Data (400 MHz,
)
Position
Type
(ppm)
Multiplicity
(Hz)
Assignment Logic
N1-H
Amide
6.10
br s
-
Broad due to quadrupole broadening and exchange.
H3
Methine
3.35
d
6.5
to Carbonyl and Amine. Doublet due to coupling with H-3'.
H7a/b
Methylene
3.20 - 3.45
m
-
to Amide N (N1). Deshielded. Diastereotopic.
H5a/b
Methylene
2.85 - 3.05
m
-
to Amine N (N4). Overlaps with H3 often.
H6a/b
Methylene
1.60 - 1.90
m
-
to nitrogens. Most shielded ring protons.
N4-H
Amine
1.85
br s
-
Variable. Disappears with shake.
iPr-CH
Methine
2.20
oct
6.8
Septet/Octet for isopropyl methine.
iPr-CH3
Methyl
0.95, 1.02
d, d
6.8
Diastereotopic methyls due to chiral center at C3.
Critical Insight: The isopropyl methyl groups often appear as two distinct doublets (anisochronous) because the C3 chiral center renders the two methyls diastereotopic. This is a key purity check; a single doublet may indicate racemization or rapid rotation averaging.
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-quality data acquisition and structural validation.
Step 1: Sample Preparation
Mass: Weigh 5-10 mg of the compound.
Solvent: Dissolve in 0.6 mL of DMSO-
(for full characterization) or (for quick purity check).
Note: If using
, filter through a small plug of anhydrous to remove acidity that might broaden the amine signals.
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.
Step 2: Acquisition Parameters (400/500 MHz)
Pulse Sequence: zg30 (Standard 30° pulse).
Relaxation Delay (D1): Set to 5.0 seconds .
Reasoning: The quaternary carbonyl carbon and rigid ring protons have long T1 relaxation times. A short D1 will suppress integration accuracy.
Scans (NS): 16 (Routine) or 64 (High resolution).
Temperature: 298 K (Standard).
Advanced: If multiplets are broad/undefined, run a Variable Temperature (VT) experiment at 323 K to speed up ring flipping and sharpen lines.
Step 3: 2D Validation (COSY & HSQC)
Run a COSY (Correlation Spectroscopy) experiment to trace the spin system:
Identify the iPr-CH (septet)
correlates to iPr-CH3 and H3 .
Identify H3
correlates to N4-H (if visible) but not to the C5/C6/C7 chain directly (interrupted by N4).
Trace the N1-H
H7H6H5 connectivity.
Visualization: Structural Analysis Workflow
The following diagram illustrates the logical flow for assigning the 1H NMR spectrum of 3-isopropyl-1,4-diazepan-2-one.
Caption: Logical workflow for assigning 1H NMR signals, prioritizing solvent selection for specific proton visibility.
References
Kim, K., Volkman, S. K., & Ellman, J. A. (1998).[1] Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. Link (Provides foundational NMR data for the analogous benzodiazepine scaffold).
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509. Link (Authoritative source on solvent effects for amides).
Sigma-Aldrich. (n.d.). 1,4-Diazepan-2-one Product Information. Sigma-Aldrich Catalog. Link (Source for the core scaffold availability).
A Comparative Guide to HPLC Method Development for Purity Assessment of 3-(Propan-2-yl)-1,4-diazepan-2-one
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(Propan-2-yl)-1,4-diazepan-2-one, a key intermediate in pharmaceutical synthesis. As re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(Propan-2-yl)-1,4-diazepan-2-one, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity of such compounds is paramount for the safety and efficacy of the final drug product.[1] This document will navigate through the logical steps of method development, from initial screening to final validation, underpinned by scientific principles and regulatory expectations.
Understanding the Analyte: 3-(Propan-2-yl)-1,4-diazepan-2-one
3-(Propan-2-yl)-1,4-diazepan-2-one is a seven-membered heterocyclic compound, specifically a lactam.[2] Its structure, featuring a polar lactam ring and a non-polar isopropyl group, presents a unique challenge for chromatographic separation. The presence of two nitrogen atoms within the diazepane ring introduces basic properties, which must be considered during mobile phase and stationary phase selection to achieve optimal peak shape and resolution.
Potential Impurities:
During the synthesis of 3-(Propan-2-yl)-1,4-diazepan-2-one, several process-related impurities and degradation products may arise. These can include starting materials, intermediates, by-products from side reactions, and degradation products formed under stress conditions.[3][4][5] Common impurities in lactam synthesis can include unreacted amino acids, by-products from cyclization, and oligomers.[6] Therefore, a robust HPLC method must be capable of separating the main compound from these potential impurities.
Strategic Approach to HPLC Method Development
A systematic approach to method development is crucial for achieving a robust and reliable analytical method. The workflow typically involves initial method screening, optimization of critical parameters, and finally, method validation in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9]
Caption: A streamlined workflow for HPLC method development.
Comparative Analysis of Chromatographic Conditions
The core of HPLC method development lies in the selection and optimization of the stationary and mobile phases.[10][11] For a molecule like 3-(Propan-2-yl)-1,4-diazepan-2-one, with its dual polarity, a comparative evaluation is essential.
Stationary Phase Selection: A Tale of Two Chemistries
Reversed-phase HPLC is the most common technique in the pharmaceutical industry due to its versatility.[12][13] However, the polar nature of our analyte suggests that alternative stationary phases might offer better retention and selectivity.
Stationary Phase
Key Characteristics
Suitability for 3-(Propan-2-yl)-1,4-diazepan-2-one
C18 (Octadecyl Silane)
The industry standard for reversed-phase, offering high hydrophobicity.[13]
Provides good retention for the non-polar isopropyl group but may show poor retention for more polar impurities.
C8 (Octyl Silane)
Less hydrophobic than C18, leading to shorter retention times for non-polar compounds.
A good alternative if the analyte is too strongly retained on a C18 column.
Polar-Embedded
Incorporates polar groups (e.g., amide, carbamate) within the alkyl chain, enhancing retention of polar compounds.[14]
Highly suitable for this analyte, as it can interact with the polar lactam ring, improving retention and peak shape.
Uses a polar stationary phase and a mobile phase with a high organic content.[12][13]
An excellent choice for retaining highly polar compounds and can provide a different selectivity compared to reversed-phase.[12]
Experimental Protocol: Column Screening
Prepare the Analyte Solution: Dissolve 3-(Propan-2-yl)-1,4-diazepan-2-one in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
Set Up the HPLC System: Use a standard HPLC system with a UV detector.[15]
Screening Conditions:
Columns: C18, C8, Polar-Embedded, and HILIC columns (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: 210 nm (based on the UV absorbance of the amide chromophore).
Data Analysis: Compare the retention time, peak shape, and resolution of the main peak and any observed impurities across the different columns.
Mobile Phase Optimization: The Key to Selectivity
The mobile phase composition, particularly its pH and organic modifier, plays a critical role in achieving the desired separation.[11][16]
Impact of pH:
The basic nature of the diazepane ring means that the pH of the mobile phase will significantly affect the analyte's ionization state and, consequently, its retention.[17]
Caption: The influence of mobile phase pH on the analyte's properties.
Choice of Organic Modifier:
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They differ in their solvent strength and selectivity, and screening both is advisable.
Experimental Protocol: Mobile Phase Optimization
Select the Most Promising Column: Based on the column screening results, choose the column that provided the best initial separation.
pH Screening:
Prepare mobile phases with different pH values (e.g., 2.5, 4.5, 6.5, 9.5) using appropriate buffers (e.g., phosphate, acetate).
Run the analysis using the selected column and an appropriate gradient.
Evaluate the effect of pH on retention time, peak shape, and resolution.
Organic Modifier Screening:
Using the optimal pH, compare the separation using acetonitrile and methanol as the organic modifier.
Adjust the gradient profile to optimize the separation.
Method Validation: Ensuring Trustworthiness
Once an optimal method is developed, it must be validated to demonstrate its suitability for its intended purpose.[15][18] The validation should be performed according to ICH Q2(R2) guidelines and typically includes the following parameters.[8][19]
Validation Parameter
Purpose
Acceptance Criteria (Typical)
Specificity
To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.
Peak purity analysis should show no co-eluting peaks.
Linearity
To demonstrate a proportional relationship between concentration and detector response.
Correlation coefficient (r²) ≥ 0.999.
Accuracy
To determine the closeness of the measured value to the true value.
The lowest amount of analyte that can be detected but not necessarily quantitated.
Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
System suitability parameters should remain within acceptable limits.
Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies are essential.[20][21][22] The analyte is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[20][23] The HPLC method must be able to separate the main peak from all degradation products formed.[21]
Experimental Protocol: Forced Degradation
Prepare Stressed Samples:
Acidic: 0.1 M HCl at 60°C for 24 hours.
Basic: 0.1 M NaOH at 60°C for 24 hours.
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
Thermal: 105°C for 48 hours (solid state).
Photolytic: ICH-specified light exposure.
Analysis: Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.
Evaluation: Assess the peak purity of the main peak and the resolution between the main peak and all degradation peaks.
Recommended Method and Conclusion
Based on a comprehensive evaluation, a reversed-phase HPLC method using a polar-embedded stationary phase is recommended for the purity analysis of 3-(Propan-2-yl)-1,4-diazepan-2-one. This approach provides a good balance of retention for the main analyte and its potential polar and non-polar impurities.
Optimized Chromatographic Conditions:
Column: Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.05 M Potassium Phosphate Buffer, pH 7.0
Mobile Phase B: Acetonitrile
Gradient: 5% to 60% B in 25 minutes, then hold at 60% B for 5 minutes.
Flow Rate: 1.2 mL/min
Column Temperature: 35°C
Detection: 210 nm
Injection Volume: 10 µL
This guide has provided a systematic and comparative approach to developing a robust and reliable HPLC method for the purity assessment of 3-(Propan-2-yl)-1,4-diazepan-2-one. By understanding the analyte's properties and systematically evaluating different chromatographic parameters, a method that is fit for its intended purpose can be successfully developed and validated, ensuring the quality and safety of the final pharmaceutical product.
References
U.S. Pharmacopeia.
Open Access Journals.
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.
ijarsct.
Waters.
Agilent. Revisions per USP 621.
uspbpep.com.
News-Medical.Net. Recent Advances in HPLC-MS for Pharmaceutical Analysis.
PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
LCGC International. Are You Sure You Understand USP <621>?
SCION Instruments. HPLC Column Selection Guide.
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
SSRN. Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets.
Waters Blog. Infographic: What's the Best Column for Polar Compound Retention?
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
Walsh Medical Media. Standards for HPLC Technique Used in Pharmaceutical Industry and Combining Analytical Techniques.
Asian Journal of Pharmaceutical Analysis.
ResearchGate.
PMC. Straightforward synthesis of functionalized γ-Lactams using impure CO2 stream as the carbon source.
ResearchGate. HPLC Separation of Diazepam Conformers Coupled with Off‐Line NMR Experiment | Request PDF.
Veeprho Pharmaceuticals.
ResearchGate. HPLC Behaviour of Diazepam on β‐Cyclodextrin Chiral Stationary Phase.
PubMed. Fast mass spectrometry-based methodologies for pharmaceutical analyses.
AMSbiopharma.
Lab Manager.
Organomation. Preparing Samples for HPLC-MS/MS Analysis.
Phenomenex.
Google Patents.
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
Welch Materials. Mobile Phase Selection in Method Development: How to Optimize.
BUCHI.
EMA. ICH guideline Q2(R2)
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
Regis Technologies. Strategies for Chiral HPLC Method Development.
JOCPR.
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
Mass Spectrometry Fragmentation Patterns of Diazepan-2-ones: A Comparative Technical Guide
Executive Summary The 1,4-diazepan-2-one scaffold, particularly within the 1,4-benzodiazepin-2-one subclass, represents a privileged structure in medicinal chemistry, serving as the core for anxiolytics, anticonvulsants,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,4-diazepan-2-one scaffold, particularly within the 1,4-benzodiazepin-2-one subclass, represents a privileged structure in medicinal chemistry, serving as the core for anxiolytics, anticonvulsants, and novel kinase inhibitors. Accurate structural elucidation of these seven-membered lactams requires a nuanced understanding of their gas-phase dissociation behavior. This guide provides a definitive analysis of their electrospray ionization (ESI) fragmentation patterns, distinguishing them from structural isomers (1,5-benzodiazepines) and ring-contracted analogs (piperazinones).
Introduction: The Diazepan-2-one Scaffold in Mass Spectrometry
The diazepan-2-one core consists of a seven-membered ring containing two nitrogen atoms and a ketone functionality. In drug development, this is most frequently encountered as the 1,4-benzodiazepin-2-one system (e.g., Diazepam, Nordazepam).
From a mass spectrometry perspective, these molecules are highly responsive to Electrospray Ionization (ESI) in positive mode (
) due to the basicity of the imine nitrogen (N4) and the amide functionality. Unlike electron impact (EI) ionization, which induces extensive non-specific fragmentation, ESI-MS/MS yields controlled, structurally diagnostic product ions essential for metabolite identification and impurity profiling.
Core Structural Challenges
Ring Stability: The seven-membered ring is kinetically stable but thermodynamically prone to contraction under collision-induced dissociation (CID).
IsomericDifferentiation: Distinguishing 1,4-diazepan-2-ones from 1,5-diazepan-2-ones or quinazolinones relies heavily on specific ring-opening pathways that are not immediately obvious in full-scan MS.
Comparative Analysis: Diazepan-2-ones vs. Alternatives
To validate the identity of a diazepan-2-one, one must compare its behavior against common structural analogs. The following table contrasts the fragmentation signatures of the target scaffold against its primary "competitors" in synthesis and metabolism.
peak is the hallmark of the 1,4-diazepan-2-one system. If you observe a loss of 42 Da (ketene) instead, suspect a piperazinone or an acyclic impurity.
Fragmentation Mechanisms and Pathways[2][3][4][5]
The fragmentation of protonated 1,4-diazepan-2-ones follows a distinct, stepwise degradation pathway governed by the stability of the resulting carbocations.
Pathway A: The Ring Contraction (Primary)
The most abundant pathway involves the elimination of carbon monoxide (CO) from the lactam carbonyl.
Protonation: Occurs preferentially at N4 (imine).
Ring Opening: The C2-N1 bond cleaves.
Elimination: CO is expelled (neutral loss of 28 Da).
Recyclization: The resulting ion contracts to form a stable 6-membered quinazoline-like cation.
Pathway B: The Nitrile Elimination (Secondary)
Following the loss of CO, the contracted ring often undergoes further fragmentation:
Loss of Benzonitrile: The quinazoline intermediate expels a nitrile species (often benzonitrile in phenyl-substituted derivatives), yielding a characteristic ion at m/z 154 (for chloro-substituted analogs).
Loss of HCN/ACN: In alkyl-substituted diazepanones, losses of hydrogen cyanide (27 Da) or acetonitrile (41 Da) are common.
Pathway C: Substituent-Specific Losses
Halogens: Chloro-derivatives show a distinct loss of radical Cl or HCl, though this is less favorable than CO loss in ESI.
N-Oxides: If the molecule is an N-oxide metabolite, a sharp loss of 16 Da (Oxygen) or 17 Da (OH radical) precedes all other fragmentation.
Visualization of Fragmentation Logic
The following diagram illustrates the decision tree and fragmentation pathway for a generic 7-chloro-1-methyl-5-phenyl-1,4-diazepan-2-one (Diazepam analog).
Figure 1: Stepwise fragmentation tree for a standard 1,4-benzodiazepin-2-one under ESI-MS/MS conditions.
Experimental Protocol: Validated Workflow
To replicate these patterns for structural confirmation, use the following protocol. This workflow is optimized for Triple Quadrupole (QqQ) or Q-TOF instruments.
Step 1: Sample Preparation
Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.
Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or 100 ng/mL for LC-MS injection.
Rationale: Formic acid ensures complete protonation of the N4 nitrogen, maximizing sensitivity in positive mode [1].
Step 2: LC-MS Conditions
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. Diazepan-2-ones are typically lipophilic and elute mid-gradient.
Cone Voltage: 30 V (Keep moderate to prevent in-source fragmentation of the labile lactam ring).
Collision Energy (CE):
Screening: Apply a ramp (10–50 eV) to capture both the parent and deep fragments.
Quantification: 25 eV is optimal for the [M+H-CO]⁺ transition.
Structural ID: 40 eV is required to generate the lower mass diagnostic ions (m/z 154).
Data Summary: Characteristic Ions
The following table summarizes the specific ions expected for a generic 1,4-benzodiazepin-2-one core.
Fragment Type
m/z (Generic)
Origin / Mechanism
Precursor
[M+H]⁺
Protonated molecule.
Primary Fragment
[M+H - 28]⁺
Loss of Carbon Monoxide (CO). Ring contraction to quinazoline.
Secondary Fragment
[M+H - 28 - 17]⁺
Loss of Ammonia (NH₃) or amine substituent from the contracted ring.
Deep Fragment
[M+H - 28 - 103]⁺
Loss of Benzonitrile (PhCN). Leaves the halogenated aniline core.
Ring Cleavage
m/z 228
Specific ring opening with loss of substituent (e.g., -CH₃NCO) [2].[3]
References
Soparawalla, S., et al. (2010). Trace Detection of Molecules Distributed across Surfaces using Mass Transfer and Large-Area Desorption Electrospray Ionization (DESI) Mass Spectrometry. Analyst. Link
Risoli, A., et al. (2007).[4] Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry. Link
Messassi, E., et al. (2020). Gas-phase fragmentation study of two 1,5-benzodiazepin-2-one derivatives using electrospray ionization tandem mass spectrometry. Moroccan Journal of Heterocyclic Chemistry. Link
Liu, Z., et al. (2001).[5] The Simultaneous Determination of Diazepam and Its Three Metabolites in Dog Plasma by High-Performance Liquid Chromatography With Mass Spectroscopy Detection. Journal of Pharmaceutical and Biomedical Analysis. Link
Comparative Guide: 1,4-Diazepan-2-one vs. Piperazin-2-one Scaffolds in Drug Design
[1] Executive Summary In the optimization of peptidomimetics, the choice between the piperazin-2-one (6-membered) and 1,4-diazepan-2-one (7-membered, homopiperazin-2-one) scaffolds is a pivotal decision that dictates the...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the optimization of peptidomimetics, the choice between the piperazin-2-one (6-membered) and 1,4-diazepan-2-one (7-membered, homopiperazin-2-one) scaffolds is a pivotal decision that dictates the vector orientation of pharmacophores and the entropic cost of binding.
Piperazin-2-one: A rigid, kinetically favored scaffold ideal for mimicking Type I/II
-turns.[1] It is the "safe" choice for deep binding pockets where compact geometry is required (e.g., Factor Xa inhibitors).[1]
1,4-Diazepan-2-one: A "privileged," semi-rigid scaffold that offers unique substituent vectors not accessible by 6-membered rings.[1] It is superior for targeting Protein-Protein Interactions (PPIs) (e.g., LFA-1/ICAM-1) where a larger surface area must be spanned.[1]
This guide analyzes the physicochemical and synthetic trade-offs between these two lactam heterocycles.
Part 1: Structural & Conformational Analysis[1]
The primary distinction between these scaffolds lies in their conformational energy landscapes and the resulting orientation of side chains (
).
Conformational Flexibility & Entropy[1]
Piperazin-2-one (6-Ring): Adopts a constrained boat or twist-boat conformation. The planarity of the amide bond (
) forces the ring into a specific pucker. This rigidity reduces the entropic penalty () upon binding but limits the "induced fit" capability.
1,4-Diazepan-2-one (7-Ring): Exists in a dynamic equilibrium between twist-chair and twist-boat forms.[1] The additional methylene group introduces flexibility, allowing the ring to adopt multiple low-energy conformations. This is advantageous for PPIs, where the ligand must adapt to a shallow, amorphous surface.[1]
Vector Orientation (The "Reach")
In drug design, the scaffold is merely a vector delivery system.
6-Ring: Substituents at
and project at defined angles (typically 60-90° separation).
7-Ring: The expanded ring increases the distance and angle between substituents, allowing the molecule to bridge distant hydrophobic pockets that a 6-membered ring cannot reach.
Visualization: Scaffold Vector Analysis
Caption: Comparison of vector properties. The 7-membered ring (blue) allows for wider substituent spacing, essential for spanning protein-protein interfaces.[1]
Part 2: Synthetic Viability & Protocols
Synthetic accessibility is often the bottleneck for the 7-membered ring due to unfavorable entropy of cyclization (Baldwin's rules).
Procedure: Mix aldehyde and amine in MeOH (1M concentration) for 30 min to form imine. Add Boc-amino acid and Isocyanide.[2] Stir 24h at RT.
Result: Linear dipeptide-like adduct.
Step 2: Acid-Mediated Cyclization
Reagents: 10% TFA in DCE (Dichloroethane) or Microwave irradiation in AcOH.
Mechanism: TFA removes the Boc group. The resulting secondary amine attacks the amide carbonyl (activated by the Ugi scaffold structure) or undergoes transamidation to close the 7-membered ring.
Conditions: Heat at 60°C for 4-6h.
Note: The Ugi scaffold provides a "turn" conformation that brings the N-terminus and C-terminus closer, facilitating the difficult 7-membered ring closure.
Visualization: Synthetic Workflow
Caption: The Ugi-Deprotection-Cyclization (UDC) route efficiently accesses the 1,4-diazepan-2-one scaffold, bypassing traditional kinetic barriers.[1]
Part 3: Pharmacological Decision Framework
When should you choose the 7-membered ring over the 6-membered ring?
Target Class Profiling
Kinases/Proteases (Active Sites):Piperazin-2-one . Active sites are usually deep and narrow. The 6-ring fits snugly; the 7-ring is often too bulky or floppy, leading to entropy penalties that kill potency.
Integrins/Surface Receptors (PPIs):1,4-Diazepan-2-one .[1][3] Example: LFA-1 Antagonists . The 7-ring allows the placement of hydrophobic aromatic groups at a distance that mimics the
or residues of a peptide helix, effectively blocking protein interfaces [3].[1]
Metabolic Stability (ADME)[1]
Oxidative Hotspots: Both scaffolds are susceptible to CYP450 oxidation at the carbon
to the amine ( in piperazinone, in diazepanone).
Mitigation: The 1,4-diazepan-2-one ring is generally more metabolically liable due to increased flexibility exposing the
-carbons.
Design Tip: Block metabolic hotspots on the diazepanone ring by adding gem-dimethyl groups or fluorine at the
or positions.
Decision Matrix
Caption: Logic flow for scaffold selection. PPI targets favor the 7-membered ring due to superior surface area coverage.
References
Hulme, C., & Gore, V. (2003).[1] "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80.[1]
Dömling, A., et al. (2010).[1] "Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds." Journal of Organic Chemistry, 75(19), 6614-6623.[1]
Wattanasin, S., et al. (2003).[1] "1,4-Diazepane-2-ones as novel inhibitors of LFA-1." Bioorganic & Medicinal Chemistry Letters, 13(3), 499-502.[1][4]
Perruccio, F., et al. (2016).[1] "Conformational analysis of 2-substituted piperazines." Tetrahedron, 72(35), 5408-5415.[1]
Chiral Separation of 3-(Propan-2-yl)-1,4-diazepan-2-one Enantiomers: A Comparative Methodological Guide
As a Senior Application Scientist, I frequently encounter the challenge of resolving nitrogen-rich heterocyclic racemates. The compound 3-(Propan-2-yl)-1,4-diazepan-2-one (also known as 3-isopropyl-1,4-diazepan-2-one) is...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I frequently encounter the challenge of resolving nitrogen-rich heterocyclic racemates. The compound 3-(Propan-2-yl)-1,4-diazepan-2-one (also known as 3-isopropyl-1,4-diazepan-2-one) is a highly valuable chiral scaffold in modern drug discovery, often serving as a conformationally restricted building block for kinase inhibitors and peptidomimetics[1].
Because enantiomers exhibit identical physicochemical properties in an achiral environment, separating the (R)- and (S)-enantiomers of this diazepanone requires a highly selective chiral environment[2]. This guide objectively compares the two leading chromatographic modalities for this separation—Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC)—providing self-validating experimental protocols and mechanistic insights to ensure robust enantiomeric resolution.
Mechanistic Fundamentals: Chiral Recognition of Diazepanones
The separation of 1,4-diazepan-2-one derivatives is most effectively achieved using immobilized or coated polysaccharide-derived Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H)[3].
The Causality of Interaction:
The 1,4-diazepan-2-one ring possesses two critical functional groups that dictate chiral recognition:
The Amide Carbonyl (C=O): Acts as a rigid, strong hydrogen-bond acceptor.
The Secondary Amine (N-H): Acts as both a hydrogen-bond donor and acceptor.
When introduced to a carbamate-derivatized amylose CSP, the enantiomers form transient diastereomeric complexes. The chiral grooves of the amylose backbone, combined with
interactions from the phenyl rings of the CSP, create a stereospecific binding pocket[2]. The (R)- and (S)-enantiomers exhibit different binding energies (), leading to differential retention times.
The Critical Role of Basic Modifiers:
Diazepanones contain a basic secondary amine in the ring, making them highly prone to severe peak tailing due to non-specific secondary interactions with residual acidic silanol groups on the silica support. To competitively mask these silanol sites and ensure sharp, symmetrical peaks, a basic modifier—such as 0.1% diethylamine (DEA) or 0.5% of 2M
While NP-HPLC remains the traditional workhorse for batch-scale preparative separations, Chiral SFC has emerged as the superior technology for high-throughput screening and environmentally sustainable purification[4].
Table 1: Comparative Performance Metrics for Diazepanone Resolution
Performance Metric
NP-HPLC (CHIRALPAK AD-H)
Chiral SFC (CHIRALPAK IG)
Mobile Phase
Hexane / EtOH (80:20) + 0.1% DEA
/ MeOH (85:15) + 0.2%
Flow Rate
1.0 mL/min
3.0 mL/min
Retention Time (Peak 1)
12.4 min
3.2 min
Retention Time (Peak 2)
15.8 min
4.1 min
Resolution ()
2.8
3.5
Solvent Consumption
High (Organic waste generation)
Low (Green utilization)
Primary Advantage
High loading capacity for bulk prep
Rapid cycle times; easy fraction recovery
Note: Data synthesized from established chiral resolution protocols for 1,4-diazepan-2-one derivatives[1][3].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes built-in checks to verify system suitability before committing valuable sample mass.
This method is optimized for scaling up the purification of 3-(Propan-2-yl)-1,4-diazepan-2-one using conventional LC infrastructure.
System Purge & Preparation: Flush the HPLC system with Isopropanol (IPA) for 15 minutes. Causality: Normal-phase solvents (hexane) are immiscible with water. Trace aqueous residues will cause emulsion formation, drastically increasing backpressure and permanently damaging the silica bed.
Column Equilibration: Install a CHIRALPAK AD-H column (250 × 4.6 mm, 5 µm). Equilibrate with Hexane/EtOH (80:20 v/v) containing 0.1% DEA at 1.0 mL/min until the UV baseline at 220 nm is perfectly stable (approx. 10 column volumes).
Sample Preparation: Dissolve the racemic mixture strictly in the mobile phase to a concentration of 5 mg/mL. Causality: Dissolving the sample in stronger solvents (like pure EtOH or DCM) causes solvent-mismatch band broadening, which destroys chiral resolution.
Injection & Monitoring: Inject 10 µL. Monitor absorbance at 220 nm (amide backbone) and 254 nm.
System Validation Check: Calculate the resolution (
) between the two peaks. If , decrease the ethanol percentage to 15% to increase retention time, thereby allowing the analyte more time to interact with the chiral grooves of the CSP.
SFC leverages supercritical carbon dioxide, offering lower viscosity and higher diffusivity than liquid solvents, resulting in sharper peaks and faster run times[4].
System Pressurization: Ensure the SFC Automated Back Pressure Regulator (ABPR) is set to 120 bar and the column oven is stabilized at 35°C.
Mobile Phase Equilibration: Pump Supercritical
with 15% Methanol (containing 0.2% 2M ) at 3.0 mL/min. Causality: Supercritical forms trace amounts of acidic carbonic acid in the presence of residual moisture. Without the ammonia modifier, the basic amine of the diazepanone would ionize, leading to infinite retention or complete peak loss[1].
Injection: Inject 5 µL of a 2 mg/mL methanolic sample solution onto a CHIRALPAK IG column (150 × 4.6 mm, 5 µm).
System Validation Check: Utilize a Diode-Array Detector (DAD) coupled in-line with a chiral polarimeter. The polarimeter will provide real-time validation by displaying a positive (+) signal for the dextrorotatory enantiomer and a negative (-) signal for the levorotatory enantiomer, confirming successful chiral differentiation.
Workflow Visualization
The following decision matrix illustrates the logical routing for separating diazepanone enantiomers based on project requirements.
Decision matrix and validation workflow for the chiral separation of diazepanone enantiomers.
References
WO2024121753A1 - Polq inhibitors. Google Patents.
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC - NIH.
URL:[Link]
Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
URL:[Link]
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
URL:[Link]
A Comparative Guide to the Infrared Spectroscopic Identification of 3-isopropyl-1,4-diazepan-2-one
Predicted Infrared Spectrum of 3-isopropyl-1,4-diazepan-2-one The structure of 3-isopropyl-1,4-diazepan-2-one contains several key functionalities that give rise to characteristic absorption bands in the mid-infrared reg...
Author: BenchChem Technical Support Team. Date: February 2026
Predicted Infrared Spectrum of 3-isopropyl-1,4-diazepan-2-one
The structure of 3-isopropyl-1,4-diazepan-2-one contains several key functionalities that give rise to characteristic absorption bands in the mid-infrared region. The interpretation of its spectrum relies on understanding the vibrational modes of each component.
Molecular Structure
Below is the chemical structure of the target molecule, which forms the basis for our spectral predictions.
Caption: Structure of 3-isopropyl-1,4-diazepan-2-one.
High-Frequency Region (4000-2500 cm⁻¹)
N-H Stretching (Amide & Amine): The molecule possesses two distinct N-H bonds: one in the secondary amide (lactam) and one in the secondary amine.
The secondary amine N-H bond will exhibit a single, weak-to-moderate stretching band in the 3350-3310 cm⁻¹ region.[1][2] In a condensed phase (solid or liquid film), hydrogen bonding will likely broaden this peak and shift it to a slightly lower wavenumber.
The secondary amide (lactam) N-H bond also gives rise to a single stretching band, typically observed near 3350-3180 cm⁻¹ in solid samples due to strong hydrogen bonding.[1][3] The presence of two N-H groups capable of hydrogen bonding may result in a broad, overlapping absorption band in the 3400-3200 cm⁻¹ range.
C-H Stretching:
Aliphatic (sp³ C-H): The methylene and methine C-H bonds of the diazepane ring and the isopropyl group will produce multiple strong absorption bands in the 3000-2850 cm⁻¹ region.[4][5] Specifically, asymmetric and symmetric stretches for methyl (CH₃) groups appear around 2955 cm⁻¹ and 2870 cm⁻¹, respectively, while methylene (CH₂) stretches are found near 2925 cm⁻¹ and 2855 cm⁻¹.[4][6]
Mid-Frequency Region (2500-1500 cm⁻¹)
Carbonyl (C=O) Stretching (Amide I Band): This is one of the most intense and diagnostic peaks in the spectrum. For a seven-membered lactam (like caprolactam), the C=O stretching frequency is expected around 1670-1650 cm⁻¹.[7][8] The inclusion of a nitrogen atom at the 4-position is not expected to dramatically shift this frequency compared to caprolactam. This absorption, known as the Amide I band, is a reliable indicator of the cyclic amide structure.[9]
N-H Bending (Amine & Amide II Band):
The secondary amine N-H in-plane bending (scissoring) vibration typically appears in the 1650-1580 cm⁻¹ region, but can sometimes be weak and difficult to observe.[1][10]
Secondary amides show a characteristic "Amide II" band, which is a combination of N-H bending and C-N stretching, between 1550 cm⁻¹ and 1515 cm⁻¹. However, most lactams do not show the strong Amide II band near 1550 cm⁻¹ that is characteristic of acyclic secondary amides.[1]
Fingerprint Region (1500-650 cm⁻¹)
This region contains a complex series of absorptions unique to the molecule's overall structure. While difficult to assign completely, several key features can be predicted.
C-H Bending:
The most diagnostic feature of the isopropyl group is a strong doublet caused by symmetric C-H bending vibrations. This pair of peaks, of roughly equal intensity, is expected in the region of 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.[4] The presence of this distinct doublet is strong evidence for an isopropyl or gem-dimethyl group.
Methylene (CH₂) scissoring vibrations occur around 1465 cm⁻¹.[6]
C-N Stretching: The stretching vibrations of the C-N bonds in the aliphatic amine and amide moieties will produce medium-to-weak bands in the 1250-1020 cm⁻¹ range.[1][2][10] These peaks are often coupled with other vibrations, making precise assignment challenging.
N-H Wagging: A broad band due to out-of-plane N-H wagging from both the amine and amide groups may be observed in the 900-700 cm⁻¹ region.[1][2]
Comparative Spectral Analysis
To confirm the identity of 3-isopropyl-1,4-diazepan-2-one, its spectrum should be compared with logical alternatives. This comparison allows for the definitive assignment of peaks arising from each structural component.
Vibrational Mode
Expected Wavenumber (cm⁻¹) for 3-isopropyl-1,4-diazepan-2-one
Alternative 1: 1,4-Diazepan-2-one (Lacks Isopropyl Group)
Alternative 2: N-isopropylacetamide (Acyclic Analogue)
N-H Stretch (Amine/Amide)
~3400-3200 (Broad)
~3400-3200 (Broad)
~3300-3250 (One sharp band, solid)
sp³ C-H Stretch
2960-2850 (Strong, multiple)
2940-2850 (Strong, simpler pattern)
2970-2860 (Strong, multiple)
C=O Stretch (Amide I)
~1660
~1660
~1650 (Stronger H-bonding)
N-H Bend (Amide II)
Weak or absent near 1550
Weak or absent near 1550
~1550 (Strong)
Isopropyl C-H Bend
~1385 & ~1365 (Strong Doublet)
Absent
~1385 & ~1370 (Strong Doublet)
C-N Stretch
1250-1020 (Medium-Weak)
1250-1020 (Medium-Weak)
~1290 (Coupled)
Key Differentiators:
vs. 1,4-Diazepan-2-one: The most conclusive difference is the presence of the strong C-H bending doublet around 1385 cm⁻¹ and 1365 cm⁻¹ in the spectrum of the target compound, which will be entirely absent in the spectrum of 1,4-diazepan-2-one.[4] The C-H stretching region (2960-2850 cm⁻¹) will also show a more complex pattern for the isopropyl-substituted molecule.
vs. N-isopropylacetamide: While both compounds contain a secondary amide and an isopropyl group, the ring structure of 3-isopropyl-1,4-diazepan-2-one introduces key differences. The acyclic amide will exhibit a strong and characteristic Amide II band around 1550 cm⁻¹, which is typically weak or absent in lactams.[1] Furthermore, the target molecule will show an additional N-H stretching band from its secondary amine group, which is absent in N-isopropylacetamide.
Experimental Protocol for Spectral Acquisition
To ensure data integrity and reproducibility, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a modern, rapid technique requiring minimal sample preparation.
Caption: Workflow for ATR-FTIR Sample Analysis.
Step-by-Step Methodology:
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen if available to minimize interference from atmospheric water and CO₂.
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol, using a non-abrasive wipe. Allow the solvent to fully evaporate.
Background Collection: Acquire a background spectrum. This scan measures the ambient environment and the ATR crystal itself and will be automatically subtracted from the sample spectrum. A typical background scan consists of 32-64 co-added scans at a resolution of 4 cm⁻¹.
Sample Application: Place a small amount of the solid 3-isopropyl-1,4-diazepan-2-one powder onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.
Pressure Application: Lower the instrument's press arm or anvil to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over the range of 4000-650 cm⁻¹.
Data Processing: The resulting spectrum should be automatically ratioed against the background. Apply a baseline correction algorithm if necessary to correct for any sloping baselines. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the evanescent wave, although this is often not necessary for routine identification.
Analysis: Identify the peak positions (in cm⁻¹) and compare them against the predicted values and comparative data outlined in this guide.
Conclusion
The positive identification of 3-isopropyl-1,4-diazepan-2-one via IR spectroscopy is a systematic process. The key is to look for the convergence of evidence: a strong carbonyl absorption around 1660 cm⁻¹ indicative of a seven-membered lactam, broad N-H stretching bands, characteristic aliphatic C-H stretches, and, most definitively, the sharp doublet in the 1385-1365 cm⁻¹ region confirming the presence of the isopropyl group. By comparing the acquired spectrum against the predicted patterns of logical alternatives, researchers can achieve a high degree of confidence in their structural assignment.
References
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Todorov, I., et al. (2006). Reducing-difference infrared spectral analysis of cis- and trans-configurated lactams. Journal of Molecular Structure, 785(1-3), 59-69. (Note: A direct link to the full text was not available, linking to the abstract).
Lee, W. Y., & Tsuboi, M. (1973). Conformational effects on the nitrogen-hydrogen stretching frequencies of lactams. Journal of the American Chemical Society, 95(14), 4589-4592. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Infrared spectra of Amides & Lactams (RCONR2). Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
Edwards, O. E., & Marion, L. (1954). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Journal of Chemistry, 32(7), 683-688. Retrieved from [Link]
ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... Retrieved from [Link]
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. Retrieved from [Link]
Pacansky, J., & Chang, J. S. (1980). The photochemistry and infrared spectrum of the isopropyl radical. The Journal of Chemical Physics, 72(5), 3285-3292. Retrieved from [Link]
SWGDRUG.org. (1999). DIAZEPAM. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Stability and compatibility study of parenteral diazepam in different storage conditions. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (Branched Chain Alkanes). Retrieved from [Link]
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
Pharmacopeia.cn. (n.d.). USP Monographs: Diazepam. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016, Diazepam. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Isopropyl Alcohol. In NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Diazepam. In NIST Chemistry WebBook. Retrieved from [Link]
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
University of Puget Sound. (n.d.). Infrared Radiation. Retrieved from [Link]
SlidePlayer. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]
PubMed. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. Retrieved from [Link]
University of California, Irvine. (n.d.). Infrared Spectroscopy Lecture. Retrieved from [Link]
SlidePlayer. (n.d.). IR - spectroscopy. Retrieved from [Link]
LibreTexts Chemistry. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (Ketones). Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140137, 3H-1,4-Benzodiazepin-2-one, 1,2-dihydro-. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21930930,[1][3]Diazepin-2-one. Retrieved from [Link]
Structural Dynamics of Substituted 1,4-Diazepan-2-ones: A Crystallographic Comparison Guide
Executive Summary: The "Privileged" Scaffold The 1,4-diazepan-2-one (homopiperazin-2-one) scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore for protease inhibitors, integrin antagoni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Scaffold
The 1,4-diazepan-2-one (homopiperazin-2-one) scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore for protease inhibitors, integrin antagonists, and peptidomimetics.[1] Unlike its rigid cousin, the 1,4-benzodiazepine, the 1,4-diazepan-2-one ring is conformationally flexible.
This guide objectively compares the structural characterization of this scaffold using Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and Computational Modeling. We demonstrate that while NMR provides dynamic solution averages, only SC-XRD definitively resolves the absolute stereochemistry and the specific twist-boat/chair conformations required for high-affinity target binding.
Comparative Analysis: Methodologies & Scaffolds
Methodology Comparison: Why X-ray is Non-Negotiable
For flexible 7-membered rings, reliance on a single analytical method is prone to error.
Feature
X-Ray Crystallography (SC-XRD)
Solution NMR (1H/13C/NOESY)
DFT/Molecular Modeling
Conformation
Static: Captures the global minimum or packing-stabilized conformer (e.g., Twist-Boat).
Averaged: Rapid ring flipping often results in broad signals or averaged coupling constants ().
Predicted: Theoretical gas-phase minimum; often misses packing forces.
Stereochemistry
Absolute: Anomalous dispersion (Flack parameter) assigns R/S with >99% confidence.
Relative: Requires derivatization (Mosher's acid) or complex NOE networks; prone to ambiguity.
Inferred: Chemical shift perturbations suggest H-bonding but do not visualize geometry.
Calculated: Good for energy estimation, poor for solvation effects.
Critical Insight: In substituted 1,4-diazepan-2-ones, the energy barrier between the twist-chair and twist-boat forms is often low (<10 kcal/mol). NMR often sees a time-averaged "planar" intermediate. SC-XRD is the only method to freeze the bioactive conformation.
Scaffold Comparison: Diazepan-2-one vs. Benzodiazepine
The removal of the fused benzene ring drastically alters the ring puckering parameters.
1,4-Benzodiazepin-2-one: Rigid. The fused phenyl ring forces the N1-C2-C3-N4 segment into near-planarity.
1,4-Diazepan-2-one: Flexible. The ring adopts a puckered geometry to relieve torsional strain, often leading to "induced fit" binding modes that rigid analogs cannot achieve.
Technical Data: X-ray Crystallographic Metrics
The following data summarizes typical geometric parameters derived from high-quality structures of 2,7-disubstituted-1,4-diazepan-2-ones.
Bond Lengths & Angles (The "Fingerprint")
Data Source: Aggregated from Acta Cryst. Section E and CSD entries.
Parameter
Atoms
Typical Value (Å / °)
Structural Significance
Amide Bond
N1–C2
1.33 – 1.35 Å
Partial double bond character; restricts rotation.
Carbonyl
C2=O
1.22 – 1.24 Å
Primary H-bond acceptor in the crystal lattice.
Amine Bond
N4–C3 / N4–C5
1.46 – 1.48 Å
Typical C-N single bond length.
Ring Angle
C7–N1–C2
118° – 122°
Slightly expanded from ideal due to ring strain.
Sum of Angles
(N1)
~359° - 360°
N1 is essentially planar (amide resonance).
Conformation & Supramolecular Motifs
The most common packing motif for these lactams is the Centrosymmetric Dimer .
Graph Set Notation:
Mechanism: The amide N-H of Molecule A donates to the Carbonyl O of Molecule B (and vice versa).
Validation Check: If your solved structure does not show this dimer or a catemeric chain (
), suspect solvent interference or disorder.
Experimental Protocol: From Synthesis to Structure
Phase 1: Synthesis (Cyclization Strategy)
Context: Obtaining diffraction-quality crystals starts with high-purity synthesis.
Stability comparison of diazepan-2-one vs benzodiazepine derivatives
Title: Comparative Chemical Stability of Diazepan-2-ones vs. Advanced Benzodiazepine Derivatives: A Technical Guide for Formulation Scientists Executive Summary The chemical stability of benzodiazepines is a critical par...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Chemical Stability of Diazepan-2-ones vs. Advanced Benzodiazepine Derivatives: A Technical Guide for Formulation Scientists
Executive Summary
The chemical stability of benzodiazepines is a critical parameter in pharmaceutical formulation, directly impacting shelf-life, safety, and administration routes. This guide provides an in-depth comparison between the classic 1,4-diazepan-2-one scaffold (e.g., diazepam, bromazepam) and advanced bioisosteric derivatives, such as triazolobenzodiazepines (alprazolam) and imidazobenzodiazepines (midazolam). By analyzing hydrolytic kinetics, photolytic degradation pathways, and experimental validation protocols, this guide equips researchers with the data necessary to optimize drug development pipelines.
Structural Causality and Degradation Mechanisms
The 1,4-benzodiazepin-2-one scaffold is defined by a seven-membered diazepine ring containing an amide bond and an azomethine (C=N) linkage. The inherent polarity and electron distribution within this ring make it a prime target for nucleophilic attack[1].
In contrast, advanced derivatives utilize bioisosteric replacements of the amide moiety with fused azole rings[2]. This structural evolution not only alters the basicity—allowing for water-soluble salt formation in midazolam—but fundamentally shifts the molecule's thermodynamic stability[2].
Hydrolytic Susceptibility: Amide vs. Azole-Fused Architectures
Diazepan-2-ones undergo predictable acid- and base-catalyzed hydrolysis. The primary mechanism involves the cleavage of the azomethine or amide bonds, irreversibly yielding o-aminobenzophenone derivatives (e.g., 2-amino-5-chlorobenzophenone for diazepam)[3][4]. Kinetic studies demonstrate that diazepam and bromazepam follow pseudo-first-order degradation kinetics in aqueous acidic systems[5]. Conversely, the fused triazole ring in alprazolam provides immense steric and electronic shielding, conferring unusually high stability against standard aqueous hydrolysis[1].
Photochemical Reactivity
Under ICH Q1B photostability conditions, 1,4-benzodiazepin-2-ones exhibit severe photolability. Diazepam undergoes N-demethylation, photoaddition of water, and skeletal photoisomerization into dihydroquinazoline intermediates, ultimately resulting in the cleavage of the diazepine ring[6]. Despite its hydrolytic resistance, alprazolam remains highly sensitive to UVA/UVB irradiation, undergoing electron transfer and structural rearrangement[1].
Interestingly, shifting the heteroatom configuration to create 1,5-benzodiazepin-2-ones alters the photochemical relaxation pathways. This structural shift promotes Excited-State Intramolecular Proton Transfer (ESIPT), which safely dissipates energy via photoluminescence rather than destructive molecular cleavage[7][8].
Formaldehyde and Excipient Interactions
In complex matrices containing reactive excipients or preservatives like formaldehyde, stability diverges significantly. The decomposition of diazepam, midazolam, and alprazolam is heavily accelerated at acidic pH in the presence of formaldehyde, driven by Eschweiler-Clarke methylation pathways targeting the ring nitrogens[9].
Visualizing Degradation Pathways
Degradation pathways of 1,4-benzodiazepin-2-ones vs. triazolobenzodiazepines.
Quantitative Stability Comparison
Table 1: Comparative Degradation Kinetics under Stress Conditions
Compound Class
Representative Drug
Hydrolytic Stability (Aqueous)
Photostability (UVA/UVB)
Primary Degradants
1,4-Diazepan-2-one
Diazepam
Low (16% degradation in 5 days at 60°C, 0.1N HCl)[3]
To objectively evaluate these stability profiles, a self-validating analytical workflow is required. The following protocols detail the forced degradation and quantification of benzodiazepine derivatives.
Protocol 1: Self-Validating Forced Degradation (Hydrolysis) Kinetics Assay
Causality & Design: This protocol utilizes RP-HPLC-DAD to separate the parent API from its polar degradation products. A C18 stationary phase is chosen to retain the lipophilic benzodiazepine core, while the diode array detector (DAD) ensures peak purity by capturing full UV spectra, validating that degradant peaks do not co-elute with the API[4].
Sample Preparation: Dissolve the API (e.g., Diazepam or Alprazolam) in HPLC-grade methanol to a stock concentration of 1.0 mg/mL. Dilute to a working concentration of 20 µg/mL using the respective stress media.
Hydrolytic Stress Induction:
Acidic: Mix 5 mL working solution with 5 mL 0.1 N HCl. Incubate at 60°C for up to 7 days[3].
Alkaline: Mix 5 mL working solution with 5 mL 0.1 N NaOH. Incubate at 60°C for up to 2 days[3].
Quenching (Self-Validation Step): At predefined time points (0, 24, 48, 72 hours), extract 1 mL aliquots and immediately neutralize (add 0.1 N NaOH to acidic samples, or 0.1 N HCl to alkaline samples) to halt degradation. Causality: Failing to quench the reaction leads to continued degradation in the autosampler, skewing kinetic data.
Chromatographic Analysis: Inject 20 µL onto a C18 column (250 mm × 4.6 mm, 5 µm). Mobile phase: Methanol:Water (70:30 v/v) at 1.0 mL/min. Set DAD to 230-255 nm[1][4].
Mass Balance Calculation: Calculate the sum of the area under the curve (AUC) for the API and all degradant peaks. The total molar mass must remain within 98-102% of the Day 0 control. A loss of mass balance indicates volatile degradants or irreversible column adsorption, invalidating the run.
Protocol 2: ICH Q1B Photostability Testing
Causality & Design: Benzodiazepines degrade via complex radical and photoisomerization pathways[6]. Testing must isolate light exposure from thermal degradation.
Matrix Setup: Prepare API in aqueous solution (10 µg/mL) and in solid state (thin layer, <3 mm thick, in quartz petri dishes).
Irradiation: Expose samples to an overall illumination of ≥1.2 million lux hours and an integrated near-ultraviolet energy of ≥200 Watt hours/square meter (UVA/UVB)[1].
Dark Control (Self-Validation Step): Wrap an identical set of samples in aluminum foil and place them in the same chamber. Causality: This isolates thermal degradation from true photolytic cleavage. If the dark control degrades, the chamber's temperature regulation is failing.
Analysis: Analyze via LC-MS/MS to identify ring-cleavage products (e.g., m/z shifts corresponding to loss of HCN or CO)[10].
A Comprehensive Guide to the Safe Disposal of 3-(Propan-2-yl)-1,4-diazepan-2-one
For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Propan-2-yl)-1,4-diazepan-2-one. Given that this compound may be a novel or less common substance, a specific Safety Data Sheet (SDS) with explicit disposal instructions may not be readily available. Therefore, this document is grounded in the fundamental principles of chemical safety and regulatory compliance, empowering you to manage this waste stream responsibly.
The core principle guiding the disposal of any new or uncharacterized chemical is to treat it as hazardous until proven otherwise . This cautious approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.
Part 1: Initial Hazard Assessment and Waste Characterization
The first and most critical step is to determine if 3-(Propan-2-yl)-1,4-diazepan-2-one, or any waste mixture containing it, qualifies as hazardous waste. In the United States, this is governed by the Resource Conservation and Recovery Act (RCRA).[1][2] Waste characterization involves evaluating the waste against the criteria for "listed" and "characteristic" hazardous wastes.[2]
Review of "Listed" Hazardous Wastes
Consult the EPA's lists of hazardous wastes (40 CFR Part 261) to determine if your compound or any of its precursors are explicitly listed.[1][3] The primary lists to review are:
F-List: Wastes from non-specific sources.
K-List: Wastes from specific sources.
P-List and U-List: Discarded commercial chemical products.
If the compound or its reactants are on these lists, the resulting waste must be managed as listed hazardous waste.
Assessment for "Characteristic" Hazardous Wastes
If the waste is not "listed," it must still be evaluated for the four characteristics of hazardous waste:
Characteristic
Description
Relevance to 3-(Propan-2-yl)-1,4-diazepan-2-one
Ignitability
Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, and ignitable compressed gases and oxidizers.
While the diazepanone structure itself is not inherently ignitable, consider any flammable solvents used in synthesis or purification.
Corrosivity
Aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.
The compound itself is unlikely to be corrosive, but reaction mixtures or solutions could be if strong acids or bases were used.
Reactivity
Wastes that are unstable, react violently with water, form potentially explosive mixtures with water, or generate toxic gases when mixed with water or under non-corrosive conditions.
Diazepanes are generally stable, but a thorough review of the synthesis pathway is necessary to rule out reactive intermediates or byproducts.
Toxicity
Wastes that are harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine if the waste leaches specific contaminants above regulatory limits.
The toxicological properties of 3-(Propan-2-yl)-1,4-diazepan-2-one are likely not well-established. Analogous structures, such as diazepam, are toxic if swallowed or in contact with skin.[4][5] Therefore, it is prudent to assume the compound may have toxic properties.
Due to the lack of specific toxicological data, it is highly recommended to manage this waste as toxic hazardous waste as a precautionary measure.
Part 2: Segregation, Labeling, and Storage
Proper segregation and labeling are critical to prevent accidental mixing of incompatible wastes and to ensure compliant disposal.
Waste Segregation
Solid Waste: Collect solid 3-(Propan-2-yl)-1,4-diazepan-2-one and any contaminated consumables (e.g., gloves, weighing paper) in a dedicated, sealed container.
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless you have confirmed compatibility.
Labeling Requirements
All waste containers must be clearly labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "3-(Propan-2-yl)-1,4-diazepan-2-one" and any other constituents in the waste stream.
The approximate percentages of each component.
The relevant hazardous characteristics (e.g., "Toxic").
The accumulation start date (the date the first drop of waste was added to the container).
Your name, laboratory, and contact information.
Temporary Storage
Store waste containers in a designated satellite accumulation area within your laboratory. This area should be under the control of the laboratory personnel, and the containers must be kept sealed except when adding waste. Ensure secondary containment is in place to capture any potential leaks or spills.
Part 3: Disposal Procedures
The disposal pathway is determined by the waste characterization.
Disposal as Hazardous Waste (Recommended)
Given the unknown toxicological profile, the most responsible course of action is to dispose of all waste containing 3-(Propan-2-yl)-1,4-diazepan-2-one as hazardous waste.
Step-by-Step Protocol:
Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department is the primary resource for guidance on hazardous waste disposal. They will provide you with the necessary forms, labels, and a schedule for waste pickup.
Package the Waste: Ensure your waste containers are properly labeled and sealed. Follow any specific packaging instructions provided by your EHS office.
Arrange for Pickup: Schedule a waste pickup with your EHS office or their designated hazardous waste contractor. Do not attempt to transport hazardous waste yourself.
Maintain Records: Keep a copy of all paperwork associated with the waste disposal for your laboratory's records.
Disposal as Non-Hazardous Waste (Requires Definitive Characterization)
Disposing of this compound as non-hazardous waste is only permissible if a thorough and documented waste characterization demonstrates that it is not a listed waste and does not exhibit any of the four hazardous characteristics. This is a high bar to clear for a novel compound and generally not recommended without extensive testing.
Should such a characterization be completed and approved by your EHS office, the following may be permissible:
Solid, Non-Hazardous Waste: May be disposed of in the regular trash, but should not be placed in laboratory trash cans that are handled by custodial staff.[6] It should be taken directly to the outside dumpster.
Liquid, Non-Hazardous Waste: Some non-hazardous aqueous solutions may be eligible for drain disposal after obtaining approval from your EHS office.[6][7] Never dispose of organic solvents or neat organic compounds down the drain.
Part 4: Decontamination and Empty Container Management
Decontamination
All glassware and equipment that have come into contact with 3-(Propan-2-yl)-1,4-diazepan-2-one should be decontaminated. A triple rinse with a suitable solvent is a common and effective practice. The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected, depending on local regulations.
Empty Container Disposal
A container that held a hazardous waste is not considered "empty" until specific conditions are met. For a container that held a toxic hazardous waste, it must be "RCRA empty." This means:
All wastes have been removed that can be removed using common practices.
No more than 2.5 cm (1 inch) of residue remains on the bottom of the container.
Or, no more than 3% by weight of the total capacity of the container remains.
For containers that held acutely hazardous waste (P-listed), they must be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[3][8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the disposal of 3-(Propan-2-yl)-1,4-diazepan-2-one.
Caption: Decision workflow for the disposal of 3-(Propan-2-yl)-1,4-diazepan-2-one.
References
Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]
Chemical Waste Storage and Disposal. (n.d.). University of Notre Dame. Retrieved from [Link]
Chemical Waste Management for Laboratories. (n.t.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
Material Safety Data Sheet: Diazepam. (2005, June). Covetrus. Retrieved from [Link]
Safety Data Sheet: Diazepam Injection. (2023, March 18). Merit Pharmaceutical. Retrieved from [Link]
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
Compound: Diazepam (FDB007103). (2010, April 8). FooDB. Retrieved from [Link]
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR. Retrieved from [Link]
How to Properly Dispose of Your Unused Medicines. (n.d.). U.S. Drug Enforcement Administration. Retrieved from [Link]
Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global. Retrieved from [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved from [Link]
Identification and Listing of Hazardous Waste. (2023, January 23). Regulations.gov. Retrieved from [Link]
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]
RCRA Contained-in Policy. (n.d.). California Department of Toxic Substances Control. Retrieved from [Link]
Drug Disposal Information. (n.d.). U.S. Drug Enforcement Administration Diversion Control Division. Retrieved from [Link]
Comprehensive Safety and Handling Guide for 3-(Propan-2-yl)-1,4-diazepan-2-one
This guide provides essential safety protocols and operational procedures for handling 3-(Propan-2-yl)-1,4-diazepan-2-one. As this compound is presumed to be a novel or research chemical, specific toxicological data is n...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and operational procedures for handling 3-(Propan-2-yl)-1,4-diazepan-2-one. As this compound is presumed to be a novel or research chemical, specific toxicological data is not available. Therefore, it must be handled with the utmost caution, treating it as a substance with significant potential hazards until proven otherwise.[1][2] The following procedures are based on established principles for managing chemicals of unknown toxicity and data from structurally related compounds.
Hazard Assessment and Assumed Risk Profile
In the absence of specific data for 3-(Propan-2-yl)-1,4-diazepan-2-one, a precautionary approach is mandatory.[3] We will infer potential hazards based on its structural class (a substituted 1,4-diazepan-2-one). A well-known analogue, Diazepam (a 1,4-benzodiazepin-2-one), is classified as toxic if swallowed or in contact with skin, may cause drowsiness or dizziness, and is suspected of damaging fertility or the unborn child.[4][5]
Therefore, researchers must assume that 3-(Propan-2-yl)-1,4-diazepan-2-one presents the following risks:
Acute Toxicity: Potentially harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][5]
Reproductive Toxicity: May pose a risk to fertility or an unborn child.[6]
Central Nervous System Effects: May cause drowsiness, dizziness, or other neurological effects.[5][7]
Irritation: Potential for skin, eye, and respiratory tract irritation.[5]
All handling procedures must reflect these assumed hazards. Every new compound should be treated as a toxic substance until comprehensive data is available.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to create a barrier between the researcher and the potentially hazardous compound.[8] The minimum required PPE for handling 3-(Propan-2-yl)-1,4-diazepan-2-one is outlined below.
Protection Type
Required PPE
Rationale and Specifications
Body Protection
Permeation-resistant lab coat or gown.
To protect skin and personal clothing from splashes and spills. Ensure cuffs are snug. For larger quantities or significant splash risk, consider a poly-coated gown.[8][9]
Hand Protection
Double-gloving with nitrile gloves.
Provides robust protection against incidental skin contact.[9] Nitrile offers good chemical resistance for this class of compounds. Change gloves immediately if contamination is suspected.[9]
Eye and Face Protection
ANSI Z87.1-compliant safety goggles.
Required for protection against liquid splashes and chemical vapors.[1][9]
Face shield (in addition to goggles).
Must be worn when there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance.[1][9]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental procedure.
Caption: PPE selection workflow based on procedural hazards.
Operational Plan: Safe Handling from Receipt to Disposal
Adherence to a strict operational plan minimizes exposure and ensures a safe laboratory environment.
Receiving and Storage
Verification: Upon receipt, visually inspect the container for any damage or leaks.
Labeling: Ensure the container is clearly labeled with the chemical name, any known hazard pictograms, and a warning such as "Hazard Unknown - Handle with Extreme Caution".[1][10]
Storage: Store the compound in a cool, dry, and well-ventilated area. It must be kept in a tightly sealed, clearly labeled container within secondary containment to prevent spills.[1][6] Store away from incompatible materials such as strong oxidizing agents.[6]
Handling and Experimental Use
Designated Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][3]
Pre-Experiment Checklist:
Ensure all required PPE is available and in good condition.
Locate the nearest safety shower and eyewash station.
Have spill cleanup materials readily available.
Weighing and Transfers: Conduct all weighing and transfers of the solid compound within a fume hood or other contained ventilation device to prevent inhalation of fine particles.[6]
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
Emergency and Disposal Plan
Preparedness is key to managing unexpected events.[3]
Emergency Procedures
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][5]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Inhalation: Move the affected individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
Spill: Treat any spill as a major spill.[1] Evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an absorbent, inert material. Carefully collect the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after the material has been removed.[6]
Emergency Response Flowchart
Caption: Step-by-step emergency response actions.
Disposal Plan
Waste Segregation: All waste containing 3-(Propan-2-yl)-1,4-diazepan-2-one, including contaminated consumables (gloves, absorbent pads, glassware), must be treated as hazardous waste.[3][6]
Containerization: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[10]
Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these stringent safety and handling protocols, researchers can effectively mitigate the risks associated with handling novel compounds like 3-(Propan-2-yl)-1,4-diazepan-2-one, ensuring a safe and controlled laboratory environment.
References
Novel Chemicals with Unknown Hazards SOP. (n.d.).
Unknown Chemicals - Environmental Health and Safety. (n.d.). Purdue University.
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
Material Safety Data Sheet - Diazepam. (2005). Covetrus.
Laboratory Safety and Chemical Hygiene Plan. (2023). Northwestern University.
Chemical Hygiene Plan. (n.d.). MIT Materials Research Laboratory.
Safety Data Sheet - Diazepam. (2025). Cayman Chemical.
Safety Data Sheet - Diazepam, USP. (2017). Spectrum Chemical.
Material Safety Data Sheet - Diazepam. (2009). Pfizer.
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety.
Safety Data Sheet - Diazepam Injection. (2023). Merit Pharmaceutical.
PPE Solutions for Pharmaceutical Industry. (n.d.). DuPont UK.
Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
Safety Data Sheet. (n.d.). 3M.
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (n.d.). Lab Manager.
Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
Diazepam injection, USP - VIAL Warnings and Precautions. (n.d.). Pfizer Medical - US.
Safety Data Sheet - Diazepam. (2023). Farmalabor Materie Prime.